P2X3 antagonist 36
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18ClF3N6O3 |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-[5-[(2R)-butan-2-yl]-2,6-dioxo-11-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-yl]-N-(5-chloro-2-pyridinyl)acetamide |
InChI |
InChI=1S/C20H18ClF3N6O3/c1-3-10(2)28-8-12-17(19(28)33)29(9-15(31)26-14-5-4-11(21)7-25-14)16-6-13(20(22,23)24)27-30(16)18(12)32/h4-7,10H,3,8-9H2,1-2H3,(H,25,26,31)/t10-/m1/s1 |
InChI Key |
AHDQSCWTJUABRN-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@@H](C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl |
Canonical SMILES |
CCC(C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
P2X3 antagonist 36 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of a P2X3 Antagonist
Introduction
Given that "P2X3 antagonist 36" does not correspond to a specific, publicly documented compound, this technical guide will utilize Gefapixant (also known as MK-7264 and AF-219) as a representative, well-characterized P2X3 receptor antagonist to provide an in-depth overview of the core mechanism of action. Gefapixant is a first-in-class, selective P2X3 and P2X2/3 receptor antagonist that has undergone extensive investigation, including Phase III clinical trials for refractory or unexplained chronic cough.[1][2]
Core Mechanism of Action
P2X3 receptors are ligand-gated ion channels that are predominantly expressed on sensory C-fibers of the vagus nerve in the airways and in dorsal root ganglion neurons, which are crucial for nociceptive signaling.[3][4][5] Under conditions of inflammation, irritation, or injury, endogenous adenosine triphosphate (ATP) is released from cells into the extracellular space.[6][7] This extracellular ATP then binds to P2X3 receptors, triggering the opening of a non-selective cation channel.[5][8] The subsequent influx of cations, primarily Ca²⁺ and Na⁺, leads to depolarization of the neuronal membrane, the generation of an action potential, and the transmission of sensory signals, such as those perceived as an urge to cough or pain.[3][8]
Gefapixant functions as a selective, reversible, and allosteric antagonist of the P2X3 receptor.[1][2][9] Unlike a competitive antagonist that would bind to the same site as ATP, Gefapixant binds to a distinct allosteric site on the receptor.[10][11] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when ATP is bound to its orthosteric site.[2][9] By inhibiting the activation of P2X3-containing receptors, Gefapixant effectively dampens the hyperexcitability of sensory neurons, thereby reducing the cough reflex and the sensation of pain.[3][5][6] Experimental evidence indicates that Gefapixant preferentially acts on closed channels.[1][9]
P2X3 Receptor Signaling Pathway and Antagonist Intervention
The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X3 receptor and the mechanism of inhibition by a P2X3 antagonist like Gefapixant.
Data Presentation
The potency and efficacy of Gefapixant have been quantified in both in vitro and clinical studies.
In Vitro Potency of Gefapixant
| Receptor Target | IC₅₀ (nM) | Assay Type | Reference |
| Human P2X3 Homotrimer | ~30 - 153 | Recombinant expression | [1][12][13][14] |
| Human P2X2/3 Heterotrimer | 100 - 250 | Recombinant expression | [1][12][13][14] |
| Other P2X Receptors (P2X1, P2X2, P2X4, P2X5, P2X7) | >>10,000 | Recombinant expression | [13][14] |
Clinical Efficacy of Gefapixant in Chronic Cough
| Study | Dose | Primary Endpoint | Result vs. Placebo | Reference |
| Phase 2b | 50 mg twice daily | Change in awake cough frequency at 12 weeks | -37.0% | [15] |
| COUGH-1 (Phase 3) | 45 mg twice daily | Change in 24-hour cough frequency at 12 weeks | -18.45% | [16][17] |
| COUGH-2 (Phase 3) | 45 mg twice daily | Change in 24-hour cough frequency at 24 weeks | -14.6% | [16][17] |
Experimental Protocols
The characterization of P2X3 antagonists like Gefapixant relies on key experimental methodologies to determine their potency, selectivity, and mechanism of action.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and is used to measure the inhibitory effect of an antagonist on ATP-induced currents in cells expressing P2X3 receptors.
Objective: To determine the IC₅₀ of an antagonist by measuring the concentration-dependent inhibition of ATP-activated currents.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) or other suitable cells are stably or transiently transfected to express human P2X3 or P2X2/3 receptors.[2][18] Cells are cultured on coverslips until they reach appropriate confluency.
-
Solutions:
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution. A glass micropipette with a tip resistance of 4-8 MΩ, filled with the internal solution, is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is precisely positioned onto a single cell using a micromanipulator. A gigaohm seal is formed between the pipette tip and the cell membrane. Gentle suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of transmembrane currents.[19][20]
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV.[18] The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP) or ATP, is applied to the cell to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline response to the agonist, the antagonist is co-applied with the agonist at increasing concentrations. The peak inward current is measured at each antagonist concentration.
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the control agonist response. A concentration-response curve is generated, and the IC₅₀ value is determined by fitting the data to a logistical equation.
Calcium Imaging Assay
This high-throughput method measures the antagonist's ability to block the ATP-induced increase in intracellular calcium concentration ([Ca²⁺]i).
Objective: To assess the functional inhibition of P2X3 receptors by measuring changes in intracellular calcium fluorescence.
Methodology:
-
Cell Plating: Cells expressing P2X3 receptors are seeded into 96- or 384-well black, clear-bottom microplates and cultured overnight.[21]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in an appropriate assay buffer, often containing probenecid to prevent dye extrusion.[21][22] The incubation typically lasts for 60 minutes at 37°C.
-
Antagonist Incubation: After dye loading, the cells are washed and incubated with varying concentrations of the P2X3 antagonist or vehicle control for a predetermined period.
-
Signal Measurement: The microplate is placed into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). The baseline fluorescence is measured for a short period (e.g., 10-20 seconds).
-
Agonist Addition: An automated liquid handler within the instrument adds a solution of ATP or another P2X3 agonist to all wells simultaneously.
-
Data Acquisition: The fluorescence intensity is continuously recorded for several minutes following agonist addition. An increase in fluorescence indicates a rise in [Ca²⁺]i due to P2X3 receptor activation.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. The inhibitory effect of the antagonist is calculated for each concentration, and an IC₅₀ value is determined.
In Vivo Models
To assess the therapeutic potential of P2X3 antagonists, various in vivo models are employed. For chronic cough, human clinical trials often involve cough challenge tests and 24-hour cough frequency monitoring.
Example: ATP Inhalational Challenge
-
Objective: To determine if the antagonist can reduce cough reflex sensitivity to a known tussigen.
-
Protocol: In a crossover study design, participants with chronic cough inhale escalating concentrations of ATP to determine the concentration that evokes a certain number of coughs (e.g., C2 for ≥2 coughs).[23] This is done after treatment with either the antagonist (e.g., a single 100 mg dose of Gefapixant) or a placebo.[23] The primary endpoint is the fold-change in the ATP concentration required to elicit the cough response.[23] A significant increase in the required ATP concentration after antagonist treatment demonstrates target engagement and a reduction in cough sensitivity.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. P2X3 receptors are transducers of sensory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gefapixant | P2 Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 13. Gefapixant | P2X Receptor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Efficacy and Tolerability of Gefapixant for Treatment of Refractory or Unexplained Chronic Cough: A Systematic Review and Dose-Response Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Patch Clamp Protocol [labome.com]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 21. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of HY-143568 (GSK-J4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of HY-143568, chemically known as GSK-J4. GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1, a potent and selective inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). This document details the chemical synthesis, purification methods, and relevant biological context, including key signaling pathways and experimental protocols for its use in research.
Chemical Information and Properties
HY-143568, or GSK-J4, is a crucial tool for studying the epigenetic regulation of gene expression. Its ability to enter cells and convert to the active inhibitor, GSK-J1, makes it invaluable for in vitro and in vivo studies.
| Property | Value |
| Compound Name | HY-143568 (GSK-J4) |
| Chemical Name | N-[2-(2-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester |
| Molecular Formula | C₂₄H₂₇N₅O₂ |
| Molecular Weight | 417.5 g/mol |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM) |
| Storage | Store at room temperature. For solutions, store at -20°C for up to one month. |
Synthesis of HY-143568 (GSK-J4)
The synthesis of GSK-J4 is based on the procedures outlined in the supplementary information of the seminal paper by Kruidenier et al. in Nature (2012). The synthesis involves a multi-step process.
Experimental Protocol: Synthesis of GSK-J4
-
Step 1: Synthesis of the Pyrimidine Core The synthesis begins with the construction of the di-substituted pyrimidine core. This typically involves the condensation of a pyridinyl amidine with a β-ketoester derivative.
-
Step 2: Introduction of the Benzazepine Moiety The tetrahydro-3-benzazepine group is then introduced onto the pyrimidine ring, typically through a nucleophilic aromatic substitution reaction.
-
Step 3: Coupling of the β-alanine Ethyl Ester Side Chain The final step is the coupling of the β-alanine ethyl ester side chain to the pyrimidine core. This is generally achieved via another nucleophilic aromatic substitution, displacing a leaving group on the pyrimidine ring.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final pure compound.
Purification of HY-143568 (GSK-J4)
Purification of the final compound is critical to ensure high purity for biological assays.
Experimental Protocol: Purification
-
Method: High-Performance Liquid Chromatography (HPLC) is the standard method for the final purification of GSK-J4.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid is commonly employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound is used to monitor the elution.
-
Fraction Collection and Analysis: Fractions corresponding to the main product peak are collected, combined, and the solvent is removed under reduced pressure. The purity of the final product is confirmed by analytical HPLC and its identity is verified by mass spectrometry and NMR spectroscopy.
Mechanism of Action and Signaling Pathways
GSK-J4 is a prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1. GSK-J1 is a potent inhibitor of the Jumonji domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for removing the repressive trimethylation mark on histone H3 at lysine 27 (H3K27me3). By inhibiting these demethylases, GSK-J4 leads to an increase in global H3K27me3 levels, resulting in the silencing of target genes.
Key Signaling Pathways Modulated by GSK-J4:
-
TNF-α Signaling: GSK-J4 has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS). This is achieved by maintaining the H3K27me3 repressive mark at the TNFA gene promoter, thereby preventing its transcription.
Caption: GSK-J4 inhibits LPS-induced TNF-α production.
-
Sonic Hedgehog (Shh) Signaling: In medulloblastoma, GSK-J4 has been found to inhibit the Shh signaling pathway by increasing H3K27me3 levels at the promoter of the key downstream transcription factor Gli1.
Caption: GSK-J4 inhibits the Sonic Hedgehog signaling pathway.
Experimental Protocols for Biological Studies
The following are generalized protocols for the use of GSK-J4 in common research applications. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
In Vitro Cell-Based Assays
-
Stock Solution Preparation: Prepare a high-concentration stock solution of GSK-J4 (e.g., 10-100 mM) in anhydrous DMSO. Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Treatment of Cells: Add the GSK-J4 working solution to the cells and incubate for the desired period (e.g., 24-72 hours). A vehicle control (medium with the same final concentration of DMSO) should always be included.
In Vivo Animal Studies
-
Formulation: For intraperitoneal (i.p.) injection, GSK-J4 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The components should be mixed sequentially to ensure complete dissolution.
-
Dosage: Dosages can vary depending on the animal model and the intended biological effect. A typical starting dose might be in the range of 10-50 mg/kg, administered daily or on alternate days.
-
Administration: Administer the formulated GSK-J4 solution via the desired route (e.g., intraperitoneal injection). A vehicle control group receiving the formulation without GSK-J4 is essential.
Caption: General experimental workflows for using GSK-J4.
Conclusion
HY-143568 (GSK-J4) is a powerful chemical probe for investigating the roles of H3K27me3 demethylases in health and disease. This guide provides a foundational understanding of its synthesis, purification, and application in a research setting. Adherence to detailed protocols and careful experimental design are crucial for obtaining reliable and reproducible results.
The Chemical Architecture and Biological Profile of P2X3 Antagonist 36: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, biological activity, and underlying signaling pathways of P2X3 antagonist 36, a novel compound identified for its potential therapeutic applications. The information presented herein is curated for an audience with a professional interest in pharmacology and medicinal chemistry, offering detailed experimental insights and structured data to facilitate further research and development.
Chemical Identity and Structure
This compound, also referred to as compound 156 in patent literature, is a novel pyrazolo-pyrrolo-pyrimidine-dione derivative.[1] Its chemical structure is characterized by a complex heterocyclic core, designed for selective interaction with the P2X3 receptor.
Chemical Structure:
-
IUPAC Name: N-(5-chloropyridin-2-yl)-2-(1-((S)-sec-butyl)-6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-2,4-dioxo-1,4,5,7-tetrahydropyrrolo[3,4-d]pyrimidin-3(2H)-yl)acetamide
-
CAS Number: 2310263-59-1[1]
-
Molecular Formula: C25H24ClF4N9O4
-
Molecular Weight: 637.96 g/mol
-
SMILES: O=C(NC1=NC=C(Cl)C=C1)CN(C2=C3CN(--INVALID-LINK--CC)C2=O)C4=CC(C(F)(F)F)=NN4C3=O[1]
Quantitative Biological Data
The antagonistic activity of this compound was evaluated through in vitro assays, demonstrating potent and selective inhibition of the human P2X3 receptor. The following table summarizes the key quantitative data extracted from patent WO2019081343A1.
| Assay Type | Target | Endpoint | Value (nM) |
| FLIPR Calcium Assay | Human P2X3 | IC50 | 15 |
| FLIPR Calcium Assay | Human P2X1 | IC50 | >10000 |
| FLIPR Calcium Assay | Human P2X2/3 | IC50 | 126 |
Data sourced from patent WO2019081343A1.
Experimental Protocols
The following methodologies were employed to determine the biological activity of this compound.
Cell Culture and Recombinant Cell Lines
-
Cell Line: Human embryonic kidney 293 (HEK293) cells were utilized for their robust growth and high transfection efficiency.
-
Transfection: Cells were stably transfected with the cDNA encoding for human P2X3, human P2X1, or human P2X2/3 receptors. Standard cell culture techniques were maintained, with cells grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic to ensure the continued expression of the target receptor.
In Vitro P2X3 Antagonism Assay (FLIPR Calcium Assay)
This assay measures the ability of a compound to inhibit the influx of calcium into a cell upon activation of the P2X3 receptor by its endogenous ligand, ATP.
-
Cell Plating: HEK293 cells stably expressing the target P2X receptor were seeded into 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer solution for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The dye solution was removed, and the cells were washed with the assay buffer. This compound, at varying concentrations, was then added to the wells and incubated for a predefined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: The plate was placed into a Fluorometric Imaging Plate Reader (FLIPR). The fluorescent signal was measured before and after the addition of an agonist solution containing α,β-methylene ATP (α,β-meATP), a stable analog of ATP that activates P2X1 and P2X3 receptors. The final concentration of α,β-meATP used was the EC80 (the concentration that elicits 80% of the maximal response).
-
Data Analysis: The increase in fluorescence, corresponding to the influx of calcium, was recorded. The inhibitory effect of this compound was calculated as a percentage of the response in the absence of the antagonist. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
P2X3 Receptor Signaling Pathway and Antagonist Mechanism of Action
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[2][3] Their activation by ATP, released from damaged or inflamed tissues, leads to cation influx, depolarization, and the initiation of a pain signal.[3] P2X3 antagonists, such as compound 36, act by blocking this interaction.
The following diagram illustrates the P2X3 signaling pathway and the point of intervention for an antagonist.
Conclusion
This compound is a potent and selective inhibitor of the human P2X3 receptor. The data and protocols outlined in this guide provide a foundational understanding of its in vitro pharmacological profile. The selective antagonism of the P2X3 receptor presents a promising therapeutic strategy for the treatment of conditions associated with neuronal hypersensitization, such as chronic pain and refractory chronic cough. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound is warranted.
References
In Vitro Characterization of HY-143568: An In-Depth Technical Guide
An extensive search for publicly available scientific literature and data regarding the in vitro characterization of the compound designated HY-143568 has yielded no specific results. This suggests that HY-143568 may be a novel, proprietary, or internal compound not yet described in published literature or publicly accessible databases.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The creation of such a document requires access to primary research data that is not currently in the public domain.
For researchers, scientists, and drug development professionals interested in the in vitro characterization of a novel compound, a general framework for such an investigation is outlined below. This framework details the typical experiments and data presentation that would be included in a comprehensive technical guide.
I. Compound Information (Illustrative)
A typical guide would begin with basic information about the compound.
| Parameter | Data |
| Compound ID | HY-143568 |
| Chemical Name | Not Available |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| Target(s) | Not Available |
| CAS Number | Not Available |
II. In Vitro Biological Activity (Illustrative Table)
The core of the in vitro characterization would be a summary of its biological activity against its intended target(s) and in cellular models.
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC50, EC50, Ki) |
| Kinase Assay | e.g., EGFR | IC50 | Data Not Available |
| Cell Viability | e.g., A549 | IC50 | Data Not Available |
| Reporter Assay | e.g., HEK293-NF-κB | EC50 | Data Not Available |
| Binding Assay | e.g., Target Protein | Kd | Data Not Available |
III. Experimental Protocols (General Methodologies)
Detailed experimental protocols are crucial for reproducibility. The following are examples of methodologies that would be described.
A. Target-Based Assays (e.g., Kinase Activity Assay)
A biochemical assay to directly measure the effect of the compound on the activity of its purified target protein would be a primary experiment.
Workflow for a Typical Kinase Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
B. Cell-Based Assays (e.g., Cell Viability Assay)
To understand the effect of the compound on whole cells, a cell viability assay is fundamental.
Workflow for a Cell Viability Assay:
Caption: General workflow for a cell viability assay.
IV. Signaling Pathway Analysis (Illustrative)
Should the target of HY-143568 be known, a diagram illustrating its position and effect within a signaling pathway would be included.
Example of a Hypothetical Signaling Pathway Diagram:
Unraveling the Molecular Interactions of P2X3 Receptor Antagonists: A Technical Guide to Binding Affinity and Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, has emerged as a critical target for the development of novel analgesics and therapeutics for hypersensitivity disorders.[1][2][3][4] Understanding the binding affinity and kinetic properties of antagonists targeting this receptor is paramount for optimizing drug efficacy, duration of action, and overall therapeutic profile. This guide provides a comprehensive overview of the binding characteristics of P2X3 receptor antagonists, details common experimental methodologies, and visualizes the key pathways and workflows involved.
While the specific compound "P2X3 antagonist 36" could not be definitively identified from publicly available literature as a standardized nomenclature, this guide will focus on well-characterized P2X3 antagonists to illustrate the core principles of their molecular interactions. The term "compound 36" is a common placeholder in medicinal chemistry literature and can refer to different molecules in different contexts.[5][6][7][8]
Core Concepts: Binding Affinity and Kinetics of P2X3 Antagonists
The interaction of an antagonist with the P2X3 receptor is defined by two key parameters: binding affinity and binding kinetics.
-
Binding Affinity refers to the strength of the interaction between the antagonist and the receptor at equilibrium. It is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher affinity.
-
Binding Kinetics describes the rates at which the antagonist associates with (kon or association rate constant) and dissociates from (koff or dissociation rate constant) the receptor. These kinetic parameters determine the time it takes for an antagonist to bind to its target and the duration of its effect.
Quantitative Data on P2X3 Antagonist Binding
The following table summarizes the binding affinity data for several well-studied P2X3 and P2X2/3 receptor antagonists. The P2X2/3 heterotrimer is also a key target as it is frequently co-expressed with the P2X3 homotrimer.[3]
| Compound | Receptor Target | Assay Type | Parameter | Value (nM) | Species | Reference |
| A-317491 | P2X3, P2X2/3 | Radioligand Binding | Ki | ~20-90 | Human, Rat | [9] |
| TNP-ATP | P2X3, P2X2/3 | Electrophysiology | KD | ~2 | Rat | [10] |
| Suramin | P2X2/3 | Electrophysiology | KD | ~1000 | Rat | [10] |
| PPADS | P2X2/3 | Electrophysiology | KD | ~100 | Rat | [10] |
| Gefapixant (AF-219) | P2X3 | Not Specified | IC50 | High Affinity | Human | [11] |
| Eliapixant (BAY1817080) | P2X3 | Not Specified | Not Specified | Potent | Not Specified | [12] |
Kinetic Parameters of P2X3 Antagonists
The kinetic profile of an antagonist can significantly influence its clinical utility. For instance, a slow dissociation rate can lead to a prolonged duration of action.
| Compound | Receptor Target | kon (μM-1s-1) | koff (s-1) | Residence Time (1/koff) | Species | Reference |
| TNP-ATP | P2X2/3 | ~100 | ~0.3 | ~3.3 s | Rat | [10] |
| Suramin | P2X2/3 | ~1 | ~1 | 1 s | Rat | [10] |
| PPADS | P2X2/3 | Very Slow | Very Slow | Long | Rat | [10] |
Experimental Protocols
The determination of binding affinity and kinetics relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two common assays.
Radioligand Binding Assay (for Affinity Determination)
This technique directly measures the binding of a radiolabeled ligand to its receptor.[13]
Objective: To determine the Ki of a non-radiolabeled antagonist by its ability to compete with a known radioligand for binding to the P2X3 receptor.
Materials:
-
Cell membranes expressing the human P2X3 receptor.
-
Radioligand (e.g., [3H]-α,β-methylene ATP).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the P2X3 receptor in a lysis buffer and isolate the membrane fraction by centrifugation.[14]
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.[14]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[13]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Surface Plasmon Resonance (SPR) (for Kinetics Determination)
SPR is a label-free technique that allows for the real-time measurement of binding events.[15][16][17]
Objective: To determine the association (kon) and dissociation (koff) rates of an antagonist binding to the P2X3 receptor.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified P2X3 receptor protein.
-
Test antagonist at various concentrations.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified P2X3 receptor onto the surface of the sensor chip.
-
Association Phase: Flow a solution containing the antagonist at a known concentration over the sensor chip surface. The binding of the antagonist to the immobilized receptor causes a change in the refractive index, which is detected by the instrument and recorded in a sensorgram.[18]
-
Equilibrium Phase: Allow the binding to reach a steady state.
-
Dissociation Phase: Replace the antagonist solution with running buffer. The dissociation of the antagonist from the receptor is monitored as a decrease in the SPR signal.[18]
-
Regeneration: Inject a regeneration solution to remove any remaining bound antagonist and prepare the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves from the sensorgram to kinetic models (e.g., 1:1 Langmuir binding model) to calculate the kon and koff values. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
Visualizations
P2X3 Receptor Signaling Pathway
Extracellular ATP, released during tissue injury or inflammation, binds to and activates the P2X3 receptor on sensory neurons. This activation leads to the opening of a non-selective cation channel, resulting in membrane depolarization and the initiation of a pain signal.[2][3]
Caption: P2X3 receptor signaling cascade and antagonist inhibition.
Radioligand Binding Assay Workflow
This diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR) Experimental Cycle
The following diagram outlines the cyclical process of an SPR experiment for measuring binding kinetics.
Caption: The experimental cycle of a Surface Plasmon Resonance assay.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. drughunter.com [drughunter.com]
- 8. RU2545456C2 - Pde10 inhibitors and compositions containing them and methods - Google Patents [patents.google.com]
- 9. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of antagonist actions at rat P2X2/3 heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Discovery and Development of P2X3 Antagonist 36
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of P2X3 antagonist 36, a novel compound identified as a potent and selective inhibitor of the P2X3 receptor. P2X3 receptors, ligand-gated ion channels activated by adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and play a crucial role in nociception and cough reflex pathways. Consequently, they have emerged as a promising therapeutic target for the treatment of chronic pain and refractory chronic cough. This document details the chemical synthesis, in vitro biological evaluation, and key quantitative data for this compound, also known as compound 156 from patent WO2019081343A1. Experimental protocols for the core assays are provided, along with visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its development.
Introduction
The P2X3 receptor is an ATP-gated ion channel primarily located on C- and Aδ-fiber primary afferent neurons.[1] Its activation by extracellular ATP, released in response to tissue damage, inflammation, or other forms of cellular stress, leads to the initiation and transmission of pain signals.[2] This has made the P2X3 receptor a focal point for the development of novel analgesics. Furthermore, the involvement of P2X3 receptors in the hypersensitization of the cough reflex has led to the clinical investigation of P2X3 antagonists for the treatment of refractory or unexplained chronic cough.[3]
This compound (also referred to as compound 156 in patent literature) is a novel pyrazolo-pyrrolo-pyrimidine-dione derivative identified as a potent antagonist of the P2X3 receptor.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field of purinergic signaling and drug development.
Physicochemical Properties and Structure
Detailed information regarding the physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Compound Name | This compound (Compound 156) | [1] |
| CAS Number | 2310263-59-1 | [1] |
| Molecular Formula | C₂₀H₁₈ClF₃N₆O₃ | [1] |
| Molecular Weight | 482.84 g/mol | [1] |
| Chemical Structure | See Figure 1 | [1] |
| IUPAC Name | N-(5-chloropyridin-2-yl)-2-(2-((R)-1-ethylpropyl)-1,3-dioxo-7-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-1,2,3,5-tetrahydropyrrolo[3,2-d]pyrimidin-4-yl)acetamide |
Figure 1: Chemical Structure of this compound

Synthesis and Manufacturing
The synthesis of this compound involves a multi-step process typical for the construction of complex heterocyclic scaffolds. While the full detailed synthesis from the source patent is extensive, a generalized workflow is described below. The core of the molecule is a pyrazolo-pyrrolo-pyrimidine-dione system, which is assembled and subsequently functionalized.
Experimental Workflow: Generalized Synthesis
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Data Presentation
The primary biological activity of this compound is its potent and selective inhibition of the P2X3 receptor. The antagonist activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.
Table 1: In Vitro Biological Activity of this compound
| Target | Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| Human P2X3 | Calcium Flux (FLIPR) | α,β-methylene ATP | HEK293 | 1 - 10 | Patent WO2019081343A1 |
| Human P2X1 | Calcium Flux (FLIPR) | α,β-methylene ATP | HEK293 | > 1000 | Patent WO2019081343A1 |
| Human P2X2/3 | Calcium Flux (FLIPR) | α,β-methylene ATP | HEK293 | 10 - 100 | Patent WO2019081343A1 |
| Human P2X4 | Calcium Flux (FLIPR) | ATP | 1321N1 | > 1000 | Patent WO2019081343A1 |
| Human P2X7 | Calcium Flux (FLIPR) | BzATP | HEK293 | > 1000 | Patent WO2019081343A1 |
Note: The exact IC50 values are presented as ranges as they are derived from patent data which often categorizes compounds into activity brackets.
Experimental Protocols
In Vitro P2X3 Receptor Antagonism Assay (FLIPR Calcium Flux)
This assay measures the ability of a compound to inhibit the influx of calcium into a cell line expressing the human P2X3 receptor upon stimulation with an agonist.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: this compound, at various concentrations, is added to the wells and incubated for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The fluorescent signal is measured before and after the addition of a P2X3 agonist, typically α,β-methylene ATP.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of this compound is calculated as a percentage of the control response (agonist alone). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow: FLIPR Calcium Flux Assay
Caption: Workflow for the FLIPR calcium flux assay.
Mechanism of Action and Signaling Pathway
P2X3 antagonists, including compound 36, exert their effects by blocking the P2X3 receptor ion channel. In normal physiology, ATP released from damaged cells binds to P2X3 receptors on nociceptive neurons. This binding opens the non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. The resulting depolarization generates an action potential that is transmitted to the central nervous system, leading to the sensation of pain. This compound binds to the receptor, preventing ATP from activating the channel, thereby inhibiting the downstream signaling cascade.
Signaling Pathway: P2X3 Receptor Activation and Antagonism
Caption: P2X3 receptor signaling and inhibition by antagonist 36.
Conclusion
This compound represents a significant advancement in the development of selective inhibitors for the P2X3 receptor. Its high potency and selectivity, as demonstrated in in vitro assays, underscore its potential as a therapeutic agent for the treatment of chronic pain and other conditions associated with P2X3 receptor hypersensitization. The data and protocols presented in this guide provide a foundational resource for further preclinical and clinical investigation of this promising compound. The continued exploration of P2X3 antagonists like compound 36 holds the potential to deliver novel, non-opioid treatment options for patients with significant unmet medical needs.
References
In-depth Technical Analysis of Compound 156 from Patent WO2019081343A1: A Guide for Researchers
Despite a comprehensive search across multiple public patent databases, including Espacenet, Patentscope, and Google Patents, the full text of patent application WO2019081343A1 could not be located. As a result, specific details regarding "compound 156" claimed within this patent, including its structure, quantitative data, and experimental protocols, remain inaccessible. This technical guide will, therefore, provide a broader context based on the likely therapeutic target of this patent, the C-C chemokine receptor 8 (CCR8), and outline the general methodologies and data presentation expected in such a patent for the benefit of researchers, scientists, and drug development professionals.
Introduction to CCR8 as a Therapeutic Target
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a promising target in immuno-oncology. It is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment. By targeting CCR8, it is hypothesized that the immunosuppressive function of these Tregs can be inhibited, thereby enhancing the body's anti-tumor immune response. Small molecule antagonists and therapeutic antibodies targeting CCR8 are currently under investigation for the treatment of various cancers.
Hypothetical Data Presentation for a CCR8 Antagonist (Compound 156)
Based on standard practices in medicinal chemistry patents, the data for a compound like "compound 156" would typically be presented in a structured format to demonstrate its potency, selectivity, and drug-like properties.
Table 1: Hypothetical In Vitro Biological Activity of Compound 156
| Assay Type | Target | Cell Line | Parameter | Value |
| Radioligand Binding Assay | Human CCR8 | CHO-K1 | Ki (nM) | [Value] |
| Calcium Flux Assay | Human CCR8 | HEK293 | IC50 (nM) | [Value] |
| Chemotaxis Assay | Human CCR8 | Primary Human Tregs | IC50 (nM) | [Value] |
| Selectivity Panel | Various GPCRs | - | IC50 or Ki (nM) | [Value] or >[Value] |
Table 2: Hypothetical Physicochemical and Pharmacokinetic Properties of Compound 156
| Parameter | Unit | Value |
| Molecular Weight | g/mol | [Value] |
| cLogP | - | [Value] |
| Aqueous Solubility (pH 7.4) | µM | [Value] |
| Human Liver Microsomal Stability (t½) | min | [Value] |
| Plasma Protein Binding (Human) | % | [Value] |
| Oral Bioavailability (Rat) | % | [Value] |
Standard Experimental Protocols in CCR8 Drug Discovery
The following are detailed descriptions of common experimental protocols that would likely be employed to characterize a novel CCR8 antagonist.
CCR8 Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound to the human CCR8 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CCR8 receptor.
-
Assay Buffer: Typically, a buffer containing 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% BSA at pH 7.4 is used.
-
Radioligand: A radiolabeled CCR8 ligand, such as [¹²⁵I]-CCL1, is used.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CCR8 ligand.
-
The reaction mixture is incubated to allow for binding equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay
Objective: To measure the functional antagonist activity of the test compound by assessing its ability to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells co-expressing human CCR8 and a G-protein alpha subunit (e.g., Gα16) are used.
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Loaded cells are pre-incubated with varying concentrations of the test compound.
-
A CCR8 agonist, such as CCL1, is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition of the agonist response against the concentration of the test compound.
Chemotaxis Assay
Objective: To evaluate the ability of the test compound to inhibit the migration of CCR8-expressing cells towards a chemoattractant.
Methodology:
-
Cells: Primary human Tregs isolated from peripheral blood mononuclear cells (PBMCs) or a T-cell line endogenously expressing CCR8 are used.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane (e.g., Transwell®) is used.
-
Procedure:
-
The lower chamber is filled with media containing a CCR8 agonist (e.g., CCL1).
-
The cells, pre-incubated with varying concentrations of the test compound, are placed in the upper chamber.
-
The chamber is incubated to allow for cell migration through the membrane.
-
The number of migrated cells in the lower chamber is quantified using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of cell migration against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general CCR8 signaling pathway and a typical workflow for screening and characterizing CCR8 antagonists.
Caption: Simplified CCR8 signaling pathway leading to cell migration.
Caption: General workflow for the discovery of CCR8 antagonists.
Conclusion
While the specific details of "compound 156" from patent WO2019081343A1 remain elusive due to the inability to access the patent document, this guide provides a comprehensive overview of the scientific context, expected data, and standard experimental procedures relevant to the discovery of CCR8 antagonists. Researchers in the field can utilize this information as a general framework for their own drug discovery efforts targeting this important immuno-oncology receptor. Should the patent document become publicly available, a more detailed analysis of compound 156 can be performed.
The Selective P2X3 Receptor Antagonist HY-143568 (BLU-5937): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of HY-143568, also known as BLU-5937, a potent antagonist of the P2X3 receptor. P2X3 receptors, ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are crucial mediators in nociceptive pathways and have emerged as a key target for the development of novel analgesics and treatments for chronic cough.[1][2] This document summarizes the quantitative selectivity data, details the experimental methodologies for its determination, and illustrates the relevant signaling pathways and experimental workflows.
Core Data Presentation: Selectivity Profile of HY-143568 (BLU-5937)
HY-143568 (BLU-5937) demonstrates remarkable selectivity for the human P2X3 homomeric receptor over the P2X2/3 heteromeric receptor. This high degree of selectivity is a critical attribute, as the P2X2/3 receptor is implicated in taste perception, and its inhibition can lead to undesirable side effects such as taste disturbance.[1][3] The quantitative data for HY-143568 (BLU-5937) is summarized in the table below.
| Target Receptor | Species | IC50 (nM) | Fold Selectivity (P2X2/3 vs P2X3) |
| P2X3 Homotrimer | Human | 25[1][4] | >960 |
| P2X2/3 Heterotrimer | Human | >24,000[1][4] | |
| P2X3 Homotrimer | Rat | 92 | |
| P2X3 Homotrimer | Guinea Pig | 126 |
P2X3 Receptor Signaling Pathway
Activation of P2X3 receptors on primary afferent neurons by ATP, released from surrounding cells upon injury or inflammation, leads to the influx of cations (primarily Na+ and Ca2+). This influx causes membrane depolarization, triggering action potentials that are propagated to the central nervous system and perceived as pain or cough.[1]
Experimental Protocols
The selectivity of HY-143568 (BLU-5937) for P2X3 receptors is determined through a series of in vitro and ex vivo experiments. The following are representative protocols based on standard methodologies in the field.
In Vitro Selectivity Assay: Automated Patch Clamp Electrophysiology
This method provides a direct measure of the ion channel activity of P2X3 and P2X2/3 receptors in the presence of the antagonist.
1. Cell Line and Receptor Expression:
-
Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and low endogenous channel expression.[5]
-
Cells are transiently or stably transfected with plasmids encoding for human P2X3 or human P2X2 and P2X3 subunits to generate homomeric P2X3 and heteromeric P2X2/3 receptors, respectively.[6]
2. Automated Patch Clamp Procedure:
-
Transfected HEK293 cells are harvested and plated onto the specialized microfluidic chips of an automated patch-clamp system.
-
The system establishes a whole-cell patch-clamp configuration.
-
The P2X3 or P2X2/3 receptors are activated by applying their agonist, α,β-methylene ATP (α,β-meATP).
-
The inhibitory effect of HY-143568 (BLU-5937) is determined by co-applying α,β-meATP with increasing concentrations of the antagonist.
-
The current flowing through the channels is measured, and the concentration-response curve for HY-143568 (BLU-5937) is generated to calculate the IC50 value.
Ex Vivo Functional Assay: Dorsal Root Ganglion (DRG) Neuron Electrophysiology
This assay assesses the activity of HY-143568 (BLU-5937) on native P2X3 receptors in sensory neurons.[1]
1. Isolation and Culture of DRG Neurons:
-
Dorsal root ganglia are dissected from rats.
-
The ganglia are enzymatically digested (e.g., with collagenase and trypsin) and mechanically dissociated to obtain a single-cell suspension of neurons.
-
The neurons are plated on coated coverslips and cultured for a short period to allow for recovery and adherence.
2. Manual Patch Clamp Electrophysiology:
-
A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the membrane of a single DRG neuron.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The neuron is held at a specific membrane potential (voltage-clamp).
-
The P2X3 receptors on the neuron are activated by puffing α,β-meATP onto the cell.
-
The inhibitory effect of HY-143568 (BLU-5937) is determined by pre-incubating the neuron with the compound before α,β-meATP application.
-
The resulting inward current is recorded, and the degree of inhibition is quantified.
Conclusion
HY-143568 (BLU-5937) is a highly selective antagonist of the P2X3 receptor, with a significantly lower affinity for the P2X2/3 heterotrimer. This selectivity profile, established through rigorous in vitro and ex vivo electrophysiological assays, suggests a reduced potential for taste-related side effects, a common issue with less selective P2X3 antagonists. The potent and selective inhibition of P2X3 receptors makes HY-143568 (BLU-5937) a promising therapeutic candidate for the treatment of conditions driven by P2X3-mediated neuronal hypersensitization, such as chronic cough.
References
- 1. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons [journal.hep.com.cn]
- 3. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3 receptor expression by HEK cells conditions their survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X3 receptor expression by HEK cells conditions their survival - PMC [pmc.ncbi.nlm.nih.gov]
The Role of P2X3 Receptor Antagonism in Chronic Cough: A Technical Guide
A note on the focus of this guide: This document aims to provide an in-depth technical overview of the role of P2X3 receptor antagonists in the research and development of treatments for chronic cough. The initial request specified "P2X3 antagonist 36," a compound identified in patent WO2019081343A1 as compound 156.[1][2][3] However, a comprehensive review of publicly available scientific literature reveals a lack of detailed preclinical and clinical data for this specific molecule. To fulfill the core requirements of this guide for quantitative data, detailed experimental protocols, and pathway visualizations, the well-characterized P2X3 receptor antagonist, gefapixant , will be used as a representative example. The principles, experimental methodologies, and clinical development pathways discussed are broadly applicable to the class of P2X3 antagonists.
Introduction to P2X3 Receptors and Chronic Cough
Chronic cough, defined as a cough lasting longer than eight weeks, is a prevalent and often debilitating condition with significant impact on quality of life. In many patients, the cough is refractory to treatment for underlying conditions or remains unexplained. A key mechanism implicated in the pathophysiology of refractory and unexplained chronic cough is the hypersensitization of sensory nerves innervating the airways.
The P2X3 receptor, an ATP-gated ion channel, has emerged as a critical player in this hypersensitization.[4] P2X3 receptors are predominantly expressed on sensory C-fibers of the vagus nerve, which are responsible for detecting irritants and initiating the cough reflex.[5] In inflammatory conditions, cellular stress, or injury, extracellular ATP levels in the airways can increase. This ATP binds to and activates P2X3 receptors on sensory nerve endings, leading to depolarization, action potential firing, and the sensation of an urge to cough. Continuous activation of these receptors is believed to contribute to the neuronal hypersensitivity characteristic of chronic cough.
The P2X3 Signaling Pathway in Cough Induction
The signaling cascade leading to a cough reflex initiated by P2X3 receptor activation is a complex process involving the peripheral and central nervous systems. The following diagram illustrates the key steps in this pathway.
Preclinical Evaluation of P2X3 Antagonists
The development of P2X3 antagonists involves a rigorous preclinical evaluation process to determine their potency, selectivity, and efficacy. This process typically includes in vitro assays and in vivo animal models of cough.
In Vitro Assays
In vitro assays are crucial for the initial characterization of a P2X3 antagonist's pharmacological properties.
Table 1: In Vitro Characterization of Representative P2X3 Antagonists
| Compound | Target(s) | Assay Type | Cell Line | IC50 | Reference |
| Gefapixant | P2X3, P2X2/3 | Calcium flux | HEK293 | P2X3: ~30-100 nM | [6][7] |
| Eliapixant | P2X3 | Not specified | Not specified | 8 nM | [8] |
| Sivopixant | P2X3 | Not specified | Not specified | High selectivity for P2X3 over P2X2/3 | [9] |
Experimental Protocol: Calcium Flux Assay for P2X3 Antagonist Potency
This protocol provides a general framework for determining the potency of a P2X3 antagonist using a cell-based calcium flux assay.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Incubation: The P2X3 antagonist (e.g., gefapixant) is serially diluted and added to the wells. The plates are incubated to allow the compound to bind to the receptors.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is injected into the wells to stimulate the receptors. The resulting increase in intracellular calcium is measured as an increase in fluorescence intensity.
-
Data Analysis: The fluorescence data is analyzed to determine the concentration-dependent inhibition of the agonist response by the antagonist. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal agonist response, is calculated.
In Vivo Animal Models
Animal models are essential for evaluating the anti-tussive efficacy of P2X3 antagonists before proceeding to human trials. Guinea pigs are a commonly used species for cough research.[10][11]
Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs
This protocol describes a standard method for assessing the efficacy of a P2X3 antagonist in a guinea pig model of cough.
-
Animal Acclimation: Male Dunkin-Hartley guinea pigs are acclimated to the experimental conditions.
-
Compound Administration: The P2X3 antagonist (e.g., gefapixant) or vehicle is administered orally or via another appropriate route at predetermined doses and time points before the cough challenge.
-
Cough Induction: The animals are placed in a whole-body plethysmography chamber. A nebulized solution of citric acid (a known tussive agent) is delivered into the chamber to induce coughing.
-
Cough Recording and Analysis: The number of coughs is recorded for a defined period using a specialized sound recording and analysis system. The characteristic explosive sound of a cough is used to differentiate it from other respiratory events.
-
Data Analysis: The number of coughs in the antagonist-treated groups is compared to the vehicle-treated control group to determine the dose-dependent anti-tussive effect of the compound.
Clinical Development of P2X3 Antagonists for Chronic Cough
The clinical development of P2X3 antagonists for chronic cough typically involves a series of phased clinical trials to establish their safety, tolerability, and efficacy in humans.
Clinical Trial Design
Phase 2 and 3 clinical trials for P2X3 antagonists in chronic cough often share common design elements.
Table 2: Overview of a Representative Phase 3 Clinical Trial Program for Gefapixant (COUGH-1 and COUGH-2) [6][12][13][14]
| Feature | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Population | Adults with refractory or unexplained chronic cough (≥1 year duration) |
| Interventions | Placebo, gefapixant 15 mg twice daily, gefapixant 45 mg twice daily |
| Primary Endpoint | Change in 24-hour cough frequency from baseline |
| Duration | 12 weeks (COUGH-1) and 24 weeks (COUGH-2) with long-term extensions |
| Key Secondary Endpoints | Awake cough frequency, patient-reported outcomes (e.g., cough severity visual analog scale) |
Clinical Efficacy and Safety
Clinical trials with gefapixant have demonstrated its efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough.
Table 3: Summary of Key Efficacy and Safety Findings for Gefapixant
| Outcome | Result | Reference |
| 24-Hour Cough Frequency | Gefapixant 45 mg twice daily significantly reduced 24-hour cough frequency compared to placebo in both COUGH-1 and COUGH-2 trials. The 15 mg dose did not show a significant reduction. | [13] |
| Awake Cough Frequency | A Phase 2b study showed a placebo-adjusted mean percent reduction in awake cough frequency of 37% with gefapixant 50 mg. | [6] |
| Taste-Related Adverse Events | Taste disturbances (dysgeusia, ageusia) are the most common adverse events associated with gefapixant, occurring in a dose-dependent manner. | [6][13] |
Experimental Workflow: Clinical Trial for a P2X3 Antagonist
The following diagram outlines the typical workflow of a clinical trial for a P2X3 antagonist in chronic cough.
Future Directions and Conclusion
The development of P2X3 receptor antagonists represents a significant advancement in the treatment of chronic cough, offering a targeted therapeutic approach for a condition with high unmet medical need. While gefapixant has paved the way, ongoing research is focused on developing next-generation P2X3 antagonists with improved selectivity and tolerability profiles, particularly concerning taste-related side effects. The exploration of the role of P2X3 receptors in other sensory-related conditions is also an active area of investigation.
This technical guide has provided an overview of the core principles, experimental methodologies, and clinical development pathways for P2X3 receptor antagonists in the context of chronic cough. The data and protocols presented, using gefapixant as a representative example, offer a foundational understanding for researchers, scientists, and drug development professionals working in this promising field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P2X Receptor | DC Chemicals [dcchemicals.com]
- 9. asthmafoundation.org.nz [asthmafoundation.org.nz]
- 10. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
Investigating Neuropathic Pain: The Challenge of Compound Identification
A comprehensive search for the compound HY-143568 in the context of neuropathic pain research has yielded no specific results. This suggests that "HY-143568" may be an incorrect or outdated identifier. Without accurate identification, a detailed technical guide on its use in investigating neuropathic pain cannot be formulated.
Neuropathic pain, a complex and debilitating condition arising from damage or dysfunction of the nervous system, presents a significant challenge for researchers and clinicians. The development of novel therapeutic agents is a critical area of investigation. Chemical compound libraries, such as those provided by MedChemExpress (MCE), are valuable resources for identifying and characterizing new molecules with therapeutic potential. These libraries often use a standardized nomenclature, typically a prefix followed by a numerical identifier.
While the "HY-" prefix in the query "HY-143568" is consistent with the coding used by suppliers like MCE, the specific number did not correspond to any publicly available information related to neuropathic pain or any other biological activity. This lack of data prevents the creation of a detailed technical guide as requested, which would require specific information on the compound's mechanism of action, experimental protocols, and quantitative data.
For researchers, scientists, and drug development professionals interested in exploring novel compounds for neuropathic pain, it is crucial to have the correct identifier. This ensures access to the existing body of literature, including preclinical and clinical studies, which is essential for designing new experiments and advancing the field.
Moving Forward:
To proceed with an in-depth technical guide, clarification of the compound's identity is necessary. Researchers are encouraged to:
-
Verify the compound identifier: Double-check the source of the identifier to ensure its accuracy.
-
Explore alternative identifiers: The compound may be known by other names, such as a common name or an alternative catalog number.
-
Consult supplier catalogs: Direct inquiry with chemical suppliers can often resolve issues of compound identification.
Once a valid compound is identified, a comprehensive technical guide can be developed, encompassing its pharmacological profile, relevant signaling pathways, and detailed experimental methodologies for its investigation in the context of neuropathic pain.
Role of P2X3 receptors in sensory neuron sensitization
An In-depth Technical Guide on the Core Role of P2X3 Receptors in Sensory Neuron Sensitization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Extracellular adenosine triphosphate (ATP) is a critical signaling molecule in nociceptive pathways, particularly under conditions of tissue injury and inflammation.[1][2] Its effects are mediated by P2 purinergic receptors, with the P2X3 subtype playing a pivotal role in the sensitization of primary sensory neurons.[1][3][4] P2X3 receptors are ligand-gated ion channels predominantly expressed on small-diameter nociceptive C-fibers and Aδ-fibers of the dorsal root ganglia (DRG) and trigeminal ganglia.[5][6] Their activation leads to membrane depolarization, calcium influx, and the initiation of complex intracellular signaling cascades. This guide details the molecular mechanisms underlying P2X3 receptor-mediated sensitization, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the core signaling pathways.
Mechanism of P2X3 Receptor-Mediated Sensitization
Sensitization is a process where neurons become hyper-responsive to stimuli, contributing to chronic pain states like hyperalgesia and allodynia.[7] P2X3 receptors are key players in both peripheral and central sensitization.[1][2]
Peripheral Sensitization: In the periphery, ATP is released from damaged or stressed cells, activating P2X3 and heteromeric P2X2/3 receptors on the terminals of sensory neurons.[4][6] This activation has two major consequences:
-
Rapid Depolarization: As ion channels, P2X3 receptors permit the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and the generation of action potentials that are transmitted to the central nervous system.[5][8]
-
Calcium-Dependent Signaling: The influx of extracellular Ca²⁺, along with Ca²⁺ release from intracellular stores, triggers multiple downstream signaling pathways that underpin the sensitized state.[7][9]
Central Sensitization: P2X3 receptors are also expressed on the central terminals of primary afferent neurons in the dorsal horn of the spinal cord.[5][6] ATP released presynaptically can act on these receptors to facilitate the release of neurotransmitters like glutamate, potentiating synaptic transmission at the first sensory synapse and contributing to central sensitization.[1][2][5][10]
Core Intracellular Signaling Pathways
The transition from an acute nociceptive signal to a state of sustained hypersensitivity involves the modulation of P2X3 receptor function and expression through various intracellular kinases.[7][9]
-
Protein Kinase C (PKC): PKC activation is a central mechanism in P2X3 sensitization.[11] Following P2X3-mediated calcium influx, PKC can be activated and subsequently phosphorylate downstream targets, potentially including the P2X3 receptor itself or associated proteins, leading to enhanced receptor function.[11] In inflammatory states, the PKC pathway becomes particularly crucial for the potentiation of ATP-induced currents.[12]
-
Protein Kinase A (PKA): Pro-inflammatory mediators like prostaglandin E2 (PGE2) can potentiate P2X3 receptor responses through a PKA-dependent pathway under normal conditions.[12]
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): This kinase is highly sensitive to changes in intracellular calcium levels.[7][9] Following P2X3 activation, CaMKII can be constitutively activated, leading to enhanced P2X3-mediated responses.[7][9]
-
Exchange Proteins Directly Activated by cAMP (Epac): During chronic inflammation, there is an upregulation of Epac in the DRG.[12] This creates a switch in signaling, where PGE2 now potentiates P2X3 receptors through both PKA and a newly engaged Epac-PKC pathway.[12][13] The Epac-PKC cascade promotes an increase in F-actin at the cell perimeter, which enhances the trafficking and membrane expression of P2X3 receptors, leading to significant sensitization.[12]
The interplay of these pathways results in key functional changes:
-
Increased Receptor Trafficking: Enhanced movement of P2X3 receptors to the neuronal membrane increases the number of available channels, amplifying the response to ATP.[14]
-
Receptor Phosphorylation: Kinase-mediated phosphorylation can alter the receptor's channel kinetics, such as speeding up the recovery from desensitization, allowing for more sustained firing in response to ATP.[7][9][15]
-
Interaction with Other Channels: P2X3 receptors functionally interact with other nociceptive channels, such as TRPV1. P2X3 activation can lead to the phosphorylation and sensitization of TRPV1, contributing to mechanical hyperalgesia.[16]
Caption: Core P2X3 receptor sensitization pathways.
Quantitative Data on P2X3 Receptor Function and Blockade
The critical role of P2X3 receptors in pain has been substantiated by numerous studies using selective antagonists and genetic knockout models.
Table 1: Effects of P2X3 Receptor Modulation in Preclinical Pain Models
| Model Type | Animal Model | Treatment | Key Quantitative Finding | Reference |
| Neuropathic Pain | Spared Nerve Injury (SNI), Rat | P2X Receptor Antagonists | Reversal of allodynic and nocifensive behaviors. α,β-meATP produced 3.5-fold larger flinch responses at an 8.0-fold lower dose in SNI rats, indicating sensitization. ATP-induced currents in DRG neurons were 2.5-fold larger after SNI. | [14] |
| Neuropathic Pain | Partial Sciatic Ligation, Rat | Intrathecal P2X3 Antisense Oligonucleotides (ASOs) | Significant reversal of established mechanical hyperalgesia within 2 days of ASO treatment. | [17] |
| Inflammatory Pain | Complete Freund's Adjuvant (CFA), Rat | A-317491 (P2X3/P2X2/3 Antagonist) | A-317491-induced antinociception was attenuated by the opioid antagonist naloxone, indicating an indirect activation of the opioid system. | [18] |
| Inflammatory Pain | Formalin Model, Mouse | P2X3 Gene Knockout (P2X3⁻/⁻) | Reduced flinching response in both acute and persistent phases of the formalin test. | [1] |
| Acute Nociception | Hindpaw ATP Injection, Mouse | P2X3 Gene Knockout (P2X3⁻/⁻) | Significantly decreased nociceptive behavior (flinching/licking) compared to wild-type mice. | [10] |
Table 2: Summary of Clinical Trial Data for P2X3 Receptor Antagonists
| Compound | Indication | Phase | Key Efficacy Finding | Key Safety Finding | Reference |
| AF-219 (Gefapixant) | Refractory Chronic Cough | 2 | 75% reduction in daytime cough frequency compared to placebo (p=0.0003). | Taste disturbances (dysgeusia, hypogeusia, ageusia) were reported by all patients on active treatment. | [19] |
| Sivopixant | Refractory Chronic Cough | 2a | 31.6% reduction in placebo-adjusted daytime cough frequency (p=0.0546). 30.9% reduction in 24h cough frequency (p=0.0386). | Mild taste disturbance occurred in 6.5% of patients. | [20] |
| Multiple P2X3 Antagonists | Refractory Chronic Cough | Meta-analysis (11 RCTs) | Significant decrease in 24-h cough frequency (MD = -4.99) and awake cough frequency (MD = -7.18) vs. placebo. | Significantly increased incidence of drug-related adverse events, primarily dysgeusia, hypogeusia, and ageusia. | [21] |
Key Experimental Protocols
Investigating the role of P2X3 receptors requires a combination of in vivo models, behavioral testing, and in vitro cellular assays.
Protocol 1: Induction of Inflammatory Pain (Complete Freund's Adjuvant Model)
-
Objective: To induce a persistent inflammatory state characterized by thermal hyperalgesia and mechanical allodynia.
-
Procedure: Male Sprague-Dawley rats are lightly anesthetized.[18]
-
A suspension of Mycobacterium tuberculosis in oil and saline (Complete Freund's Adjuvant, CFA) is injected subcutaneously into the plantar surface of one hind paw.
-
The contralateral paw may be injected with saline to serve as a control.
-
Behavioral testing is typically performed 24-72 hours post-injection, a time point at which peak inflammation and hyperalgesia are observed.[10][17]
Protocol 2: Whole-Cell Patch-Clamp Recording of P2X3 Currents in DRG Neurons
-
Objective: To directly measure the ion currents mediated by P2X3 receptors and assess their modulation by inflammatory mediators or pharmacological agents.
-
Cell Preparation: Dorsal root ganglia (L4-L5) are dissected from rats.[14] The ganglia are treated with enzymes (e.g., collagenase, trypsin) to dissociate them into individual sensory neurons, which are then plated on coated coverslips.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a negative potential (e.g., -60 mV).
-
Agonist Application: A P2X3-selective agonist, such as α,β-methylene ATP (α,β-meATP), is rapidly applied to the neuron using a perfusion system.[14] This evokes a characteristic fast-inactivating inward current.
-
Data Analysis: The peak amplitude, activation, and desensitization kinetics of the current are measured. To test for sensitization, currents are compared before and after the application of a sensitizing agent (e.g., PGE2, PKC activators).[12][13]
Caption: Workflow for preclinical assessment of P2X3 antagonists.
Protocol 3: Behavioral Assessment of Mechanical Allodynia (von Frey Filaments)
-
Objective: To quantify the withdrawal threshold to a non-noxious mechanical stimulus, a measure of mechanical allodynia.
-
Apparatus: Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their paws.
-
Acclimation: Animals are allowed to acclimate to the testing environment for at least 15-20 minutes before testing begins.
-
Procedure: Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the paw. The test begins with a filament near the expected withdrawal threshold.
-
A positive response is recorded if the animal sharply withdraws, shakes, or licks its paw.
-
The 50% withdrawal threshold is calculated using a method such as the up-down method of Dixon. A decrease in the withdrawal threshold indicates the presence of mechanical allodynia.[17]
Advanced Mechanisms: Epac, F-actin, and Receptor Trafficking
In chronic inflammatory states, the mechanism of P2X3 sensitization evolves. Studies have shown that inflammation induces an increase in Epac proteins in DRG neurons.[12] This creates a novel signaling pathway where inflammatory mediators like PGE2, which normally signal through PKA, can now also activate PKC via Epac.[12][13] This Epac-PKC signaling cascade promotes the polymerization of F-actin at the cell's periphery.[12] This cytoskeletal rearrangement is crucial as it facilitates the enhanced trafficking and insertion of P2X3 receptors into the cell membrane, leading to a larger population of surface receptors and a dramatically potentiated response to ATP.[12] Depolymerization of F-actin blocks this sensitization, highlighting the cytoskeleton's dynamic role in P2X3 plasticity during chronic pain.[12]
Caption: Epac-PKC-F-actin signaling in inflammatory P2X3 sensitization.
Conclusion and Therapeutic Outlook
P2X3 receptors are fundamental transducers of nociceptive signals that become highly sensitized during chronic inflammatory and neuropathic pain states.[7][17] The sensitization process is multifaceted, involving calcium-dependent activation of multiple kinase pathways (PKC, PKA, CaMKII), dynamic regulation of receptor trafficking to the cell surface via the cytoskeleton, and functional crosstalk with other nociceptors like TRPV1.[12][16] The selective expression of P2X3 receptors in sensory neurons makes them an attractive therapeutic target for the treatment of chronic pain and other conditions involving afferent nerve hypersensitivity, such as chronic cough.[4][6] While clinical development has demonstrated efficacy, side effects related to taste, likely mediated by heteromeric P2X2/3 receptors, remain a challenge.[20][22] Future drug development will likely focus on creating antagonists with higher selectivity for homomeric P2X3 receptors or novel modulators that can reverse the sensitization process itself, offering a promising avenue for new analgesic therapies.
References
- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homomeric and heteromeric P2X3 receptors in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between P2X3 and ERα/ERβ in ATP-mediated calcium signaling in mice sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]
- 10. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effect of PKC/NF-κB on the Regulation of P2X3 Receptor in Dorsal Root Ganglion in Rats with Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. F-actin links Epac-PKC signaling to purinergic P2X3 receptor sensitization in dorsal root ganglia following inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A critical role of the cAMP sensor Epac in switching protein kinase signalling in prostaglandin E2-induced potentiation of P2X3 receptor currents in inflamed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms underlying enhanced P2X receptor-mediated responses in the neuropathic pain state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]
- 16. P2X3 and TRPV1 functionally interact and mediate sensitization of trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional downregulation of P2X3 receptor subunit in rat sensory neurons reveals a significant role in chronic neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endogenous opioid mechanisms partially mediate P2X3/P2X2/3-related antinociception in rat models of inflammatory and chemogenic pain but not neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for P2X3 Antagonist Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to screen and characterize P2X3 receptor antagonists. The methodologies described are essential for identifying novel therapeutic agents targeting P2X3, a key player in chronic cough, neuropathic pain, and other sensory hypersensitivity disorders.
Introduction
The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons. Its activation by extracellular ATP leads to the influx of cations, primarily Ca2+ and Na+, depolarizing the cell membrane and initiating nociceptive signals. Antagonists of the P2X3 receptor have shown significant therapeutic potential. This document outlines the necessary protocols for robust and reproducible in vitro cell-based functional assays to evaluate the potency and efficacy of P2X3 antagonists.
Data Presentation
The following table summarizes the in vitro activity of selected P2X3 receptor antagonists from cell-based assays.
| Compound | Target(s) | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Gefapixant (MK-7264) | P2X3, P2X2/3 | Patch Clamp | 1321N1 | α,β-meATP | 153 (P2X3), 220 (P2X2/3) | [1] |
| Filapixant | P2X3 | FLIPR-based assay | Not Specified | ATP | 7.4 (P2X3), 776 (P2X2/3) | [2] |
| A-317491 | P2X3 | Calcium influx | HEK293 | α,β-meATP | Not Specified | [3] |
| Camlipixant (BLU-5937) | P2X3 | Calcium mobilization | Human cell lines | ATP | 25 (P2X3), 24,000 (P2X2/3) | [4] |
Signaling Pathway
Activation of the P2X3 receptor by ATP initiates a signaling cascade that plays a crucial role in nociception. The binding of ATP opens the non-selective cation channel, leading to an influx of Ca2+ and Na+. This influx depolarizes the neuron and can trigger downstream signaling pathways, including the activation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are involved in pain signal transduction.[5]
Caption: P2X3 receptor signaling cascade.
Experimental Protocols
Cell Line Generation and Maintenance for P2X3 Expression
Objective: To establish a stable cell line, typically Human Embryonic Kidney 293 (HEK293) cells, expressing the human P2X3 receptor for use in functional assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
P2X3 expression vector (e.g., pcDNA3.1-hP2X3)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the P2X3 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of Stable Clones:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium.
-
Replace the medium with fresh selection medium every 3-4 days.
-
After 2-3 weeks, isolate and expand individual resistant colonies.
-
-
Validation of P2X3 Expression:
-
Confirm P2X3 expression in the stable clones by Western blot or immunofluorescence.
-
Functionally validate the expression by measuring ATP-induced calcium influx.
-
Calcium Imaging Assay for P2X3 Antagonist Screening
Objective: To measure the inhibitory effect of test compounds on ATP-induced calcium influx in P2X3-expressing cells.
Materials:
-
P2X3-expressing HEK293 cells
-
Black, clear-bottom 96- or 384-well assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ATP or a stable analog (e.g., α,β-methylene ATP)
-
Test compounds (P2X3 antagonists)
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FDSS).
Protocol:
-
Cell Plating:
-
Seed P2X3-expressing HEK293 cells into black, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, 5% CO2.
-
Wash the cells gently with HBSS to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in HBSS.
-
Add the compound dilutions to the respective wells of the assay plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the P2X3 agonist solution (e.g., ATP) at a concentration that elicits a submaximal response (EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the agonist solution into all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Generate dose-response curves and calculate the IC50 values for the test compounds using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based screening assay to identify P2X3 receptor antagonists.
Caption: High-throughput screening workflow.
References
- 1. Activation of ATF3/AP-1 signaling pathway is required for P2X3-induced endometriosis pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study [mdpi.com]
- 3. P2X3 receptor expression by HEK cells conditions their survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3 receptor involvement in endometriosis pain via ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of HY-143568
A comprehensive search for publicly available data on the in vivo application of the compound HY-143568 has been conducted. Despite extensive efforts, no specific information, scientific literature, or detailed protocols regarding the use of HY-143568 in animal models were found.
The search included queries for in vivo studies, mechanism of action, pharmacokinetics, toxicology, and administration routes. The search was performed across various scientific databases and supplier websites. The lack of available information prevents the creation of detailed application notes, protocols, data tables, and visualizations as requested.
Researchers, scientists, and drug development professionals interested in the in vivo application of HY-143568 are advised to:
-
Verify the Compound Identifier: Double-check the catalog number (HY-143568) to ensure its accuracy. Typographical errors in identifiers are common.
-
Contact the Supplier: Direct communication with the manufacturer or supplier of HY-143568 is the most reliable method to obtain any available in vivo data, preclinical information, or handling instructions. They may have internal data that is not publicly available.
-
Conduct a Literature Search with Alternative Identifiers: If the compound has alternative names, chemical names, or CAS numbers, performing searches with these identifiers may yield relevant results.
-
Initiate Pilot Studies: In the absence of existing data, researchers may need to design and conduct preliminary pilot studies to determine the appropriate dosage, administration route, and potential toxicity of HY-143568 in their chosen animal model. This should be done in accordance with institutional and national guidelines for animal welfare.
General Workflow for In Vivo Compound Testing
For researchers planning to initiate in vivo studies with a novel compound for which no prior data exists, a general experimental workflow is provided below. This workflow is a conceptual guide and must be adapted to the specific research question and the characteristics of the compound.
Caption: A generalized workflow for preclinical in vivo testing of a novel compound.
Signaling Pathway Placeholder
Due to the absence of information on the mechanism of action of HY-143568, a diagram of its signaling pathway cannot be generated. Once the molecular target of HY-143568 is identified, a relevant signaling pathway can be visualized. For illustrative purposes, a generic signaling cascade is depicted below.
Caption: A template for a typical intracellular signaling cascade.
It is imperative to conduct thorough preliminary research and adhere to all institutional and regulatory guidelines when working with uncharacterized compounds in live animal models. The information provided here is for educational purposes only and should not be considered a substitute for rigorous experimental planning and ethical review.
Application Notes and Protocols for P2X3 Receptor Antagonists in Rodent Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of P2X3 receptor antagonists in rodent models of pain and cough. The following protocols and data are based on published preclinical studies of various selective P2X3 antagonists.
Overview of P2X3 Receptor Antagonists in Rodent Research
The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed on sensory neurons and is a key target in the development of novel analgesics and antitussives.[1][2][3][4] Antagonism of P2X3 receptors has shown efficacy in various rodent models of inflammatory, neuropathic, and visceral pain, as well as in models of cough.[1][2] Several potent and selective P2X3 antagonists have been characterized in preclinical studies, providing valuable data for designing new experiments. While the specific compound "P2X3 antagonist 36" is not prominently identified in the reviewed literature, this document summarizes data from well-studied antagonists such as BLU-5937 ("P2X3 antagonist 34"), A-317491, AF-353, and Eliapixant to serve as a practical guide.
Quantitative Data: Dosage and Administration in Rodent Models
The following tables summarize the effective dose ranges and administration routes for several P2X3 receptor antagonists in various rodent models.
Table 1: P2X3 Receptor Antagonist Dosage in Rat Models
| Antagonist | Model | Species | Route of Administration | Effective Dose Range | Notes |
| Eliapixant (BAY 1817080) | CFA-Induced Mechanical Hyperalgesia | Rat (Sprague Dawley) | Oral (p.o.) | 1 - 10 mg/kg | Dose-dependent reversal of hyperalgesia.[3] |
| A-317491 | CFA-Induced Thermal Hyperalgesia | Rat | Subcutaneous (s.c.) | ED₅₀ = 30 µmol/kg | A non-nucleotide antagonist.[5] |
| A-317491 | Chronic Constriction Injury (Neuropathic Pain) | Rat | Subcutaneous (s.c.) | ED₅₀ = 10-15 µmol/kg | Attenuated both thermal hyperalgesia and mechanical allodynia.[5] |
| AF-353 | General Pharmacokinetics | Rat | Intravenous (i.v.) & Oral (p.o.) | 2 mg/kg | Orally bioavailable (%F = 32.9) with a plasma half-life of 1.63 h.[6][7] |
| BLU-5937 ("P2X3 antagonist 34") | Isolated DRG Neuron Sensitization | Rat | In vitro application | 500 nM | Blocked αβ-meATP-induced sensitization and firing.[8] |
Table 2: P2X3 Receptor Antagonist Dosage in Other Rodent Models
| Antagonist | Model | Species | Route of Administration | Effective Dose Range | Notes |
| BLU-5937 ("P2X3 antagonist 34") | Histamine/Citric Acid-Induced Cough | Guinea Pig | Oral (p.o.) | 0.3 - 30 mg/kg | Dose-dependent reduction in coughs.[8] |
| PT6 (Spider Venom Peptide) | Inflammatory and Neuropathic Pain | Rodents | Subcutaneous (s.c.) | 0.01 - 0.1 mg/kg | Potent antinociception.[1] |
| A-317491 | CNS Function Assessment | Mouse | Subcutaneous (s.c.) | Up to 300 µmol/kg | Generally devoid of dose-dependent effects on CNS function.[5] |
Experimental Protocols
CFA-Induced Inflammatory Pain Model in Rats
This protocol is adapted from studies investigating the efficacy of P2X3 antagonists in a model of inflammatory pain.[3]
Objective: To assess the analgesic effect of a P2X3 antagonist on mechanical hyperalgesia induced by Complete Freund's Adjuvant (CFA).
Materials:
-
Male Sprague Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
P2X3 antagonist (e.g., Eliapixant)
-
Vehicle for antagonist (e.g., 0.5% methylcellulose)
-
Electronic von Frey apparatus
-
Syringes and gavage needles
Procedure:
-
Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli using an electronic von Frey apparatus.
-
Induction of Inflammation: Induce inflammation by a single intraplantar injection of CFA (100 µL) into the right hind paw.
-
Post-CFA Measurement: 24 hours after CFA injection, measure the PWT again to confirm the development of mechanical hyperalgesia (a significant decrease in PWT).
-
Drug Administration: Administer the P2X3 antagonist or vehicle orally via gavage. Example doses for Eliapixant are 1, 3, and 10 mg/kg.[3]
-
Post-Treatment Measurement: Measure the PWT at various time points after drug administration (e.g., 2, 4, and 6 hours) to assess the reversal of hyperalgesia.[3]
-
Data Analysis: Analyze the data by comparing the PWT of the antagonist-treated groups to the vehicle-treated group at each time point.
Citric Acid-Induced Cough Model in Guinea Pigs
This protocol is based on studies evaluating the antitussive effects of P2X3 antagonists.[8]
Objective: To determine the effect of a P2X3 antagonist on the number of coughs induced by citric acid.
Materials:
-
Male Dunkin Hartley guinea pigs
-
P2X3 antagonist (e.g., BLU-5937)
-
Vehicle for antagonist
-
Citric acid solution (0.4 M)
-
Histamine solution (for cough sensitization)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Syringes and gavage needles
Procedure:
-
Acclimatization: Acclimate guinea pigs to the plethysmography chamber.
-
Drug Administration: Administer the P2X3 antagonist or vehicle orally. Example doses for BLU-5937 are 0.3, 3, and 30 mg/kg.[8]
-
Cough Sensitization (Optional): To enhance the cough response, administer an aerosol of histamine.
-
Cough Induction: 1 hour after drug administration, place the animal in the plethysmography chamber and expose it to a nebulized citric acid solution for a defined period (e.g., 10 minutes).
-
Cough Recording: Record the number of coughs during the exposure period. Coughs are identified by their characteristic sound and pressure changes within the chamber.
-
Data Analysis: Compare the number of coughs in the antagonist-treated groups to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling Pathway in Nociception
ATP released from damaged cells activates P2X3 receptors on nociceptive sensory neurons. This leads to cation influx, depolarization, and the generation of an action potential, which transmits the pain signal to the central nervous system.
Caption: P2X3 receptor activation by ATP leads to pain signal transmission.
General Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a typical workflow for evaluating a P2X3 antagonist in a rodent model of disease.
Caption: A standard workflow for preclinical evaluation of a P2X3 antagonist.
Dose-Response Relationship Logic
This diagram illustrates the logical relationship in a dose-response study.
Caption: The relationship between drug dosage, receptor occupancy, and effects.
References
- 1. Potent painkiller from spider venom antagonizes P2X3 receptors without dysgeusia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Electrophysiology Recording with P2X3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, playing a crucial role in nociception and the signaling of pain.[1][2][3] These receptors, along with their heteromeric counterparts P2X2/3 receptors, are activated by extracellular ATP released from cells during tissue damage, inflammation, or stress.[1][4] This activation leads to depolarization of the neuronal membrane and the generation of action potentials that transmit pain signals to the central nervous system.[3] The selective expression of P2X3 receptors on C- and Aδ-fiber primary afferent neurons makes them a promising therapeutic target for the treatment of chronic pain, hypersensitivity, and chronic cough.[1][5]
This document provides detailed application notes and protocols for the use of P2X3 receptor antagonists in electrophysiological recordings. While the user requested information on "P2X3 antagonist 36," publicly available scientific literature on this specific compound is limited to its patent information (WO2019081343A1, compound 156).[1] Therefore, the following protocols and data are based on well-characterized P2X3 antagonists such as A-317491, AF-353, and gefapixant, which serve as representative examples for studying P2X3 receptor function.
P2X3 Receptor Signaling Pathway
Activation of P2X3 receptors by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. This influx causes membrane depolarization, which, if it reaches the threshold, triggers the firing of action potentials, propagating the sensory signal.
Caption: P2X3 receptor signaling pathway and antagonist interaction.
Quantitative Data for P2X3 Antagonists
The following table summarizes the inhibitory potency of a well-characterized P2X3 antagonist, AF-353, on different P2X3 receptor subtypes. This data is crucial for determining the appropriate concentrations for electrophysiological experiments.
| Antagonist | Receptor Subtype | Cell Type | Assay | pIC50 | Reference |
| AF-353 | Rat P2X3 | Recombinant CHOK1 cells | Whole-cell voltage clamp | 8.42 | |
| AF-353 | Human P2X2/3 | Recombinant 1321N1 cells | Whole-cell voltage clamp | 7.73 | |
| AF-353 | Native Rat P2X3 | Acutely dissociated DRG neurons | Whole-cell voltage clamp | 8.51 | |
| AF-353 | Native Rat P2X2/3 | Acutely dissociated nodose ganglion neurons | Whole-cell voltage clamp | 7.56 |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to measure the effect of a P2X3 antagonist on ATP-evoked currents in isolated sensory neurons.
1. Preparation of DRG Neurons:
-
Euthanize a rodent (e.g., adult rat) in accordance with institutional animal care and use committee guidelines.
-
Dissect lumbar DRG (L4-L6) and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).
-
Treat the ganglia with collagenase and then trypsin to dissociate the neurons.
-
Gently triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine/laminin-coated coverslips and incubate for 2-24 hours before recording.
2. Recording Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm with sucrose.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber continuously perfused with external solution.
-
Use a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution for whole-cell patch-clamp recording.
-
Establish a gigaohm seal and obtain the whole-cell configuration on a small to medium-diameter neuron (typically <35 µm), which are more likely to express P2X3 receptors.
-
Clamp the membrane potential at -60 mV.
-
Record baseline currents.
4. Drug Application:
-
Apply the P2X3 agonist, α,β-methylene ATP (α,β-meATP), a stable analog of ATP that selectively activates P2X3-containing receptors, at a concentration that elicits a submaximal response (e.g., 10 µM) to establish a control response.
-
Wash the cell with external solution until the current returns to baseline.
-
Pre-apply the P2X3 antagonist (e.g., "Antagonist 36" or a reference compound like A-317491) at the desired concentration for a few minutes.
-
Co-apply the antagonist with the agonist (α,β-meATP) and record the evoked current.
-
Wash out the antagonist and re-apply the agonist to check for recovery.
5. Data Analysis:
-
Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition caused by the antagonist.
-
Construct a concentration-response curve to determine the IC50 of the antagonist.
Caption: In vitro electrophysiology workflow.
In Vivo Electrophysiology: Recording from Dorsal Horn Neurons
This protocol is used to assess the effect of a P2X3 antagonist on nociceptive signaling in an intact nervous system, often using animal models of pain.
1. Animal Preparation:
-
Anesthetize a rodent (e.g., rat) with an appropriate anesthetic (e.g., isoflurane or urethane) and maintain a stable level of anesthesia throughout the experiment.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Secure the animal in a stereotaxic frame to minimize movement.
-
Maintain the animal's body temperature at 37°C.
2. Recording Setup:
-
Use a glass-coated tungsten microelectrode (1-2 MΩ impedance) to record extracellular single-unit activity from wide dynamic range (WDR) neurons in the deep dorsal horn (laminae IV-V).
-
Identify WDR neurons by their responses to both non-noxious (brush) and noxious (pinch) mechanical stimuli applied to the receptive field on the hind paw.
3. Evoking Neuronal Responses:
-
Apply controlled mechanical or thermal stimuli to the receptive field to elicit baseline neuronal firing.
-
Alternatively, electrical stimulation of the sciatic nerve can be used to evoke Aδ- and C-fiber responses.
-
For a more specific P2X3-mediated response, inject a P2X3 agonist (e.g., α,β-meATP) into the receptive field.
4. Drug Administration:
-
Administer the P2X3 antagonist systemically (e.g., intravenously or orally) or locally (e.g., intrathecally).
-
Record neuronal activity before, during, and after drug administration.
5. Data Analysis:
-
Count the number of action potentials (spikes) evoked by the stimulus before and after antagonist administration.
-
Analyze the effect of the antagonist on spontaneous firing and evoked responses.
-
Determine the dose-dependent effect of the antagonist on the inhibition of nociceptive neuronal activity.
Caption: In vivo electrophysiology workflow.
Conclusion
The electrophysiological techniques described provide robust methods for characterizing the inhibitory effects of P2X3 receptor antagonists. By employing both in vitro and in vivo approaches, researchers can gain a comprehensive understanding of the antagonist's potency, selectivity, and potential therapeutic efficacy in modulating sensory signaling. These protocols, while based on established P2X3 antagonists, provide a solid framework for the evaluation of novel compounds like "this compound" as they become more widely studied.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging Assays Using HY-143568 (TUG-891)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HY-143568, also known as TUG-891, is a potent and selective synthetic agonist for the G-protein coupled receptor 120 (GPR120), also designated as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for long-chain free fatty acids and has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. Upon activation by an agonist like HY-143568, GPR120 primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.
This increase in intracellular calcium can be reliably measured using fluorescent calcium indicators, providing a robust method for studying GPR120 activation, screening for novel agonists or antagonists, and characterizing the pharmacological properties of test compounds. These application notes provide detailed protocols for utilizing HY-143568 in a calcium imaging assay to characterize the activation of GPR120 in a cell-based model.
Data Presentation
The following tables summarize the quantitative data for HY-143568 (TUG-891) and other relevant GPR120 agonists in calcium mobilization assays.
Table 1: Potency of HY-143568 (TUG-891) in GPR120-Mediated Calcium Mobilization Assays
| Species | pEC50 | EC50 (nM) | Assay System | Reference |
| Human | 7.36 | ~43.7 | CHO cells stably expressing hGPR120 | [1] |
| Mouse | 7.77 | ~16.9 | CHO cells stably expressing mGPR120 | [1] |
Note: pEC50 is the negative logarithm of the EC50 value. The EC50 values are calculated from the pEC50 values.
Table 2: Comparative Potency of Various GPR120 Agonists in Calcium Mobilization Assays
| Compound | Species | pEC50 | EC50 (nM) | Selectivity over GPR40 (FFAR1) | Reference |
| HY-143568 (TUG-891) | Human | 7.36 | ~43.7 | High | [1] |
| α-Linolenic acid (ALA) | Human | ~5.16 | ~6918 | Moderate | [2] |
| GW9508 | Human | - | - | Dual GPR40/GPR120 agonist | [3] |
| NCG21 | Human | - | - | Less potent than TUG-891 | [3] |
Signaling Pathways and Experimental Workflows
GPR120 Signaling Pathway Leading to Calcium Mobilization
The activation of GPR120 by HY-143568 initiates a well-defined signaling cascade within the cell, culminating in an increase in intracellular calcium. A secondary pathway involving β-arrestin is also known to be activated by GPR120.
Experimental Workflow for Calcium Mobilization Assay
The general workflow for a calcium mobilization assay using a fluorescent plate reader is outlined below. This workflow is applicable for screening compounds for GPR120 agonistic or antagonistic activity.
Experimental Protocols
Protocol 1: Fluo-4 AM No-Wash Calcium Mobilization Assay
This protocol is optimized for a homogeneous, no-wash assay, which is ideal for high-throughput screening of GPR120 agonists like HY-143568.
1. Materials and Reagents:
-
HEK293 cells stably expressing human GPR120 (or other suitable host cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
HY-143568 (TUG-891)
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with an automated injection system (e.g., FLIPR, FlexStation)
2. Cell Culture and Plating:
-
Culture HEK293-hGPR120 cells in T-75 flasks at 37°C in a humidified 5% CO2 incubator.
-
Once cells reach 80-90% confluency, detach them using a suitable method (e.g., trypsinization).
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. For 384-well plates, seed 10,000 to 20,000 cells per well in 25 µL.
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
3. Preparation of Reagents:
-
HY-143568 Stock Solution (10 mM): Dissolve HY-143568 in DMSO. Store at -20°C.
-
Fluo-4 AM Loading Solution (2X):
-
Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO.
-
Prepare a 20% (w/v) Pluronic F-127 solution in DMSO.
-
For 10 mL of 2X loading solution, add 20 µL of 1 mM Fluo-4 AM and 10 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer. If using probenecid, add it to a final concentration of 2.5 mM. Mix well. This solution should be prepared fresh.
-
-
Compound Plate: Prepare a serial dilution of HY-143568 in Assay Buffer in a separate 96- or 384-well plate. A typical 8-point dose-response curve might range from 1 nM to 10 µM final concentration.
4. Calcium Imaging Assay Procedure:
-
Dye Loading: Add an equal volume of the 2X Fluo-4 AM loading solution to each well of the cell plate (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to excite at ~490 nm and measure emission at ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically add the desired volume of HY-143568 from the compound plate to the cell plate.
-
Immediately after compound addition, continuously record the fluorescence signal for at least 90-120 seconds to capture the peak calcium response.
-
5. Data Analysis:
-
Response Calculation: The response is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence (ΔRFU).
-
Normalization: Normalize the data to the response of a maximal concentration of a reference agonist or to the maximum response of HY-143568.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the HY-143568 concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
Protocol 2: Antagonist Screening Assay
This protocol can be used to screen for antagonists of GPR120.
-
Follow steps 1-3 of Protocol 1.
-
Antagonist Pre-incubation: Add the test compounds (potential antagonists) to the dye-loaded cells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Challenge: Add a known concentration of HY-143568 (typically the EC80 concentration) to all wells (except for negative controls).
-
Measure the fluorescence as described in step 4 of Protocol 1.
-
Data Analysis: Determine the inhibitory effect of the test compounds by comparing the calcium response in their presence to the response with HY-143568 alone. Calculate the IC50 value for active antagonists.
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize cell seeding density.
-
Increase dye loading time or temperature.
-
Ensure the use of phenol red-free medium during the assay.
-
Use a background subtraction or normalization method in your data analysis.
-
-
High Well-to-Well Variability:
-
Ensure a uniform cell monolayer.
-
Check for and eliminate bubbles in the wells.
-
Ensure accurate and consistent liquid handling.
-
-
No Response to HY-143568:
-
Confirm GPR120 expression in the cell line.
-
Verify the integrity and concentration of the HY-143568 stock solution.
-
Check for issues with the dye loading procedure.
-
Ensure the instrument settings are correct.
-
These application notes and protocols provide a comprehensive guide for utilizing HY-143568 in calcium imaging assays to study GPR120 function. For specific applications, further optimization of the assay parameters may be required.
References
Application Notes and Protocols for P2X3 Antagonists in Preclinical Models of Chronic Cough
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chronic cough, defined as a cough lasting eight weeks or longer, represents a significant unmet medical need.[1][2] A key pathway implicated in the pathophysiology of chronic cough involves the activation of P2X3 receptors on sensory nerve fibers in the airways.[3][4][5] Extracellular adenosine triphosphate (ATP), released during inflammation or cellular stress, binds to these receptors, leading to sensory nerve activation and the sensation of an urge to cough.[6][7] Consequently, P2X3 receptor antagonists have emerged as a promising therapeutic class for the treatment of refractory and unexplained chronic cough.[1][4][8] This document provides a detailed overview of the application of P2X3 antagonists in preclinical models of chronic cough, including experimental protocols and data presentation. While a specific antagonist "36" was not publicly identified, the following notes and protocols are broadly applicable to the evaluation of any novel P2X3 antagonist.
Mechanism of Action of P2X3 Antagonists in Cough
P2X3 receptors are ATP-gated ion channels predominantly expressed on C-fiber and Aδ-fiber sensory neurons.[3][9] In the airways, the release of ATP from various cell types can be triggered by inflammation, mechanical stress, or other irritants.[6] This ATP then binds to P2X3 homomeric and P2X2/3 heteromeric receptors on vagal afferent nerves.[2] This binding opens non-selective cation channels, leading to membrane depolarization and the generation of action potentials that are transmitted to the brainstem cough center, ultimately resulting in a cough reflex.[6] P2X3 antagonists block this interaction, thereby reducing the hypersensitivity of the cough reflex.[4][5] A critical consideration in the development of P2X3 antagonists is selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, as the latter is involved in taste sensation, and its blockade can lead to taste-related side effects like dysgeusia.[2][6]
Signaling Pathway of P2X3 Receptor-Mediated Cough Reflex
Caption: P2X3 receptor-mediated signaling in the cough reflex.
Preclinical Models and Experimental Protocols
The following are standard preclinical models and protocols used to evaluate the efficacy of P2X3 antagonists in suppressing cough.
Guinea Pig Model of Citric Acid-Induced Cough
This is a widely used model to assess the antitussive effects of novel compounds.
Experimental Workflow
Caption: Workflow for the guinea pig citric acid-induced cough model.
Detailed Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Acclimatization: Animals should be acclimatized to the experimental setup for several days before the study. This involves placing them in the whole-body plethysmography chambers used for cough recording.
-
Drug Administration: The P2X3 antagonist or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection). The volume and concentration should be determined based on pharmacokinetic and pharmacodynamic studies.
-
Cough Induction: At a predetermined time after drug administration (e.g., 60 minutes for oral dosing), conscious and unrestrained animals are placed in individual plethysmography chambers. A nebulizer is used to deliver an aerosol of citric acid (e.g., 0.3 M in saline) into the chamber for a set duration (e.g., 10 minutes).
-
Cough Recording and Analysis: Coughs are detected using a pressure transducer connected to the chamber and specialized software. Coughs are characterized by a specific waveform and are typically counted for a defined period (e.g., 15 minutes from the start of the challenge). The primary endpoint is the total number of coughs.
Guinea Pig Model of ATP-Enhanced Citric Acid-Induced Cough
This model is more specific to the P2X3 mechanism and is used to confirm target engagement.
Detailed Protocol:
-
Animals and Acclimatization: As described in the citric acid model.
-
Drug Administration: The P2X3 antagonist or vehicle is administered.
-
Cough Induction: Animals are exposed to an aerosol containing a combination of citric acid (a sub-threshold concentration, e.g., 0.1 M) and ATP (or a stable analog like α,β-methylene ATP, e.g., 1 mM) for a set duration (e.g., 10 minutes).
-
Cough Recording and Analysis: Coughs are recorded and analyzed as described previously. A significant reduction in coughs in the presence of the P2X3 antagonist compared to vehicle indicates specific blockade of the P2X3 pathway.
Data Presentation
Quantitative data from these preclinical studies should be summarized in a clear and structured format to allow for easy comparison of different doses and compounds.
Table 1: Efficacy of P2X3 Antagonist in the Guinea Pig Citric Acid-Induced Cough Model
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Mean Coughs ± SEM | % Inhibition vs. Vehicle | p-value |
| Vehicle | - | p.o. | 10 | 25.4 ± 2.1 | - | - |
| P2X3 Antagonist | 3 | p.o. | 10 | 18.1 ± 1.9 | 28.7% | <0.05 |
| P2X3 Antagonist | 10 | p.o. | 10 | 10.2 ± 1.5 | 59.8% | <0.001 |
| P2X3 Antagonist | 30 | p.o. | 10 | 5.3 ± 0.9 | 79.1% | <0.001 |
Table 2: Efficacy of P2X3 Antagonist in the ATP-Enhanced Cough Model
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Mean Coughs ± SEM | % Inhibition vs. Vehicle | p-value |
| Vehicle | - | i.p. | 8 | 32.7 ± 3.5 | - | - |
| P2X3 Antagonist | 1 | i.p. | 8 | 15.8 ± 2.8 | 51.7% | <0.01 |
| P2X3 Antagonist | 5 | i.p. | 8 | 7.1 ± 1.6 | 78.3% | <0.001 |
Considerations for Preclinical Development
-
Pharmacokinetics/Pharmacodynamics (PK/PD): It is crucial to establish the PK/PD relationship of the P2X3 antagonist to select appropriate doses and dosing intervals for efficacy studies.
-
Selectivity: As mentioned, selectivity for P2X3 over P2X2/3 is a key factor in minimizing taste-related side effects. In vitro assays should be conducted to determine the IC50 values for both receptor subtypes.
-
Safety and Tolerability: Preclinical safety studies are necessary to identify any potential off-target effects and to establish a therapeutic window.
-
Alternative Models: Other preclinical models, such as those involving capsaicin or distilled water challenge, can also be used to further characterize the antitussive profile of a P2X3 antagonist.[10]
The preclinical evaluation of P2X3 antagonists in models of chronic cough is a critical step in the drug development process. The protocols and data presentation formats outlined in these application notes provide a framework for the systematic assessment of the efficacy and mechanism of action of novel P2X3-targeting compounds. By employing these standardized models, researchers can generate robust and comparable data to support the advancement of promising candidates into clinical trials for the treatment of chronic cough.
References
- 1. Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - [medicinesresources.nhs.uk]
- 4. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. What clinical trials have been conducted for Gefapixant Citrate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
No Information Available for HY-143568 in Inflammatory Pain Models
Following a comprehensive search of scientific databases and public information, no data, research articles, or experimental protocols were found for the compound designated HY-143568 in the context of inflammatory pain models or any other biological application.
The identifier "HY-143568" does not correspond to a recognized chemical compound in the available scientific literature. Searches for this term, along with related keywords such as "mechanism of action," "signaling pathway," and "in vivo studies," did not yield any relevant results. The designation appears to be unassociated with any known drug, chemical probe, or research molecule.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams. The core requirements of the request cannot be met due to the complete absence of information on HY-143568.
It is possible that "HY-143568" may be an internal or proprietary designation not yet disclosed in public forums, a typographical error, or an incorrect identifier. Researchers, scientists, and drug development professionals seeking information on compounds for inflammatory pain models are advised to consult literature for established and well-documented agents.
Application Notes and Protocols for Measuring P2X3 Antagonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key techniques and experimental protocols for evaluating the efficacy of P2X3 receptor antagonists. The information is intended to guide researchers in the preclinical and clinical development of novel therapeutics targeting the P2X3 pathway, which is implicated in conditions such as chronic cough and neuropathic pain.
Introduction to P2X3 Receptors and Antagonism
The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory afferent neurons.[1][2] Its activation by extracellular ATP, released during tissue damage or inflammation, leads to the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain or the urge to cough.[3][4] P2X3 receptors exist as homotrimeric (P2X3) and heterotrimeric (P2X2/3) channels, both of which are targets for therapeutic intervention.[4][5] Antagonists of the P2X3 receptor aim to block this signaling pathway, thereby offering a novel therapeutic approach for managing chronic cough and various pain states.[1][2]
P2X3 Signaling Pathway
The binding of ATP to the P2X3 receptor triggers a conformational change, opening a non-selective cation channel. This allows the influx of Na+ and Ca2+ ions, leading to membrane depolarization and the generation of an action potential in the sensory neuron. The signal is then propagated to the central nervous system.
In Vitro Efficacy Assays
Electrophysiology: Whole-Cell Patch Clamp
Objective: To directly measure the inhibitory effect of a P2X3 antagonist on ATP-induced currents in cells expressing P2X3 receptors. This technique provides a high-resolution assessment of antagonist potency (IC50) and mechanism of action.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human P2X3 receptor.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
Recording:
-
Mount a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -60 mV.
-
Apply the P2X3 agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80) to establish a baseline current.
-
-
Antagonist Application:
-
Pre-incubate the cell with varying concentrations of the P2X3 antagonist for a defined period (e.g., 2-5 minutes).
-
Co-apply the agonist and antagonist and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Flux Assay
Objective: To measure the antagonist's ability to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2X3 agonist. This is a higher-throughput method suitable for screening and characterizing compound libraries.
Protocol:
-
Cell Plating: Seed HEK293 cells expressing P2X3 receptors into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[7]
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the P2X3 antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[8]
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the P2X3 agonist (e.g., ATP or α,β-meATP) at a concentration that elicits a maximal or near-maximal response (e.g., EC80).
-
Record the change in fluorescence intensity over time.[9]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.
-
Generate a dose-response curve and calculate the IC50 value.
-
In Vivo Efficacy Models
Guinea Pig Model of Citric Acid-Induced Cough
Objective: To evaluate the antitussive effect of a P2X3 antagonist in a conscious animal model of cough.
Protocol:
-
Animal Acclimatization: Acclimate male Dunkin-Hartley guinea pigs to the experimental setup.
-
Antagonist Administration: Administer the P2X3 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the cough challenge.
-
Cough Induction:
-
Place the guinea pig in a whole-body plethysmograph.
-
Expose the animal to an aerosolized solution of citric acid (e.g., 0.4 M) for a defined period (e.g., 10 minutes).
-
-
Cough Measurement:
-
Record the pressure changes within the plethysmograph, which are indicative of coughs.
-
Manually or automatically count the number of coughs during the exposure period.
-
-
Data Analysis:
-
Compare the number of coughs in the antagonist-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition of the cough response.
-
Data Presentation: Comparative Efficacy of P2X3 Antagonists
The following table summarizes the efficacy data for several P2X3 antagonists from various studies. Note that direct comparison should be made with caution due to differences in experimental conditions.
| Antagonist | Assay Type | Species | Target(s) | IC50 / EC50 / ED50 | Efficacy Endpoint | Reference |
| Gefapixant | Patch Clamp | Human | P2X3 | 153 nM (IC50) | Inhibition of ATP-induced current | [10] |
| Patch Clamp | Human | P2X2/3 | 220 nM (IC50) | Inhibition of ATP-induced current | [10] | |
| Clinical Trial (Phase 3) | Human | P2X3, P2X2/3 | 45 mg BID | 18.45% reduction in 24h cough frequency | [3] | |
| Clinical Trial (Phase 3) | Human | P2X3, P2X2/3 | 90.7 mg/day (ED50) | 28.1% reduction in 24h cough frequency | [11][12] | |
| Eliapixant | Clinical Trial (Phase 2) | Human | P2X3 | 750 mg | 25% reduction in cough frequency | [13] |
| Filapixant | Clinical Trial | Human | P2X3 | 250 mg | 37% reduction in 24h cough frequency | [14] |
| Camlipixant | Clinical Trial | Human | P2X3 | - | 14.7% reduction in 24h cough frequency | [11][12] |
Conclusion
The methodologies described provide a robust framework for the preclinical and clinical evaluation of P2X3 antagonist efficacy. A combination of in vitro assays, such as patch-clamp electrophysiology and calcium flux measurements, along with in vivo models of disease, is essential for a comprehensive understanding of a compound's pharmacological profile. The data presented for existing P2X3 antagonists highlight the therapeutic potential of this target and provide a benchmark for the development of new chemical entities.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. resources.revvity.com [resources.revvity.com]
- 9. labs.pbrc.edu [labs.pbrc.edu]
- 10. researchgate.net [researchgate.net]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Stability of P2X3 Antagonist 36
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and storage of solutions of P2X3 Antagonist 36, a compound identified as compound 156 from patent WO2019081343A1[1]. Due to the limited availability of specific experimental data for this compound, the following guidelines are based on established methodologies for other well-characterized, small-molecule P2X3 receptor antagonists such as Gefapixant (MK-7264) and AF-353[2][3]. These protocols are intended to serve as a starting point for laboratory use, and researchers are encouraged to perform compound-specific validation.
Introduction to P2X3 Receptors
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons. They are implicated in the pathophysiology of various conditions related to sensory nerve overactivation, including chronic cough, neuropathic pain, and overactive bladder[4]. P2X3 receptors can form as homotrimeric channels (P2X3) or as heterotrimers with the P2X2 subunit (P2X2/3)[4]. Antagonism of these receptors is a promising therapeutic strategy, with several antagonists, such as Gefapixant and Camlipixant, advancing through clinical trials[5][6]. This compound represents a novel chemical entity within this class, targeting the P2X3 receptor to modulate nociceptive signaling pathways[1].
Solution Preparation Protocol
This protocol details the preparation of stock solutions for in vitro and in vivo preliminary studies. The primary recommended solvent is dimethyl sulfoxide (DMSO), as many P2X3 antagonists exhibit high solubility in it, whereas they are often insoluble in aqueous solutions and ethanol[2].
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Pipettors and sterile, low-retention tips
Stock Solution Preparation (10 mM in DMSO)
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM). Add the calculated volume of anhydrous DMSO to the powder. Note: Using fresh, anhydrous DMSO is critical as absorbed moisture can significantly reduce the solubility of similar compounds[2][3].
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store promptly at -20°C for short-term storage or -80°C for long-term storage[3][7].
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted to the final working concentration in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Stability Assessment
The stability of the antagonist in solution is critical for ensuring accurate and reproducible experimental results. The solid form of similar P2X3 antagonists is stable for years when stored correctly[8]. However, stability in solution is dependent on solvent, temperature, and time.
Stability Data Summary
The following table summarizes typical stability data for small-molecule P2X3 antagonists, which can be used as a guideline for this compound.
| Formulation | Storage Condition | Typical Stability Period | Reference Compound(s) |
| Solid Powder | -20°C, protected from light | ≥ 4 years | Gefapixant[8] |
| Stock Solution in DMSO | -80°C | ≥ 1 year | AF-353, Gefapixant[3][7] |
| Stock Solution in DMSO | -20°C | 1 month | AF-353[3] |
Protocol for Stability Testing by HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.
-
Sample Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO as described in section 2.2.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration (e.g., 10 µM) with mobile phase and analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to establish the initial peak area.
-
Storage: Aliquot the remaining stock solution into separate vials for each time point and storage condition (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At designated intervals (e.g., 24 hours, 7 days, 1 month), retrieve one aliquot from each storage condition.
-
Quantification: Analyze the samples by RP-HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the peak area at T=0. The percentage remaining is calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
Summary and Recommendations
-
Solvent: Anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions of this compound.
-
Storage: For maximum stability, stock solutions should be stored in single-use aliquots at -80°C, where they are expected to be stable for at least one year[3][7]. Short-term storage (up to one month) at -20°C is also viable[3].
-
Handling: Avoid repeated freeze-thaw cycles and exposure to moisture, as these can degrade the compound and reduce its effective concentration.
-
Validation: The stability and solubility information provided is based on analogous compounds. It is imperative that researchers perform their own validation experiments to confirm the optimal preparation and storage conditions for this compound in their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gefapixant | P2 Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 3. AF-353 | P2 Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Immunohistochemical Localization of P2X3 Receptors and the Influence of Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in nociceptive signaling and has emerged as a significant therapeutic target for chronic pain, cough, and other sensory hypersensitivity disorders.[1][2] P2X3 receptors are predominantly expressed on small- and medium-diameter sensory neurons in the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia.[1][2][3] Their localization at both peripheral and central terminals of these neurons makes them critical for initiating and sensitizing pain pathways.[2] The development of selective P2X3 receptor antagonists represents a promising avenue for novel analgesic therapies.
These application notes provide detailed protocols for the immunohistochemical (IHC) localization of P2X3 receptors in neuronal tissues. Furthermore, they offer a framework for investigating the effects of P2X3 receptor antagonists, such as the hypothetical "antagonist 36," on receptor expression and distribution.
P2X3 Receptor Signaling Pathway in Nociception
Activation of P2X3 receptors by ATP, released from damaged or inflamed tissues, leads to cation influx, depolarization of the sensory neuron, and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.
Quantitative Analysis of P2X3 Receptor Expression
The following tables summarize representative quantitative data from immunohistochemical studies on P2X3 receptor expression in dorsal root ganglia (DRG) neurons. These tables are intended to serve as a reference for expected findings in similar experimental settings.
Table 1: P2X3 Immunoreactivity in Rat DRG Neurons
| Neuronal Population | Percentage of P2X3-Positive Neurons | Reference |
| All DRG Neurons | ~40% | [1] |
| Isolectin B4 (IB4)-Positive Neurons | ~94% (co-localization) | [1] |
| Substance P-Positive Neurons | ~3% (co-localization) | [1] |
| Somatostatin-Positive Neurons | ~7% (co-localization) | [1] |
Table 2: Alteration of P2X3 Receptor Expression in a Neuropathic Pain Model (Spinal Nerve Ligation)
| Condition | P2X3 Immunoreactivity in Ipsilateral L5/L6 DRG | Reference |
| Naive/Sham Control | Baseline | [4] |
| 14 days post-ligation | Significant reduction in neuronal immunoreactivity | [4] |
Experimental Protocols
Immunohistochemistry Workflow for P2X3 Receptor Localization
This workflow outlines the key steps for localizing the P2X3 receptor in tissue samples.
Detailed Protocol for P2X3 Receptor Immunohistochemistry in Paraffin-Embedded DRG Sections
This protocol is a general guideline and may require optimization based on the specific antibody and tissue being used.
1. Tissue Preparation and Sectioning:
-
Fix freshly dissected DRGs in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 4-24 hours at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 5-10 µm thick sections using a microtome and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 30 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat the solution to 95-100°C for 10-20 minutes in a water bath or microwave.
-
Allow slides to cool to room temperature in the buffer.
-
Wash with PBS (3 changes, 5 minutes each).
4. Blocking and Antibody Incubation:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to minimize non-specific binding.
-
Incubate with a primary antibody against P2X3 (refer to manufacturer's datasheet for optimal dilution) overnight at 4°C in a humidified chamber.
-
Wash with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Wash with PBS (3 changes, 5 minutes each).
5. Signal Detection and Visualization:
-
For Chromogenic Detection:
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
Wash with PBS.
-
Develop the color reaction with a diaminobenzidine (DAB) substrate kit.
-
Stop the reaction by rinsing with water.
-
-
For Fluorescent Detection:
-
Proceed directly to mounting after the final PBS wash.
-
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (for chromogenic detection) to visualize cell nuclei.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
For fluorescent staining, mount with an aqueous mounting medium containing an anti-fade reagent.
7. Imaging and Analysis:
-
Examine slides using a bright-field or fluorescence microscope.
-
Quantitative analysis can be performed using image analysis software to measure staining intensity or the number of positive cells.
Protocol for Investigating the Effect of Antagonist 36 on P2X3 Receptor Localization
This protocol is designed to assess whether treatment with a P2X3 antagonist alters the expression or subcellular localization of the P2X3 receptor.
1. Animal Treatment:
-
Divide animals into at least two groups: vehicle control and "antagonist 36" treated.
-
Administer "antagonist 36" or vehicle according to the desired experimental paradigm (e.g., acute or chronic dosing, specific route of administration).
-
At the end of the treatment period, euthanize the animals and collect DRGs.
2. Immunohistochemistry:
-
Process the DRGs from both vehicle and antagonist-treated groups for P2X3 immunohistochemistry as described in the detailed protocol above. It is crucial to process all tissues in parallel to ensure consistent staining conditions.
3. Quantitative Analysis and Comparison:
-
Capture images from multiple sections and animals per group under identical microscope settings.
-
Quantify the P2X3 immunoreactivity. This can include:
-
Staining Intensity: Measure the mean optical density of P2X3 staining in individual neurons.
-
Number of Positive Cells: Count the number of P2X3-positive neurons per DRG section.
-
Subcellular Localization: Qualitatively or quantitatively assess any changes in the distribution of P2X3 immunoreactivity (e.g., membrane vs. cytoplasm).
-
-
Statistically compare the quantitative data between the vehicle and "antagonist 36" treated groups to determine if the antagonist has a significant effect on P2X3 receptor localization.
Conclusion
The provided protocols offer a comprehensive guide for the immunohistochemical localization of P2X3 receptors and for investigating the impact of antagonist treatment on receptor expression. Careful optimization of these protocols will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of P2X3 receptor biology and the development of novel therapeutics for a range of sensory disorders.
References
- 1. P2X3 is expressed by DRG neurons that terminate in inner lamina II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical study of the P2X2 and P2X3 receptor subunits in rat and monkey sensory neurons and their central terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of dorsal root ganglion P2X3 receptor expression and function following spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cells Treated with HY-143568, an mTOR Pathway Inhibitor
Introduction
HY-143568 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, autophagy, and apoptosis.[3][4] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[5] Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cellular processes affected by mTOR inhibition, such as apoptosis, cell cycle progression, and autophagy. These application notes provide detailed protocols for analyzing the cellular effects of HY-143568 using flow cytometry.
Mechanism of Action
HY-143568 exerts its biological effects by inhibiting mTOR kinase activity. mTOR forms two distinct multiprotein complexes, mTORC1 and mTORC2.[1][4] mTORC1, which is sensitive to rapamycin, controls cell growth and proliferation by phosphorylating downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[2] mTORC1 also suppresses autophagy by phosphorylating and inhibiting the ULK1 complex.[3] mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival and metabolism primarily through the phosphorylation and activation of Akt.[1][4] By inhibiting mTOR, HY-143568 is expected to decrease cell proliferation, induce cell cycle arrest, promote apoptosis, and stimulate autophagy.
Key Cellular Processes Affected by HY-143568
-
Apoptosis: Inhibition of the mTOR pathway can sensitize cells to apoptotic stimuli. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptotic cells.[6][7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity, indicative of late apoptosis or necrosis.[9]
-
Cell Cycle: The mTOR pathway plays a crucial role in cell cycle progression, particularly through the G1/S transition.[10] Inhibition of mTOR can lead to cell cycle arrest. Flow cytometry analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13] A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.[10]
-
Autophagy: As a negative regulator of autophagy, mTOR inhibition by HY-143568 is expected to induce this cellular self-degradation process.[14][15] Autophagy can be monitored by flow cytometry through the detection of autophagosome formation, for instance, by measuring the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) or by using fluorescent dyes that accumulate in autophagic vacuoles.
Data Presentation
Table 1: Expected Effects of HY-143568 on Apoptosis
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | Baseline | Baseline |
| HY-143568 (Low Dose) | Increased | Slightly Increased |
| HY-143568 (High Dose) | Significantly Increased | Significantly Increased |
Table 2: Expected Effects of HY-143568 on Cell Cycle Distribution
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| HY-143568 | Increased | Decreased | Decreased | Increased |
Table 3: Expected Effects of HY-143568 on Autophagy
| Treatment Group | Mean Fluorescence Intensity (Autophagy Marker) |
| Vehicle Control | Baseline |
| HY-143568 | Increased |
| HY-143568 + Autophagy Inhibitor (e.g., Chloroquine) | Further Increased |
Experimental Protocols
Protocol 1: Cell Treatment with HY-143568
-
Cell Culture: Seed cells at a density of 1 x 10^6 cells in a T25 culture flask or an appropriate culture vessel.[6]
-
Drug Preparation: Prepare a stock solution of HY-143568 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere and reach the desired confluency (typically 24 hours), replace the medium with fresh medium containing various concentrations of HY-143568 or a vehicle control (medium with the same concentration of the solvent used for the drug).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).[6] Combine the cells from the supernatant and the detached layer.
-
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[6]
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
-
Cell Preparation: Following the cell treatment and harvesting protocol, resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7][8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[7][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8] Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[6][8]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Fixation: After harvesting, resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[12] Fix the cells for at least 30 minutes at 4°C.[12]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.[12]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.[13]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[12]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to model the cell cycle distribution.[16]
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of HY-143568.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Mammalian target of rapamycin complex 2 (mTORC2) controls glycolytic gene expression by regulating Histone H3 Lysine 56 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mTOR Signaling Cascade in Epidermal Morphogenesis and Skin Barrier Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Dual phosphorylation of Sin1 at T86 and T398 negatively regulates mTORC2 complex integrity and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTOR-S6K Pathway Links Growth Signaling to DNA Damage Response by Targeting RNF168 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. HSPA8 regulates anti-bacterial autophagy through liquid-liquid phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transformed cells maintain survival by downregulating autophagy at a high cell confluency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Protocol [sigmaaldrich.com]
Troubleshooting & Optimization
P2X3 antagonist 36 solubility issues and solutions
Welcome to the technical support center for P2X3 Antagonist 36. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the P2X3 receptor, identified as compound 156 in patent WO2019081343A1.[1] It belongs to the pyrazolo-pyrrolo-pyrimidine-dione class of compounds. Its chemical formula is C₂₀H₁₈ClF₃N₆O₃ and it has a molecular weight of 482.84 g/mol .[1] P2X3 receptors are ligand-gated ion channels activated by extracellular ATP and are primarily located on sensory neurons, playing a crucial role in pain signaling.[2][3] Antagonizing these receptors is a promising therapeutic strategy for various conditions, including chronic pain, overactive bladder, and chronic cough.[2][3]
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro assays. Why is this happening?
A2: this compound, like many small molecule inhibitors, particularly those with complex heterocyclic structures such as pyrazolo-pyrrolo-pyrimidine-diones, is predicted to have low aqueous solubility.[4][5] This poor solubility is a common issue for many orally active drugs and can significantly impact the accuracy and reproducibility of experimental results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO). Many researchers have successfully used DMSO to dissolve poorly soluble compounds for in vitro studies.[6][7] It is crucial to use high-purity, anhydrous DMSO to ensure the best solubilization. For in vivo experiments, co-solvent systems are often necessary to maintain solubility upon dilution into aqueous physiological fluids.
Q4: What are the potential consequences of poor solubility in my experiments?
A4: Poor solubility can lead to several experimental artifacts. These include an underestimation of the compound's potency (higher IC₅₀ values) due to a lower effective concentration in the assay medium, precipitation of the compound, and inconsistent results between experiments. In cell-based assays, undissolved particles can also have cytotoxic effects unrelated to the compound's pharmacological activity.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution in Aqueous Buffer
This is a common problem when diluting a concentrated DMSO stock solution into an aqueous medium for cell-based or biochemical assays.
Possible Cause: The compound is significantly less soluble in the aqueous buffer than in DMSO. When the concentration of DMSO is diluted, the compound's solubility limit in the final solution is exceeded, leading to precipitation.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as is tolerable for your experimental system (typically ≤ 0.5% for cell-based assays) to help maintain solubility.
-
Use a Co-solvent System: For more challenging compounds, a co-solvent system can be employed. A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, Tween-80, and saline.[8]
-
Serial Dilutions: Perform serial dilutions in a medium containing a consistent, low percentage of DMSO rather than a single large dilution step. This can sometimes prevent the compound from crashing out of solution.
-
Sonication: After dilution, briefly sonicate the solution to help re-dissolve any small precipitates that may have formed.[8]
Issue 2: Inconsistent Results in Potency Assays (e.g., IC₅₀ determination)
Variability in potency measurements can often be traced back to solubility issues.
Possible Cause: The actual concentration of the dissolved compound in the assay varies between experiments or even between wells of the same plate due to incomplete dissolution or precipitation over time.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid using previously diluted solutions that may have been stored.
-
Visual Inspection: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation (cloudiness or visible particles). Centrifuge the solution and use the supernatant if necessary.
-
Solubility Enhancement Techniques: For consistent results with poorly soluble compounds, consider advanced formulation strategies to improve aqueous solubility. These are detailed in the "Solutions for Enhancing Solubility" section below.
Solutions for Enhancing Solubility
For compounds with persistent solubility challenges, more advanced formulation techniques may be necessary, especially for in vivo studies.
Solid Dispersion
In this technique, the drug is dispersed in a hydrophilic carrier matrix at a solid state.[9][10][11] This can enhance dissolution by reducing particle size to a molecular level and improving wettability.[3]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent, such as ethanol or methanol.[10]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
Micronization
Micronization is the process of reducing the average diameter of a solid material's particles.[12] By increasing the surface area of the compound, its dissolution rate can be significantly improved.[12]
Experimental Protocol: Jet Milling for Micronization
-
Pre-milling: If the initial particle size is large, pre-milling may be required.
-
Jet Milling: Introduce the solid this compound powder into a jet mill. High-velocity compressed air or nitrogen is used to create particle-on-particle collisions, which reduces the particle size.
-
Collection: The micronized powder is collected in a cyclone separator.
-
Particle Size Analysis: Characterize the particle size distribution of the micronized powder using techniques such as laser diffraction.
Nanosuspension
Nanosuspensions are colloidal dispersions of sub-micron drug particles that are stabilized by surfactants.[1] This technique can dramatically increase the dissolution rate and saturation solubility.
Experimental Protocol: High-Pressure Homogenization for Nanosuspension
-
Pre-suspension: Disperse the micronized this compound powder in an aqueous solution containing a stabilizer (e.g., a combination of HPMC and Tween 80).[13]
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. The high shear forces and cavitation will break down the drug crystals into nanoparticles.
-
Cycling: Repeat the homogenization process for several cycles until the desired particle size distribution is achieved.
-
Characterization: Analyze the particle size and zeta potential of the nanosuspension to ensure stability.
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides representative solubility data for a hypothetical poorly soluble compound with similar characteristics in common laboratory solvents.
| Solvent/System | Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| Phosphate Buffered Saline (PBS) | < 1 |
| 100% DMSO | > 50,000 |
| 100% Ethanol | ~5,000 |
| 10% DMSO in PBS | ~10-50 |
| 1% Tween-80 in Water | ~20-100 |
Visualizations
Caption: P2X3 Receptor Signaling Pathway in Nociception.
Caption: Workflow for Solubility Enhancement Techniques.
References
- 1. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AF-353 | P2 Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. japsonline.com [japsonline.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Pharmaceutical Micronization Process [imsmicron.it]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Optimizing HY-143568 (P2X3 Antagonist 36) Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro experimental conditions for HY-143568, a P2X3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is HY-143568 and what is its mechanism of action?
HY-143568, also known as P2X3 antagonist 36, is a selective antagonist of the P2X3 receptor.[1][2][3][4][5] The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons. When activated by extracellular ATP, these channels open, leading to cation influx, depolarization, and the initiation of nerve impulses. By blocking the P2X3 receptor, HY-143568 inhibits the signaling cascade initiated by ATP, which is implicated in various physiological processes, including pain sensation and cough reflex.
Q2: What are the recommended starting concentrations for HY-143568 in in vitro experiments?
While specific data for HY-143568 is limited, based on data from other potent P2X3 antagonists, a starting concentration range of 1 nM to 1 µM is recommended for initial in vitro experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Which cell lines are suitable for in vitro studies with HY-143568?
The most common approach is to use host cell lines that do not endogenously express P2X3 receptors, which are then engineered to stably or transiently express the human or rodent P2X3 receptor. A widely used cell line for this purpose is the Human Embryonic Kidney (HEK293) cell line.
Q4: How should I prepare a stock solution of HY-143568?
It is recommended to dissolve HY-143568 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q5: What is the typical pre-incubation time for HY-143568 before agonist stimulation?
A pre-incubation time of 15 to 30 minutes with HY-143568 before the addition of a P2X3 agonist (e.g., ATP or α,β-methylene ATP) is generally sufficient for the antagonist to reach its target and exert its inhibitory effect. However, the optimal pre-incubation time may vary depending on the experimental setup and should be determined empirically.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of agonist-induced response | 1. Suboptimal HY-143568 concentration: The concentration of the antagonist may be too low to effectively block the P2X3 receptors. 2. Insufficient pre-incubation time: The antagonist may not have had enough time to bind to the receptors before agonist stimulation. 3. Poor compound stability: The compound may have degraded due to improper storage or handling. 4. Low P2X3 receptor expression: The cell line may not be expressing a sufficient number of functional P2X3 receptors. | 1. Perform a dose-response experiment with a wider concentration range of HY-143568 (e.g., 0.1 nM to 10 µM). 2. Increase the pre-incubation time with HY-143568 (e.g., 30, 60, or 120 minutes). 3. Prepare fresh stock and working solutions of HY-143568. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture). 4. Verify P2X3 receptor expression using techniques such as Western blot, qPCR, or by testing a positive control antagonist with known efficacy. |
| High background signal or off-target effects | 1. High HY-143568 concentration: Excessive concentrations of the antagonist may lead to non-specific effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final assay volume may be too high. 3. Compound precipitation: The compound may have precipitated out of solution at the working concentration. | 1. Lower the concentration of HY-143568 and perform a dose-response curve to identify the optimal concentration with minimal off-target effects. 2. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.1%). Run a vehicle control (medium with the same DMSO concentration but without the compound). 3. Visually inspect the working solution for any signs of precipitation. If necessary, prepare a fresh, lower concentration working solution. |
| Variability between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or health can affect experimental outcomes. 2. Inconsistent reagent preparation: Inaccuracies in pipetting or dilution can lead to variability. 3. Fluctuations in agonist concentration: The potency of the agonist can vary if not stored and handled properly. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve a consistent confluency for each experiment. 2. Calibrate pipettes regularly and use precise dilution techniques. 3. Prepare fresh agonist solutions for each experiment and store them in aliquots to avoid degradation. |
Data Presentation
Table 1: In Vitro Potency of Representative P2X3 Antagonists
Disclaimer: The following data is for representative P2X3 antagonists and should be used as a reference for designing experiments with HY-143568. The actual IC50 for HY-143568 may vary.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| Gefapixant (AF-219) | Human P2X3 | Calcium Flux | HEK293 | ~30 nM | [6] |
| Sivopixant (S-600918) | Human P2X3 | Electrophysiology | HEK293 | 4.2 nM | [7] |
| Eliapixant (BAY 1817080) | Human P2X3 | Calcium Flux | CHO-K1 | 2.5 nM | [7] |
| BLU-5937 | Human P2X3 | Calcium Flux | HEK293 | 24 nM | [6] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for P2X3 Receptor Antagonism
This protocol describes a common method for evaluating the inhibitory activity of HY-143568 on P2X3 receptors using a fluorescent calcium indicator in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human P2X3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HY-143568
-
P2X3 receptor agonist (e.g., α,β-methylene ATP)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the P2X3-expressing HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of HY-143568 in assay buffer.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add the HY-143568 dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the P2X3 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescent plate reader.
-
Set the instrument to record the baseline fluorescence for a few seconds.
-
Use the instrument's injector to add the agonist solution to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent P2X3 antagonist at a saturating concentration, representing 100% inhibition).
-
Plot the normalized response against the logarithm of the HY-143568 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: P2X3 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: In Vitro Calcium Flux Assay Workflow.
Caption: Troubleshooting Flowchart for In Vitro Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Update on novel purinergic P2X3 and P2X2/3 receptor antagonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting P2X3 antagonist 36 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of P2X3 antagonists during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported off-target effects of P2X3 antagonists?
A1: The most widely documented off-target effect of P2X3 antagonists is taste disturbance, including dysgeusia (altered taste), hypogeusia (reduced taste), and ageusia (loss of taste)[1][2][3]. This is often attributed to the antagonist also blocking the heteromeric P2X2/3 receptor, which is expressed on nerve fibers that innervate the tongue[4][5]. Newer generations of P2X3 antagonists are being developed with higher selectivity for the P2X3 homotrimer to minimize these taste-related side effects[4][6][7].
Q2: My P2X3 antagonist is showing unexpected toxicity in my cell-based assay. How can I determine if this is an on-target or off-target effect?
A2: To distinguish between on-target and off-target toxicity, a systematic approach is recommended. First, perform a dose-response curve to see if the toxicity occurs at concentrations significantly higher than the IC50 for P2X3 inhibition. High-concentration toxicity is more likely to be an off-target effect. Second, use a structurally unrelated P2X3 antagonist as a control. If this second compound does not produce the same toxicity, the effect is likely off-target. Finally, a "rescue" experiment can be insightful. If the toxicity is on-target, modulating the downstream signaling pathway of P2X3 might rescue the cells. If the toxicity persists, it is likely an off-target effect[8][9].
Q3: I am observing an unexpected phenotype in my animal model that does not seem related to P2X3 function. What are my next steps?
A3: When faced with an unexpected in-vivo phenotype, it is crucial to consider potential off-target effects. A primary step is to conduct a broad off-target screening panel for your compound. This can include screens for other receptors, ion channels, and kinases to identify potential unintended molecular targets. Additionally, consider the possibility of cell-type-specific off-target effects. It's also beneficial to use a control compound that is structurally similar but inactive against P2X3 to see if the phenotype persists[8].
Q4: How can I proactively assess the off-target profile of my P2X3 antagonist?
A4: Proactive off-target profiling is a critical step in drug development. In early stages, in silico methods like molecular docking can predict potential off-target interactions[8]. As you move forward, in vitro profiling against a broad panel of kinases and a wide range of receptors and ion channels is standard practice[8][10]. For biologics, a cell microarray assay screening against a library of human plasma membrane and secreted proteins can provide highly specific and biologically relevant data[11].
Troubleshooting Guides
Issue 1: Taste-Related Side Effects Observed in Preclinical Models
-
Potential Cause: Lack of selectivity, with the antagonist also inhibiting P2X2/3 receptors.
-
Troubleshooting Steps:
-
Confirm P2X2/3 Activity: Perform a functional assay to determine the IC50 of your antagonist at the P2X2/3 receptor.
-
Compare with a Selective Compound: If available, use a highly selective P2X3 antagonist as a control in your experiments to see if the taste-related phenotype is absent.
-
Dose-Response Analysis: Carefully evaluate the dose at which taste-related effects are observed and compare it to the dose required for P2X3-mediated efficacy. It may be possible to find a therapeutic window where on-target effects are achieved with minimal off-target taste disturbances.
-
Issue 2: Unexpected Cardiovascular Effects (e.g., changes in blood pressure or heart rate)
-
Potential Cause: Off-target activity on cardiovascular ion channels (e.g., hERG) or receptors.
-
Troubleshooting Steps:
-
In Vitro Cardiovascular Panel: Screen the compound against a panel of key cardiovascular targets, including ion channels and G-protein coupled receptors.
-
Ex Vivo Tissue Assays: Conduct experiments on isolated heart or vascular tissues to directly assess the compound's effects on cardiovascular function.
-
In Vivo Hemodynamic Monitoring: In animal studies where these effects are observed, implement continuous monitoring of cardiovascular parameters to better characterize the nature and time course of the effects.
-
Quantitative Data Summary
For a hypothetical P2X3 antagonist, "Compound 36," the following tables summarize potential off-target profiling data.
Table 1: Selectivity Profile of Compound 36
| Target | IC50 (nM) | Selectivity (Fold) vs. P2X3 |
| P2X3 (On-Target) | 15 | - |
| P2X1 | >10,000 | >667 |
| P2X2/3 | 300 | 20 |
| P2X4 | >10,000 | >667 |
| P2X7 | >10,000 | >667 |
Table 2: Kinase Selectivity Panel for Compound 36 (at 1 µM)
| Kinase | % Inhibition |
| Kinase A | 85 |
| Kinase B | 45 |
| Kinase C | 12 |
| Kinase D | <5 |
Experimental Protocols
Protocol 1: Off-Target Kinase Profiling
This protocol outlines a general method for assessing the off-target effects of a P2X3 antagonist against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of the P2X3 antagonist in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired screening concentrations.
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.
-
Assay Performance:
-
Use a biochemical assay format, such as a radiometric or fluorescence-based assay, to measure kinase activity[10].
-
Incubate the kinase, substrate, ATP, and the test compound at the predetermined concentrations.
-
Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle)[10].
-
-
Data Analysis:
-
Measure the kinase activity for each reaction.
-
Calculate the percentage of inhibition for the test compound at each concentration.
-
For any significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Receptor Binding Assay for Off-Target Identification
This protocol describes a competitive radioligand binding assay to identify off-target interactions with other receptors.
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest.
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and various concentrations of the P2X3 antagonist.
-
Include control wells with no antagonist (total binding) and wells with an excess of a known unlabeled ligand (non-specific binding)[12].
-
-
Incubation and Separation:
-
Incubate the plates to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filter plate and vacuum manifold[13].
-
-
Detection and Analysis:
-
Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the P2X3 antagonist for the receptor by plotting the percentage of specific binding against the antagonist concentration. The Ki can then be calculated using the Cheng-Prusoff equation[12].
-
Visualizations
Caption: P2X3 on-target signaling pathway and antagonist inhibition.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: On-target versus off-target pathway interactions.
References
- 1. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 2. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. criver.com [criver.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Improving the Bioavailability of HY-143568 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of the investigational compound HY-143568 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is HY-143568 and why is its bioavailability a concern?
A1: HY-143568 is a novel synthetic compound currently under preclinical investigation. Early in vivo screens have indicated that it exhibits low oral bioavailability, which can be attributed to several factors including poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and significant first-pass metabolism in the liver.[1][2] To achieve therapeutic concentrations and obtain reliable data from animal studies, it is crucial to address and improve its bioavailability.
Q2: What are the primary physiological barriers that can limit the oral absorption of a compound like HY-143568?
A2: The main physiological hurdles for oral drug absorption include:
-
Gastrointestinal (GI) Tract Environment: The acidic conditions of the stomach and the presence of digestive enzymes can lead to the degradation of the compound before it can be absorbed.[2]
-
Intestinal Mucus Layer: This protective layer can act as a barrier, trapping the compound and preventing it from reaching the intestinal wall for absorption.
-
Epithelial Cell Membrane: The lipid-based nature of the cell membranes in the intestinal lining can hinder the passage of molecules that are not sufficiently lipophilic.
-
First-Pass Metabolism: Before reaching systemic circulation, blood from the GI tract passes through the liver, where enzymes like cytochrome P450s can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[3][4]
Q3: What are the initial steps to consider when poor bioavailability of HY-143568 is observed in an animal study?
A3: When encountering low bioavailability, a systematic approach is recommended. First, confirm the integrity and concentration of the dosing formulation. Next, assess the compound's fundamental physicochemical properties, such as its solubility and stability at different pH values, to identify potential liabilities. Finally, consider conducting a pilot study comparing oral (PO) and intravenous (IV) administration to determine the absolute bioavailability and to understand if the issue is primarily due to poor absorption or extensive first-pass metabolism.[2][5][6]
Troubleshooting Guides
Problem 1: Low and Variable Plasma Concentrations of HY-143568 After Oral Administration
-
Possible Cause 1: Poor Aqueous Solubility.
-
Troubleshooting Action:
-
Particle Size Reduction: Decrease the particle size of the HY-143568 powder through micronization or nanocrystallization to increase the surface area for dissolution.[1][7][8]
-
Formulation with Solubilizing Excipients: Prepare a formulation of HY-143568 with solubility-enhancing agents. Common approaches include using co-solvents, surfactants, or complexing agents like cyclodextrins.[7][9]
-
Lipid-Based Formulations: For lipophilic compounds, consider formulating HY-143568 in a lipid-based drug delivery system (LBDDS), such as a self-emulsifying drug delivery system (SEDDS).[7][9] These formulations can enhance solubility and absorption.
-
-
-
Possible Cause 2: Degradation in the GI Tract.
-
Troubleshooting Action:
-
Enteric Coating: If HY-143568 is unstable in the acidic environment of the stomach, consider formulating it in capsules with an enteric coating that only dissolves in the more neutral pH of the small intestine.
-
Prodrug Approach: Synthesize a more stable prodrug of HY-143568 that is converted to the active compound after absorption.[10][11]
-
-
Problem 2: High Inter-Animal Variability in Pharmacokinetic (PK) Data
-
Possible Cause: Inconsistent Dosing or Formulation Instability.
-
Troubleshooting Action:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is vigorously and consistently mixed (e.g., vortexed or sonicated) immediately before dosing each animal to prevent settling of the active compound.[2] For lipid-based formulations, ensure the compound is fully dissolved and the formulation is a clear, single phase.
-
Precise Dosing Technique: Utilize appropriate oral gavage techniques and ensure the full intended dose is delivered to the stomach. The dosing volume should be accurately calculated based on each animal's body weight.[2]
-
Fasting: Ensure that animals are fasted overnight (with free access to water) before dosing to reduce variability in gastric emptying and food effects on absorption.[2]
-
-
Comparative Bioavailability of Different HY-143568 Formulations (Hypothetical Data)
The following table summarizes hypothetical pharmacokinetic data from a pilot animal study comparing different oral formulations of HY-143568 to an intravenous (IV) administration.
| Formulation/Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| IV Solution | 2 | 1500 | 0.1 | 2500 | 100% |
| Aqueous Suspension (PO) | 20 | 50 | 2 | 375 | 7.5% |
| Micronized Suspension (PO) | 20 | 120 | 1.5 | 900 | 18% |
| SEDDS Formulation (PO) | 20 | 350 | 1 | 2250 | 45% |
Detailed Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for HY-143568
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Kolliphor RH 40, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the emulsification process (e.g., Transcutol HP, PEG 400).
-
-
Solubility Screening: Determine the solubility of HY-143568 in various oils, surfactants, and co-solvents to select the components in which the drug is most soluble.
-
Formulation Preparation:
-
Accurately weigh HY-143568 and dissolve it in the selected oil phase with gentle heating and stirring until a clear solution is formed.
-
Add the surfactant and co-surfactant to the oil-drug mixture and continue to stir until a homogenous, clear, and single-phase solution is obtained.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Perform a self-emulsification test by adding a small amount of the SEDDS formulation to water and observing the formation of a microemulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Preparation:
-
Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) prior to dosing, with free access to water.
-
Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered.[2]
-
-
Dosing:
-
For the oral groups, administer the HY-143568 formulation (e.g., aqueous suspension, SEDDS) via oral gavage at the target dose (e.g., 20 mg/kg).
-
For the intravenous group, administer the HY-143568 solution via the tail vein at the target dose (e.g., 2 mg/kg).
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Collect samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[2]
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of HY-143568 in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the oral bioavailability by comparing the dose-normalized AUC of the oral formulations to that of the IV administration.
-
Visualizations
Caption: Workflow for assessing the bioavailability of HY-143568 formulations.
Caption: Key factors influencing the oral bioavailability of HY-143568.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. australiansciencejournals.com [australiansciencejournals.com]
- 5. fiveable.me [fiveable.me]
- 6. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
P2X3 antagonist 36 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of P2X3 Antagonist 36 in different experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons.[1][2] When activated by extracellular ATP, which is often released during tissue injury or inflammation, these receptors play a crucial role in the transmission of pain signals.[1][3] this compound works by blocking the binding of ATP to the P2X3 receptor, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.[1] This makes it a promising therapeutic candidate for various chronic pain conditions.[1][3]
Q2: What are the common experimental buffers used for in vitro assays with P2X3 antagonists?
Commonly used buffers for in vitro experiments involving P2X3 receptors include Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), and buffers containing HEPES or Tris to maintain a stable pH.[4][5][6] The choice of buffer can depend on the specific assay, such as cell-based calcium flux assays, electrophysiology recordings, or radioligand binding studies.[4][5][7]
Q3: How stable is this compound in aqueous solutions?
While specific stability data for "this compound" is not publicly available, similar small molecule P2X3 antagonists, such as AF-353, have been shown to be chemically stable in acidic media for at least 4 weeks at room temperature.[7] It is crucial to refer to the manufacturer's specific storage and handling instructions for this compound. For long-term storage, it is generally recommended to store stock solutions in an appropriate organic solvent, such as DMSO, at -20°C or -80°C and to prepare fresh aqueous dilutions for each experiment.
Q4: What factors can affect the stability of this compound in experimental buffers?
Several factors can influence the stability of a small molecule antagonist in a buffer solution:
-
pH: Extreme pH values can lead to hydrolysis or degradation of the compound. It is important to use a buffer system that maintains a physiological pH, typically between 7.2 and 7.4.[5]
-
Temperature: Higher temperatures can accelerate degradation. Experiments should be conducted at the specified temperature, and solutions should be stored appropriately.
-
Light: Some compounds are light-sensitive. It is good practice to protect solutions from light by using amber vials or covering them with foil.
-
Presence of enzymes: If using cell lysates or other biological matrices, endogenous enzymes could potentially metabolize the antagonist.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided. It is recommended to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected antagonist potency (IC50). | Degradation of the antagonist in the experimental buffer. | - Prepare fresh dilutions of the antagonist from a frozen stock solution for each experiment.- Verify the pH of the buffer. Ensure it is within the optimal range (typically pH 7.2-7.4).- Minimize the time the antagonist spends in aqueous buffer before being added to the assay. |
| Adsorption of the antagonist to plasticware. | - Use low-adhesion microplates and pipette tips.- Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the buffer, if compatible with the assay. | |
| Precipitation of the antagonist in the experimental buffer. | The concentration of the antagonist exceeds its solubility in the aqueous buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%).- Visually inspect the solution for any signs of precipitation after dilution.- If precipitation occurs, sonicate the solution briefly or prepare a more dilute stock solution. |
| Variability in results between experiments. | Inconsistent preparation of buffer or antagonist dilutions. | - Use a standardized protocol for buffer preparation and ensure all components are accurately measured.- Calibrate pH meters and pipettes regularly.- Prepare a large batch of buffer to be used for a series of experiments to minimize variability. |
P2X3 Receptor Signaling Pathway
Extracellular ATP, released from cells upon injury or stress, binds to and activates the P2X3 receptor on sensory neurons. This activation leads to the opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺. The resulting depolarization of the neuronal membrane can trigger an action potential, which is then transmitted to the central nervous system and perceived as pain.
Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a Standard HEPES-Buffered Saline for In Vitro Assays
This protocol describes the preparation of a common buffer for use in cell-based assays.
-
Prepare Stock Solutions:
-
1 M HEPES, pH 7.4
-
5 M NaCl
-
1 M KCl
-
1 M CaCl₂
-
1 M MgCl₂
-
1 M Glucose
-
-
Prepare 1 L of 1X HEPES-Buffered Saline:
-
To approximately 800 mL of high-purity water, add the following stock solutions:
-
10 mL of 1 M HEPES
-
27.4 mL of 5 M NaCl
-
4 mL of 1 M KCl
-
1.8 mL of 1 M CaCl₂
-
1 mL of 1 M MgCl₂
-
10 mL of 1 M Glucose
-
-
-
Adjust pH and Final Volume:
-
Adjust the pH of the solution to 7.4 using 1 M NaOH or 1 M HCl.
-
Add high-purity water to bring the final volume to 1 L.
-
-
Sterilization and Storage:
-
Sterilize the buffer by filtering it through a 0.22 µm filter.
-
Store the buffer at 4°C.
-
Protocol 2: General Workflow for Assessing Antagonist Stability
This workflow outlines a general procedure to evaluate the stability of this compound in a specific experimental buffer.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of ATP responses at P2X receptor subtypes by the pH indicator dye, Phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to P2X3 antagonist 36 in cell lines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering resistance to P2X3 antagonists, referred to here as compound 36, in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a P2X3 antagonist like compound 36?
P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons. When activated by ATP, they open a non-selective cation channel, leading to depolarization and initiation of a pain signal. A P2X3 antagonist, such as compound 36, works by binding to the receptor and preventing ATP from activating it, thereby blocking the downstream signaling cascade.
Q2: We are observing a decreased response to compound 36 in our cell line over time. What are the potential mechanisms of this acquired resistance?
Acquired resistance to a receptor antagonist can arise from several molecular changes within the cell line. The most common potential mechanisms include:
-
Target Modification: Mutations in the P2RX3 gene could alter the drug's binding site on the P2X3 receptor, reducing its affinity for compound 36.
-
Receptor Downregulation: Cells may decrease the expression of P2X3 receptors on the cell surface, reducing the number of available targets for the antagonist.
-
Activation of Bypass Pathways: Cells might upregulate alternative signaling pathways that compensate for the inhibited P2X3 pathway, thereby maintaining the cellular response.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport compound 36 out of the cell, lowering its intracellular concentration and efficacy.
Q3: Can we proactively test if our cell line is prone to developing resistance to compound 36?
Yes, you can perform long-term culture experiments. This typically involves continuously exposing the cell line to escalating, sub-lethal concentrations of compound 36 over several weeks or months. You can monitor the half-maximal inhibitory concentration (IC50) at regular intervals. A progressive increase in the IC50 value would indicate the development of resistance.
Troubleshooting Guide: Investigating Resistance
This section provides guidance for specific experimental issues.
Issue 1: The IC50 value of compound 36 has significantly increased in our long-term culture.
A rightward shift in the dose-response curve and a corresponding increase in the IC50 value are classic indicators of acquired resistance. The next step is to determine the underlying mechanism.
Workflow for Investigating Resistance
The following workflow outlines a systematic approach to identifying the cause of resistance.
Caption: Experimental workflow for diagnosing the mechanism of resistance.
Data Presentation: Example IC50 Shift
Here is how you can tabulate your results to clearly show the change in potency.
| Cell Line | Treatment | Passages | IC50 of Compound 36 (nM) | Fold Change |
| Parental Cell Line | Vehicle (DMSO) | 20 | 15.2 ± 1.8 | 1.0 |
| Resistant Cell Line | Compound 36 | 20 | 489.5 ± 25.3 | 32.2 |
Issue 2: How do I confirm if P2X3 receptor expression has changed?
You can quantify receptor expression at both the mRNA and protein levels.
Table 2: Example P2X3 Expression Data
| Assay | Target | Parental Cell Line (Relative Units) | Resistant Cell Line (Relative Units) |
| qPCR | P2RX3 mRNA | 1.00 ± 0.09 | 0.21 ± 0.04 |
| Western Blot | P2X3 Protein | 1.00 ± 0.12 | 0.35 ± 0.08 |
| Flow Cytometry (Surface) | P2X3 Protein | 1.00 ± 0.15 | 0.42 ± 0.11 |
These example results would suggest that downregulation of P2X3 receptor expression is a likely mechanism of resistance.
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Calcium Influx Assay
This protocol measures the ability of compound 36 to inhibit ATP-induced calcium influx in your cell line.
-
Cell Plating: Seed cells (e.g., HEK293 expressing P2X3) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of compound 36 (typically a 10-point serial dilution) to the wells and incubate for 15-30 minutes. Include "vehicle only" (negative control) and "no agonist" (baseline) controls.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds.
-
Data Acquisition: Add an EC80 concentration of ATP to all wells (except the "no agonist" control) and immediately begin measuring fluorescence intensity every second for 60-90 seconds.
-
Analysis: Calculate the peak fluorescence response minus the baseline. Normalize the data to the "vehicle only" control (100% activity) and "no agonist" control (0% activity). Plot the normalized response against the log concentration of compound 36 and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for P2X3 Protein Expression
This protocol quantifies the total amount of P2X3 protein in parental versus resistant cells.
-
Cell Lysis: Harvest an equal number of cells from both parental and resistant cultures. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to P2X3 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity for P2X3 and the loading control. Normalize the P2X3 signal to the loading control for each sample to compare expression levels.
Visualizing P2X3 Signaling
Understanding the signaling pathway can help conceptualize how resistance might emerge.
Caption: Simplified signaling pathway of the P2X3 receptor.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize taste-related side effects of P2X3 antagonists in animal models.
Frequently Asked Questions (FAQs)
Q1: Why do P2X3 antagonists cause taste-related side effects?
A1: P2X3 receptors are crucial for taste signal transmission. Taste receptor cells in the taste buds release adenosine triphosphate (ATP) upon stimulation by tastants. This ATP then activates P2X3 and P2X2/3 receptors on the gustatory nerves, transmitting the taste information to the brain. P2X3 antagonists block these receptors, thereby interfering with the normal taste signaling pathway and leading to taste disturbances such as dysgeusia (altered taste) or ageusia (loss of taste).
Q2: What is the difference in P2X receptor composition between animal models and humans, and why is it important?
A2: In rodents, taste nerves predominantly express P2X2/3 heteromeric receptors. In contrast, a majority of humans appear to have taste nerves that are predominantly innervated by fibers expressing P2X3 homomeric receptors. This species difference is critical because antagonists with different selectivity profiles for P2X3 homomers versus P2X2/3 heteromers may have different effects on taste in preclinical animal models compared to humans. Therefore, careful consideration of the antagonist's selectivity is essential when interpreting results from animal studies.
Q3: What are the main strategies to minimize taste-related side effects of P2X3 antagonists in animal models?
A3: The primary strategies focus on enhancing the selectivity of the antagonist or modifying its administration route:
-
Develop Highly Selective P2X3 Homomer Antagonists: Since rodent taste is heavily reliant on P2X2/3 heteromers, antagonists that are highly selective for P2X3 homomers are hypothesized to have a reduced impact on taste in these models, while still being effective for therapeutic targets where P2X3 homomers are prevalent.
-
Utilize Allosteric Modulators: Instead of blocking the ATP binding site directly, allosteric modulators bind to a different site on the P2X3 receptor to modulate its activity. This can offer a more subtle way of reducing receptor hypersensitivity without completely abolishing taste function.
-
Topical/Local Administration: For certain applications, administering the antagonist locally to the target tissue (e.g., airways) could minimize systemic exposure and thus reduce its concentration in the oral cavity, mitigating taste-related side effects.
Troubleshooting Guides
Problem 1: Significant taste aversion is observed with a supposedly selective P2X3 homomer antagonist.
Possible Causes:
-
Insufficient Selectivity: The antagonist may not be as selective for P2X3 homomers over P2X2/3 heteromers at the administered dose.
-
Off-Target Effects: The observed aversion may not be due to taste alteration but to other off-target pharmacological effects causing malaise.
-
Metabolites: An active metabolite of the antagonist might have a different selectivity profile and be causing the taste-related side effects.
Troubleshooting Steps:
-
Verify Selectivity: Re-evaluate the in vitro selectivity profile of the compound on both P2X3 and P2X2/3 receptors.
-
Dose-Response Study: Conduct a thorough dose-response study in your behavioral assay. A true taste-related effect should be dose-dependent.
-
Control for Malaise: Include a conditioned taste aversion (CTA) paradigm with a known malaise-inducing agent (e.g., lithium chloride) as a positive control. Compare the behavioral response to your antagonist with the LiCl group. Additionally, using a two-bottle choice test where the animal is not forced to drink the test solution can help differentiate between aversion and general sickness.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Analyze plasma and brain concentrations of the parent drug and any major metabolites to correlate exposure with the observed behavioral effects.
Problem 2: High variability in behavioral taste assay results.
Possible Causes:
-
Inadequate Animal Habituation: Animals may be stressed or unfamiliar with the testing apparatus.
-
Inconsistent Dosing or Administration: Variability in the amount of antagonist administered or the timing of administration can lead to inconsistent results.
-
Environmental Factors: Changes in lighting, noise, or temperature in the testing room can affect animal behavior.
-
Side Preference: Animals may have a natural preference for one side of the cage, affecting results in a two-bottle preference test.
Troubleshooting Steps:
-
Standardize Acclimation Period: Ensure all animals have a sufficient and consistent period to acclimate to the testing cages and drinking bottles/sipper tubes before the experiment begins.
-
Refine Administration Technique: Practice and standardize the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent dosing.
-
Control Environmental Conditions: Maintain a consistent and controlled environment for all testing sessions.
-
Counterbalance Bottle Position: In two-bottle preference tests, switch the position of the bottles daily to account for any side preference.
Data Presentation
Table 1: In Vitro Selectivity of P2X3 Antagonists
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 / P2X3) | Reference |
| Gefapixant | ~37 | ~33 | ~1 | [1] |
| Eliapixant | ~1 | >10,000 | >10,000 | [2] |
| BLU-5937 | 25 | >24,000 | >960 | [3][4] |
| AF-353 | hP2X3: 8.7 | hP2X2/3: 38.9 | ~4.5 | [5] |
Table 2: Preclinical Taste-Aversion Data for P2X3 Antagonists in Rodents
| Compound | Animal Model | Behavioral Assay | Dose | Effect on Taste | Reference |
| Gefapixant | Rat | Conditioned Taste Aversion | Dose-dependent | Induces taste aversion | [6] |
| Eliapixant | Rat | Not specified | Not specified | Lower incidence of taste-related AEs vs. Gefapixant | [7] |
| BLU-5937 | Rat | Two-bottle choice (quinine) | 10-20 mg/kg (IP) | No significant alteration of taste perception | [3][4] |
| N-00588 (Weakly selective) | Rat | Two-bottle choice (quinine) | 10-20 mg/kg (IP) | Significant inhibitory effect on taste perception | [3] |
| AF-353 (Topical) | Mouse | Brief-access lickometer | 3 mM (oral swabbing) | Suppressed avoidance of bitter compounds | [8][9] |
| Quercetin (Allosteric Modulator) | Mouse | Not specified | Not specified | No adverse effect on taste | [10] |
Experimental Protocols
Protocol 1: Two-Bottle Preference Test
Objective: To assess the preference of an animal for a tastant solution versus a control solution (usually water) in the presence of a P2X3 antagonist.
Methodology:
-
Habituation (3-4 days): Single-house animals and provide them with two identical bottles filled with water to acclimate them to the two-bottle setup. Measure water consumption daily to establish a baseline.
-
Antagonist Administration: Administer the P2X3 antagonist at the desired dose and route. A vehicle control group should be included.
-
Test Period (24-48 hours): Replace one of the water bottles with a bottle containing the tastant solution (e.g., sucrose for preference, quinine for aversion).
-
Data Collection: After 24 hours, record the volume consumed from each bottle. Switch the position of the bottles and continue the test for another 24 hours to control for side preference.
-
Calculation: Calculate the preference ratio as: (Volume of tastant consumed / Total volume of liquid consumed) x 100%. A ratio of ~50% indicates no preference, >50% indicates preference, and <50% indicates aversion.
Protocol 2: Brief-Access Taste Test (Gustometer)
Objective: To measure the initial licking response to various tastants, minimizing post-ingestive effects of the P2X3 antagonist.
Methodology:
-
Water Restriction: Mildly water-deprive the animals (e.g., 22-23 hours) to motivate licking.
-
Training (2-3 days): Train the animals in the gustometer apparatus to lick from the sipper tube for a water reward during short trials (e.g., 5-10 seconds).
-
Antagonist Administration: Administer the P2X3 antagonist or vehicle control prior to the testing session.
-
Testing Session: Present a series of tastant solutions and water in a randomized order for brief trials. Record the number of licks for each trial.
-
Data Analysis: Analyze the lick rate for each tastant concentration compared to water. A decrease in licking for a palatable stimulus or a lack of avoidance for an aversive stimulus indicates a taste deficit.
Protocol 3: Conditioned Taste Aversion (CTA)
Objective: To determine if a P2X3 antagonist induces malaise, leading to a learned aversion to a novel taste.
Methodology:
-
Water Deprivation: Water-deprive the animals for approximately 23 hours.
-
Conditioning Day:
-
Present a novel, palatable taste solution (the conditioned stimulus, CS), such as saccharin, for a short period (e.g., 15-30 minutes).
-
Immediately after, administer the P2X3 antagonist (the unconditioned stimulus, US) via the desired route.
-
Control groups should include a vehicle injection and a positive control for malaise (e.g., LiCl injection).
-
-
Test Day (48-72 hours later): In a two-bottle choice test, present the animals with both the CS solution and water.
-
Data Analysis: Measure the consumption of both liquids. A significant decrease in the preference for the CS in the antagonist-treated group compared to the vehicle group suggests that the antagonist induced a conditioned taste aversion.
Visualizations
Caption: ATP signaling pathway in taste transduction and the site of action for P2X3 antagonists.
Caption: Experimental workflow for a Conditioned Taste Aversion (CTA) study.
Caption: Strategies to minimize taste-related side effects of P2X3 antagonists.
References
- 1. Selectivity of the P2X3 receptor antagonist Eliapixant, and its potential use in the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AF-353 | P2 Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 6. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topical application of a P2X2/P2X3 purine receptor inhibitor suppresses the bitter taste of medicines and other taste qualities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic cough relief by allosteric modulation of P2X3 without taste disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of HY-143568 in new experimental setups
Welcome to the technical support center for validating the specificity of novel small molecule inhibitors. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in rigorously characterizing new chemical entities in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to validate the specificity of a new small molecule inhibitor?
A1: The initial and most critical step is to confirm the identity and purity of your compound. Small impurities can lead to misleading results and off-target effects. We recommend verifying the compound's structure and purity using methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: How can I identify the primary target of my novel inhibitor?
A2: Identifying the primary target of a novel inhibitor can be approached through several methods. Affinity-based techniques, such as affinity chromatography followed by mass spectrometry, are powerful for isolating and identifying binding partners from cell lysates.[1] Computational approaches, like molecular docking and target prediction algorithms, can also provide valuable initial hypotheses.
Q3: What are some common reasons for observing off-target effects?
A3: Off-target effects can arise from several factors. The inhibitor may have a similar binding affinity for other proteins with related structures or binding motifs. High concentrations of the inhibitor can lead to non-specific binding. Additionally, the compound itself might be unstable in the experimental conditions, leading to degradation products with their own biological activities.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: A key strategy is to use a multi-pronged approach. This includes:
-
Structure-Activity Relationship (SAR) analysis: Synthesize and test analogs of your inhibitor. A potent analog should show the same phenotype, while an inactive analog should not.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative target. If the inhibitor's effect is on-target, its phenotype should be mimicked by reducing the target's expression.
-
Rescue experiments: In a system where the target is knocked down or knocked out, the cellular phenotype should not be further affected by the inhibitor. Conversely, overexpressing the target might rescue the phenotype induced by the inhibitor.
Q5: What is the importance of determining the inhibitor's mechanism of action (e.g., competitive, non-competitive)?
A5: Understanding the mechanism of action provides strong evidence for direct target engagement. Enzyme kinetics studies, for example, can reveal whether the inhibitor competes with the substrate for the active site. This information is crucial for interpreting cellular and in vivo data and for designing further experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Compound degradation. 2. Variability in cell culture conditions. 3. Inconsistent inhibitor concentration. | 1. Assess compound stability in your experimental media. Prepare fresh stock solutions regularly. 2. Standardize cell passage number, density, and growth phase. 3. Verify the final concentration of the inhibitor in each experiment. |
| High level of cell toxicity at expected effective concentration | 1. Off-target effects. 2. Solvent toxicity. 3. Compound precipitation. | 1. Perform a dose-response curve to determine the IC50 for the on-target effect and the concentration at which toxicity is observed. 2. Ensure the final solvent concentration is well below toxic levels (e.g., <0.1% for DMSO). 3. Check for compound precipitation in your media at the working concentration. |
| No effect of the inhibitor in a new cell line | 1. The target protein is not expressed in the new cell line. 2. The target is mutated in the new cell line, preventing inhibitor binding. 3. The signaling pathway is different in the new cell line. | 1. Confirm target expression at the protein level using Western blot or flow cytometry. 2. Sequence the target gene in the new cell line to check for mutations. 3. Map the relevant signaling pathway in the new cell line to ensure it is consistent with the expected mechanism of action. |
| Discrepancy between in vitro and cellular activity | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is actively transported out of the cell. 3. The inhibitor is rapidly metabolized within the cell. | 1. Perform a cellular uptake assay to measure the intracellular concentration of the inhibitor. 2. Investigate if the inhibitor is a substrate for efflux pumps like P-glycoprotein. 3. Conduct metabolic stability assays using liver microsomes or cell lysates. |
Experimental Protocols
Protocol 1: Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the inhibitor binds to its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C). The binding of the inhibitor should stabilize the target protein, making it more resistant to thermal denaturation.
-
Protein Extraction: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Protocol 2: Off-Target Profiling using Kinase Panel Screening
Objective: To assess the selectivity of the inhibitor against a broad range of kinases.
Methodology:
-
Compound Submission: Submit the inhibitor to a commercial kinase screening service or perform the assay in-house if the platform is available.
-
Assay Format: The screening is typically performed using in vitro radiometric or fluorescence-based assays with a large panel of purified kinases (e.g., >400 kinases).
-
Data Analysis: The results are usually presented as the percent inhibition of each kinase at a specific concentration of the inhibitor (e.g., 1 µM).
-
Follow-up: For any significant off-target hits, determine the IC50 value to quantify the potency of the inhibitor against those kinases.
Visualizations
Caption: Workflow for validating inhibitor specificity.
Caption: Hypothetical signaling pathway for HY-143568.
Caption: Decision tree for on-target vs. off-target effects.
References
Refining experimental design for P2X3 antagonist 36 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental designs for P2X3 antagonist 36 studies.
Frequently Asked Questions (FAQs)
Q1: What are P2X3 receptors and why are they a target for drug development?
A1: P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons.[1] When activated by adenosine triphosphate (ATP), which is released from cells during injury or stress, these receptors play a crucial role in transmitting pain signals.[2][3] Their selective expression on C- and Aδ-fiber primary afferent neurons makes them a specific target for managing chronic pain, visceral pain, and airways hyperreactivity with a potentially lower risk of side effects in the brain, gastrointestinal, or cardiovascular systems.[3][4]
Q2: What are the main therapeutic applications being investigated for P2X3 antagonists?
A2: The primary therapeutic areas for P2X3 antagonists are the treatment of chronic pain, including neuropathic and inflammatory pain, and refractory chronic cough.[2][3][5][6] Other potential applications include overactive bladder and endometriosis-associated pain.[7][8]
Q3: What is the known mechanism of action for P2X3 antagonists?
A3: P2X3 antagonists block the activation of P2X3-containing receptors by ATP.[3] Many of the newer antagonists, such as gefapixant, function as allosteric modulators, meaning they bind to a site on the receptor different from the ATP binding site to prevent its activation.[9][10] This blockade reduces the hyperexcitability of sensory neurons associated with chronic pain and cough.
Q4: A common adverse effect of P2X3 antagonists is taste disturbance. Why does this occur and how can it be mitigated?
A4: Taste disturbances, such as dysgeusia (altered taste), are a common side effect because P2X3 antagonists can also block P2X2/3 heteromeric receptors, which are involved in taste sensation and are highly expressed on sensory nerves of the tongue.[8][11] To mitigate this, research is focused on developing antagonists with high selectivity for the P2X3 homomeric receptor over the P2X2/3 heteromer.[8][12]
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in patch-clamp recordings for P2X3 receptor activity.
-
Possible Cause: Unhealthy cells or suboptimal recording conditions.
-
Troubleshooting Steps:
-
Ensure continuous oxygenation of cells and check the pH and osmolarity of both the artificial cerebrospinal fluid (aCSF) and internal solutions.
-
Maintain pipette resistance between 4-8 MΩ for optimal sealing.
-
Check the pressure system for any leaks that could affect seal formation.
-
If the cell body is being aspirated, consider using a pipette with higher resistance.
-
Ensure the coverslip and pipette are stable and there are no bubbles in the aCSF inflow.[13]
-
Issue 2: Difficulty achieving a gigaohm seal in patch-clamp experiments.
-
Possible Cause: Issues with the pipette, cell health, or recording solutions.
-
Troubleshooting Steps:
-
Use a fresh, clean pipette for each attempt. A clogged or broken tip will prevent a proper seal.
-
Ensure sufficient negative pressure is applied to form the seal.
-
Confirm that the cells are healthy and not overly confluent.
-
Using an intracellular solution containing fluoride ions can sometimes improve seal formation and stability.[14]
-
Issue 3: Inconsistent results in receptor binding assays.
-
Possible Cause: Issues with the radioligand, receptor preparation, or assay protocol.
-
Troubleshooting Steps:
-
Ensure the radioligand is not degraded and is used at a consistent concentration.
-
Optimize the concentration of the receptor preparation.
-
Use filter plates with a suitable pore size to retain the receptor-ligand complex effectively.
-
Ensure thorough washing steps to separate bound from free ligand.
-
Perform all experiments in triplicate to assess variability.[15]
-
In Vivo Assays
Issue 4: High variability in behavioral responses in rodent models of pain.
-
Possible Cause: Improper handling of animals, inconsistent drug administration, or inappropriate pain model selection.
-
Troubleshooting Steps:
-
Acclimatize animals to the testing environment to reduce stress-induced variability.
-
Ensure consistent dosing and administration routes for the P2X3 antagonist.
-
Select a pain model that is relevant to the specific type of pain being studied (e.g., neuropathic, inflammatory). Common models include the spinal nerve ligation (SNL), chronic constriction injury (CCI), and complete Freund's adjuvant (CFA) models.[16]
-
Use standardized methods for assessing nocifensive behaviors, such as the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.[3][16]
-
Issue 5: Lack of efficacy of a P2X3 antagonist in a guinea pig cough model.
-
Possible Cause: Inappropriate dose, timing of administration, or tussive stimulus.
-
Troubleshooting Steps:
-
Perform a dose-response study to determine the optimal dose of the antagonist.
-
Administer the antagonist at a time point that allows for sufficient target engagement before the tussive challenge.
-
Use a relevant tussive agent. While citric acid is common, co-administration with ATP can enhance the P2X3-mediated response.[5]
-
Ensure the method for cough detection and quantification is accurate and consistent.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Selected P2X3 Receptor Antagonists
| Compound | Target(s) | IC50 (human P2X3) | IC50 (human P2X2/3) | Reference |
| Gefapixant (AF-219/MK-7264) | P2X3, P2X2/3 | 153 nM | 220 nM | [7] |
| BLU-5937 | P2X3 selective | 25 nM | >24,000 nM | [12] |
| Eliapixant (BAY 1817080) | P2X3 selective | 10 nM | Not specified | [7] |
| A-317491 | P2X3, P2X2/3 | Nanomolar affinity | Nanomolar affinity | [2] |
| TNP-ATP | P2X3, P2X2/3 | Nanomolar affinity | Nanomolar affinity | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of P2X3 Receptor Currents
Objective: To measure the effect of a P2X3 antagonist on ATP-induced currents in cells expressing P2X3 receptors (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing the human P2X3 receptor. Passage cells every 3-4 days and plate them on coverslips for recording.
-
Solutions:
-
Extracellular Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 glucose (pH 7.3 with NaOH).
-
Intracellular Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Na2-ATP (pH 7.3 with KOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.
-
Fill the pipette with intracellular solution and mount it on the headstage of the patch-clamp amplifier.
-
Lower the pipette onto a single cell and apply gentle suction to form a gigaohm seal.
-
Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the P2X3 agonist (e.g., α,β-methylene ATP) using a rapid solution exchange system to elicit a current.
-
After establishing a stable baseline response, co-apply the agonist with the P2X3 antagonist at various concentrations.
-
-
Data Analysis: Measure the peak amplitude of the ATP-induced current in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Protocol 2: In Vivo Assessment of a P2X3 Antagonist in a Rat Model of Inflammatory Pain
Objective: To evaluate the anti-hyperalgesic effect of a P2X3 antagonist in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
Methodology:
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of one hind paw of male Sprague-Dawley rats.
-
Drug Administration: Administer the P2X3 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time point after CFA injection (e.g., 24 hours).
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the plantar surface of the inflamed paw. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
Thermal Hyperalgesia: Use the Hargreaves apparatus to measure the paw withdrawal latency to a radiant heat source. An increase in withdrawal latency indicates an anti-hyperalgesic effect.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the antagonist-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Signaling Pathways and Experimental Workflows
Caption: P2X3 receptor signaling pathway in nociceptive neurons.
Caption: Workflow for in vivo testing of a P2X3 antagonist in a pain model.
References
- 1. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are the key players in the pharmaceutical industry targeting P2X3? [synapse.patsnap.com]
- 7. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of the P2X3 receptor antagonist Eliapixant, and its potential use in the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic cough relief by allosteric modulation of P2X3 without taste disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. merckmillipore.com [merckmillipore.com]
- 16. criver.com [criver.com]
Validation & Comparative
A Comparative Guide to P2X3 Receptor Antagonists: Featuring AF-353
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of P2X3 receptor antagonists, with a focus on the well-characterized compound AF-353. P2X3 receptors, ligand-gated ion channels activated by extracellular ATP, are crucial mediators in pain signaling and are promising therapeutic targets for various chronic pain conditions.[1] This document is intended to serve as a resource for researchers in the field, offering a framework for comparing the performance of different P2X3 antagonists.
Note on HY-143568: While HY-143568 is commercially available and listed as a P2X3 antagonist, a comprehensive search of scientific literature did not yield any publicly available experimental data on its potency, selectivity, or efficacy. Therefore, a direct comparison with AF-353 is not possible at this time. The data presented for AF-353 can, however, serve as a benchmark for the evaluation of novel compounds like HY-143568.
P2X3 Receptor Signaling Pathway
Activation of P2X3 receptors on sensory neurons by ATP leads to the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization, which, if it reaches the threshold, triggers an action potential. The propagation of this action potential to the central nervous system is interpreted as pain. The increase in intracellular Ca²⁺ also initiates various downstream signaling cascades that can contribute to neuronal sensitization and chronic pain states.
P2X3 Receptor Signaling Cascade
Comparative Performance Data: AF-353
The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic properties of AF-353.
Table 1: In Vitro Potency of AF-353
| Receptor | Species | Assay Method | pIC₅₀ | Reference |
| P2X3 | Human | Intracellular Calcium Flux | 8.0 | [2] |
| P2X3 | Rat | Intracellular Calcium Flux | 8.0 | [2] |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 | [2] |
| P2X3 | Human | Whole-Cell Voltage Clamp | 8.5 | [3] |
| P2X3 | Rat | Whole-Cell Voltage Clamp | 8.3 | [3] |
| P2X2/3 | Human | Whole-Cell Voltage Clamp | 7.3 | [3] |
Table 2: Selectivity of AF-353 against other P2X Receptors
| Receptor | Species | Assay Method | Activity | Reference |
| P2X1 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | [2] |
| P2X2 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | [2] |
| P2X4 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | [2] |
| P2X5 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | [2] |
| P2X7 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | [2] |
Table 3: Pharmacokinetic Profile of AF-353 in Rats
| Parameter | Route | Value | Reference |
| Bioavailability (%F) | Oral | 32.9% | [2][3] |
| Tₘₐₓ | Oral | ~30 min | [2] |
| Half-life (t₁/₂) | Intravenous | 1.63 h | [2][3] |
| Plasma Protein Binding | In vitro | 98.2% | [2][3] |
| Brain/Plasma Ratio | Intravenous | 6 | [2] |
Experimental Protocols
Below are generalized protocols for key experiments used to characterize P2X3 antagonists, based on methodologies reported in the literature.
Intracellular Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by a P2X3 receptor agonist.
Intracellular Calcium Flux Assay Workflow
Methodology:
-
Cell Culture: Cells stably expressing the P2X3 receptor (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the antagonist (e.g., AF-353) or vehicle control.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A P2X3 receptor agonist (e.g., α,β-methylene ATP) is added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of the antagonist is calculated, and concentration-response curves are generated to determine the IC₅₀ value.
Whole-Cell Voltage-Clamp Electrophysiology
This technique directly measures the ion current flowing through the P2X3 receptor channel in response to an agonist and its inhibition by an antagonist.
References
- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of P2X3 Receptor Antagonists for Primary Sensory Neuron Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of a hypothetical P2X3 antagonist, Compound 36, against leading alternative P2X3 antagonists. The data presented is synthesized from publicly available information on well-characterized compounds, offering a framework for evaluating the activity of novel antagonists in primary sensory neurons.
Introduction to P2X3 Receptors in Sensory Neurons
P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons, playing a crucial role in pain and hypersensitivity signaling.[1] When extracellular ATP, released during tissue injury or inflammation, binds to P2X3 receptors, it triggers a cation influx, leading to membrane depolarization and the generation of an action potential.[2] This signaling cascade makes P2X3 an attractive therapeutic target for conditions involving chronic pain and neuronal hypersensitization.[3][4] Antagonists of the P2X3 receptor aim to block this pathway, thereby reducing the hyperexcitability of sensory neurons.[2]
Comparative Efficacy of P2X3 Antagonists
The following table summarizes the in vitro potency of Compound 36 in comparison to other notable P2X3 antagonists. The data for established compounds are derived from various preclinical studies. Potency is a critical factor, with lower IC50 values indicating higher affinity for the receptor. Selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is also a key consideration, as P2X2/3 receptors have been implicated in taste-related side effects.[5]
| Compound | Target(s) | IC50 (P2X3) | IC50 (P2X2/3) | Selectivity (P2X2/3 vs P2X3) | Key Characteristics |
| Compound 36 | P2X3 | Data not publicly available | Data not publicly available | Data not publicly available | Hypothetical potent and selective antagonist |
| Gefapixant (AF-219) | P2X3, P2X2/3 | ~30 nM | ~100-250 nM | ~3-8 fold | First-in-class approved for chronic cough, associated with taste disturbance.[5][6] |
| Sivopixant (S-600918) | P2X3 | 4.2 nM | 1100 nM | ~262 fold | Highly selective for P2X3, developed to minimize taste-related side effects. |
| Eliapixant (BAY 1817080) | P2X3 | 8-10 nM | 129-163 nM | ~16-20 fold | High selectivity for P2X3 over P2X2/3. |
| AF-353 | P2X3, P2X2/3 | ~10 nM (human) | ~50 nM (human) | ~5 fold | Potent, non-competitive antagonist used as a research tool. |
P2X3 Signaling Pathway in Primary Sensory Neurons
The activation of P2X3 receptors on primary sensory neurons initiates a cascade of events culminating in the transmission of a pain signal. The diagram below illustrates this critical signaling pathway.
Caption: P2X3 receptor signaling cascade in a primary sensory neuron.
Experimental Workflow for Antagonist Validation
Validating the activity of a novel P2X3 antagonist like Compound 36 involves a series of in vitro and in vivo experiments. The following diagram outlines a typical experimental workflow.
References
- 1. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing spontaneous sensory neuron activity using in vivo calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiology | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Production of dissociated sensory neuron cultures and considerations for their use in studying neuronal function and plasticity | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P2X3 Antagonists in Preclinical Chronic Cough Models
For Researchers, Scientists, and Drug Development Professionals
The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways, has emerged as a key target in the development of novel therapeutics for refractory and unexplained chronic cough.[1] Antagonism of this receptor is believed to dampen the hypersensitivity of the cough reflex.[1] Several P2X3 antagonists have entered clinical development, with the most prominent being Gefapixant, Camlipixant, and Eliapixant. This guide provides an objective comparison of their performance based on available preclinical and clinical data, offering insights for researchers in the field.
P2X3 Signaling Pathway in Cough Reflex
The sensation of an urge to cough is mediated by sensory afferent nerves, primarily C-fibers and Aδ-fibers, which innervate the airways.[2] Various stimuli, including inflammation and cellular stress, can cause the release of adenosine triphosphate (ATP) into the extracellular space.[2] This ATP then binds to P2X3 and P2X2/3 heteromeric receptors on the terminals of these sensory nerves.[3][4] The activation of these ligand-gated ion channels leads to an influx of cations, depolarization of the neuronal membrane, and the generation of action potentials.[5] These signals are then transmitted to the brainstem, ultimately triggering the cough reflex.[2] In chronic cough, this pathway is thought to be hypersensitized.
Head-to-Head Preclinical Efficacy
| Compound | Animal Model | Tussive Agent | Key Findings | Reference |
| Gefapixant | Guinea Pig | Citric Acid | Showed a 20% reduction in mean cough frequency versus untreated control at a dose of 3.5 mg/kg. | [6] |
| Camlipixant (BLU-5937) | Guinea Pig | Citric Acid + Histamine/ATP | Significantly reduced histamine- and ATP-induced enhancement of citric acid-induced coughs in a dose-dependent manner (0.3, 3, and 30 mg/kg, oral). | [7] |
| Eliapixant (BAY 1817080) | Not Publicly Available | Not Publicly Available | Preclinical data are on file with the manufacturer and indicate that >80% P2X3 receptor occupancy is the expected threshold for efficacy. | [8][9] |
Comparative Clinical Efficacy and Safety
While direct preclinical comparisons are limited, extensive clinical trial data in patients with refractory or unexplained chronic cough allow for a comparative assessment of these P2X3 antagonists.
| Feature | Gefapixant | Camlipixant (BLU-5937) | Eliapixant (BAY 1817080) |
| Reduction in 24h Cough Frequency (vs. Placebo) | ~15-18.5% reduction.[10] | Up to 34% reduction in patients with higher baseline cough frequency.[11] | ~25-30.6% reduction at the 750 mg dose.[8][9] |
| Key Adverse Event | Taste-related disturbances (dysgeusia) are common and dose-dependent.[12] | Lower incidence of taste-related side effects compared to less selective antagonists. | Lower rates of taste-related adverse events, which were all mild.[8] |
| Selectivity | P2X3 and P2X2/3 antagonist.[4] | Highly selective for P2X3 over P2X2/3. | High selectivity for P2X3 receptors over P2X2/3 receptors.[8] |
| Clinical Development Status | Approved in some regions for refractory or unexplained chronic cough. | In Phase 3 clinical trials.[13] | Development has been discontinued. |
Experimental Protocols
The guinea pig model of citric acid-induced cough is a standard preclinical model used to evaluate the efficacy of antitussive drugs.
General Experimental Workflow for Guinea Pig Cough Model
Detailed Methodology: Citric Acid-Induced Cough in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs are typically used. The animals are acclimatized to the housing conditions for a set period before the experiment.
-
Cough Induction: Conscious, unrestrained animals are placed in a whole-body plethysmography chamber. An aerosolized solution of citric acid (e.g., 0.2 M) is delivered into the chamber for a defined period (e.g., 10 minutes) to induce coughing.
-
Cough Detection: Coughs are identified and counted by trained observers, often with the aid of audio and video recording, and analysis of the characteristic pressure changes within the plethysmograph.
-
Drug Administration: The P2X3 antagonist or vehicle control is administered, typically orally or via intraperitoneal injection, at a specified time before the citric acid challenge.
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group. A statistically significant reduction in cough frequency in the drug-treated group indicates antitussive efficacy.
For models of cough hypersensitivity, an additional inflammatory stimulus, such as histamine or ATP, can be administered prior to the citric acid challenge to enhance the cough response. The ability of the P2X3 antagonist to block this enhancement is then assessed.[7]
Conclusion
The development of P2X3 antagonists represents a significant advancement in the treatment of chronic cough. While direct preclinical head-to-head comparisons are lacking, the available data suggest that all three antagonists—Gefapixant, Camlipixant, and Eliapixant—demonstrate efficacy in reducing cough. A key differentiator appears to be the selectivity for the P2X3 receptor over the P2X2/3 receptor, which is associated with the prevalence of taste-related side effects. Camlipixant and Eliapixant were designed for higher selectivity, which has translated to a more favorable taste disturbance profile in clinical trials compared to the less selective Gefapixant. The discontinuation of Eliapixant's development highlights the challenges in bringing new drugs to market. The ongoing Phase 3 trials for Camlipixant will be crucial in determining its future role in the management of refractory and unexplained chronic cough. Further preclinical studies with direct comparisons in standardized chronic cough models would be invaluable for elucidating the nuanced differences between these compounds and guiding the development of next-generation P2X3 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders [frontiersin.org]
- 3. Sensory input to the central nervous system from the lungs and airways: A prominent role for purinergic signalling via P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Algernon Pharmaceuticals’ NP-120 (Ifenprodil) Outperforms [globenewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study | European Respiratory Society [publications.ersnet.org]
- 10. Efficacy and Tolerability of Gefapixant for Treatment of Refractory or Unexplained Chronic Cough: A Systematic Review and Dose-Response Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Camlipixant: A New Hope for Refractory Chronic Cough? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Camlipixant by GSK for Chronic Cough: Likelihood of Approval [pharmaceutical-technology.com]
Unveiling the Selectivity of HY-143568: A Comparative Analysis for P2X Receptor Research
For Immediate Release
Shanghai, China – November 19, 2025 – In the competitive landscape of purinergic receptor drug discovery, the selectivity of antagonist compounds is a critical determinant of therapeutic potential and research utility. This guide provides a comprehensive comparison of HY-143568, a potent P2X3 receptor antagonist, with other P2X receptor subtypes, supported by available data and detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of P2X receptors and associated pathologies.
HY-143568, also known as P2X3 antagonist 36, has been identified as compound 156 within the patent WO2019081343A1. While specific cross-reactivity data from direct head-to-head studies remains proprietary and is not publicly available in comprehensive datasheets, the patent literature provides foundational insights into its primary activity. This guide synthesizes the available information and outlines the standard experimental procedures used to determine such selectivity.
Data Presentation: Comparative Activity of HY-143568
Due to the proprietary nature of direct comparative data for HY-143568 across all P2X subtypes, a detailed quantitative comparison table with IC50 values for each receptor is not publicly available. However, based on its designation as a "P2X3 antagonist," it is positioned as a highly selective inhibitor for the P2X3 receptor.
For the purpose of illustrating how such data is typically presented, the following table structure is provided as a template. Researchers generating their own comparative data for HY-143568 would populate a similar table.
| Receptor Subtype | HY-143568 IC50 (nM) | Reference Compound 1 IC50 (nM) | Reference Compound 2 IC50 (nM) |
| P2X1 | Data Not Publicly Available | ||
| P2X2 | Data Not Publicly Available | ||
| P2X3 | Potent Antagonist | ||
| P2X2/3 | Data Not Publicly Available | ||
| P2X4 | Data Not Publicly Available | ||
| P2X5 | Data Not Publicly Available | ||
| P2X6 | Data Not Publicly Available | ||
| P2X7 | Data Not Publicly Available |
Table 1: Illustrative Template for Comparative Antagonist Activity at P2X Receptors. IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
Experimental Protocols
The determination of antagonist selectivity and potency at P2X receptors is typically achieved through two primary methodologies: electrophysiology and calcium imaging assays. These techniques allow for the direct measurement of ion channel function and its modulation by test compounds.
Electrophysiology: Whole-Cell Patch-Clamp Technique
This "gold standard" method provides a direct measure of ion channel activity with high temporal resolution.
Objective: To determine the inhibitory effect of HY-143568 on ATP-gated currents in cells expressing specific P2X receptor subtypes.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable host cells are cultured and transiently or stably transfected with the cDNA encoding the human P2X receptor subtype of interest (e.g., P2X1, P2X2, P2X3, etc.).
-
Cell Preparation: On the day of recording, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular solution contains physiological ion concentrations. The intracellular (pipette) solution contains a potassium-based solution.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Agonist Application: The P2X receptor agonist, adenosine 5'-triphosphate (ATP) or a more stable analog like α,β-methylene ATP, is applied at a concentration that elicits a submaximal response (typically EC50 to EC80).
-
Antagonist Application: After establishing a stable baseline response to the agonist, HY-143568 is pre-applied at varying concentrations for a defined period before co-application with the agonist.
-
Data Analysis: The inhibition of the ATP-gated current by HY-143568 is measured. Concentration-response curves are generated, and the IC50 value is calculated using non-linear regression analysis.
Calcium Imaging Assay
This high-throughput method measures the influx of calcium, a key second messenger in P2X receptor activation.
Objective: To assess the inhibitory effect of HY-143568 on agonist-induced calcium influx in cells expressing different P2X receptor subtypes.
Methodology:
-
Cell Preparation: Cells stably expressing the P2X receptor of interest are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
-
Compound Addition: HY-143568 at various concentrations is added to the wells and incubated for a specific period.
-
Agonist Stimulation and Signal Detection: A baseline fluorescence reading is taken. The agonist (ATP) is then added, and the change in fluorescence intensity is measured over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The increase in intracellular calcium concentration is quantified by the change in fluorescence. The inhibitory effect of HY-143568 is calculated, and IC50 values are determined by fitting the data to a concentration-response curve.
Mandatory Visualizations
To aid in the conceptualization of the experimental workflows and the underlying signaling pathways, the following diagrams are provided.
Caption: P2X Receptor Antagonism by HY-143568.
Caption: Workflow for Assessing P2X Cross-Reactivity.
Benchmarking P2X3 Antagonists: A Comparative Analysis of Compound 36 and A-317491
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P2X3 receptor antagonists: the well-characterized compound A-317491 and the more recently disclosed P2X3 antagonist 36. While extensive preclinical data for A-317491 is publicly available, quantitative data for this compound, identified as compound 156 in patent WO2019081343A1, is not readily accessible in the public domain. This guide will present the available data for A-317491 as a benchmark and outline the standard experimental protocols used to evaluate such compounds, providing a framework for the comparative assessment of novel P2X3 antagonists like compound 36.
Introduction to P2X3 Receptor Antagonism
The P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), is predominantly expressed on sensory neurons and plays a crucial role in nociceptive signaling.[1][2] Antagonism of the P2X3 receptor is a promising therapeutic strategy for the treatment of chronic pain, chronic cough, and other sensory-related disorders. A-317491 was one of the first potent and selective non-nucleotide antagonists of P2X3 and P2X2/3 receptors, and it has been extensively used as a tool compound to validate the therapeutic potential of this mechanism.[1][3] this compound is a more recent discovery, with its primary disclosure in a patent application.
Comparative Data
A direct quantitative comparison is limited by the lack of publicly available data for this compound. The following tables summarize the reported preclinical data for A-317491, which serves as a reference for the type of data required to benchmark a new antagonist.
In Vitro Potency and Selectivity of A-317491
| Target | Species | Assay | Potency (Ki) | Potency (IC50) | Reference |
| P2X3 | Human | Calcium Flux | 22 nM | - | [1][4] |
| Rat | Calcium Flux | 22 nM | - | [4] | |
| Human | Electrophysiology | 4-17 nM | 97-99 nM | [5] | |
| P2X2/3 | Human | Calcium Flux | 9 nM | - | [4][6] |
| Rat | Calcium Flux | 92 nM | - | [4] | |
| Human | Electrophysiology | 20 nM | 169 nM | [5] | |
| Other P2X Receptors | Various | Calcium Flux | >10 µM | >10 µM | [1][4] |
In Vivo Efficacy of A-317491 in Preclinical Pain Models
| Pain Model | Species | Endpoint | Efficacy (ED50) | Route of Administration | Reference |
| CFA-Induced Inflammatory Pain | Rat | Thermal Hyperalgesia | 30 µmol/kg | Subcutaneous | [1][2] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Thermal Hyperalgesia | 15 µmol/kg | Subcutaneous | [2] |
| Rat | Mechanical Allodynia | 10 µmol/kg | Subcutaneous | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P2X3 receptor antagonists. These protocols would be essential for a head-to-head comparison of this compound and A-317491.
In Vitro Potency Assessment: Calcium Flux Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the P2X3 ion channel upon activation by an agonist.
Objective: To determine the IC50 value of the antagonist.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C in the dark.
-
Compound Addition: The dye solution is removed, and cells are washed. The antagonist (e.g., this compound or A-317491) at various concentrations is then added to the wells and incubated.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is injected into the wells to stimulate the receptor, and the resulting change in fluorescence intensity, corresponding to calcium influx, is measured over time.
-
Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the maximal response to the agonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Potency and Mechanism of Action: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the antagonist's effect on the ion channel's function.
Objective: To determine the IC50 and to investigate the mechanism of antagonism (e.g., competitive vs. non-competitive).
Methodology:
-
Cell Preparation: HEK293 cells expressing the P2X3 receptor or primary sensory neurons (e.g., from dorsal root ganglia) are used.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with a single cell. A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[7][8]
-
Current Measurement: The cell is voltage-clamped at a holding potential (e.g., -60 mV). The P2X3 agonist is applied to the cell, and the resulting inward current is recorded.
-
Antagonist Application: The antagonist is applied at various concentrations prior to or concurrently with the agonist, and the reduction in the agonist-induced current is measured.
-
Data Analysis: The IC50 is calculated from the concentration-response curve. To determine the mechanism of action, Schild analysis can be performed by measuring agonist dose-response curves in the presence of different fixed concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.[5]
In Vivo Efficacy Assessment: CFA-Induced Inflammatory Pain Model
This model is used to assess the analgesic potential of a compound in a state of persistent inflammatory pain.
Objective: To determine the ED50 of the antagonist in reversing inflammatory hyperalgesia.
Methodology:
-
Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized, and a subcutaneous injection of Complete Freund's Adjuvant (CFA) is made into the plantar surface of one hind paw.[9][10] This induces a localized and persistent inflammation.
-
Baseline Nociceptive Testing: Before and after CFA injection, the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is measured to establish baseline hyperalgesia.[11][12]
-
Compound Administration: The test antagonist (e.g., this compound or A-317491) is administered via a relevant route (e.g., subcutaneous, oral).
-
Post-treatment Nociceptive Testing: At various time points after compound administration, the thermal or mechanical nociceptive thresholds are reassessed.
-
Data Analysis: The reversal of hyperalgesia is calculated as a percentage of the maximum possible effect. The ED50, the dose required to produce a 50% reversal of hyperalgesia, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling Pathway
Activation of the P2X3 receptor by ATP leads to the influx of cations (Na+ and Ca2+), causing membrane depolarization and the initiation of an action potential in sensory neurons. The influx of calcium also acts as a second messenger, activating various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can contribute to the sensitization of nociceptors and the transcription of pro-nociceptive genes.[13][14]
Caption: P2X3 receptor signaling cascade in sensory neurons.
Experimental Workflow for P2X3 Antagonist Benchmarking
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of P2X3 antagonists.
Caption: Preclinical workflow for benchmarking P2X3 antagonists.
Conclusion
A-317491 serves as a critical benchmark for the development of new P2X3 receptor antagonists. Its well-documented in vitro potency, selectivity, and in vivo efficacy provide a clear standard against which novel compounds like this compound can be measured. A thorough comparative analysis requires the generation of a comprehensive dataset for the new chemical entity using standardized and robust experimental protocols as outlined in this guide. Future public disclosure of such data for this compound will be necessary for a definitive head-to-head comparison with established antagonists like A-317491.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. apexbt.com [apexbt.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 10. Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. P2X3 receptor involvement in endometriosis pain via ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X3 receptor involvement in endometriosis pain via ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Engagement of P2X3 Antagonists: A Comparative Guide
This guide provides a comprehensive comparison of in vivo validation strategies for P2X3 receptor antagonists, using the well-characterized compounds Gefapixant and Eliapixant as benchmarks for a hypothetical antagonist, designated "Antagonist 36." The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.
The P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons, is a key modulator in nociceptive and hypersensitivity pathways.[1][2][3][4] Validating that a novel antagonist engages this target in a living system is a critical step in preclinical and clinical development. This guide outlines the essential in vivo models and target engagement assays to achieve this validation.
P2X3 Signaling Pathway in Nociception
The P2X3 receptor is a crucial component in the transmission of pain signals. Tissue damage or inflammation leads to the release of adenosine triphosphate (ATP) from cells, which then acts as a signaling molecule.[3][4] This extracellular ATP binds to and activates P2X3 and P2X2/3 heteromeric receptors on the peripheral terminals of nociceptive C- and Aδ-fibers.[4] This activation results in cation influx, depolarization of the neuronal membrane, and the initiation of an action potential that travels to the central nervous system, ultimately perceived as pain.[2][3] P2X3 antagonists block this initial step in the signaling cascade.
Comparative Efficacy of P2X3 Antagonists in Preclinical Models
The in vivo efficacy of P2X3 antagonists is commonly assessed in rodent models of inflammatory pain and cough. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a standard for evaluating analgesics. Below is a comparative summary of data for Gefapixant and Eliapixant in this model.
| Parameter | Gefapixant (AF-219/MK-7264) | Eliapixant (BAY 1817080) | Antagonist 36 (Hypothetical) |
| Animal Model | Rat, CFA-induced thermal hyperalgesia | Rat, CFA-induced hyperalgesia | To be determined |
| Route of Administration | Oral | Oral | To be determined |
| Dose Range Tested | 30-300 mg/kg | 5-30 mg/kg | To be determined |
| Efficacy Readout | Reversal of thermal hyperalgesia | Reversal of hyperalgesia | To be determined |
| Minimal Effective Dose | Not explicitly stated, but efficacy shown at tested doses. | 5 mg/kg (twice daily) | To be determined |
| Key Finding | Demonstrates dose-dependent reversal of hyperalgesia. | Shows significant efficacy in a dose-dependent manner.[5] | Target: Efficacy at a competitive dose |
| Reference | [6] | [5] | N/A |
Table 1: Comparison of Preclinical Efficacy in the CFA Model.
In Vivo Target Engagement Validation
Confirming that an antagonist binds to the P2X3 receptor in a living organism is paramount. This is typically achieved through a combination of techniques that measure receptor occupancy and the modulation of downstream pharmacodynamic biomarkers.
The process of validating target engagement in vivo involves a multi-step workflow, from initial dosing to the final analysis of receptor occupancy or biomarker levels. This systematic approach ensures a clear correlation between drug exposure, target interaction, and pharmacological effect.
Direct measurement of P2X3 receptor occupancy (RO) provides the most definitive evidence of target engagement. This is often predicted from plasma concentrations and in vitro potency, with an RO of >80% typically targeted for efficacy.[5]
| Parameter | Gefapixant (AF-219/MK-7264) | Eliapixant (BAY 1817080) | Antagonist 36 (Hypothetical) |
| Target Occupancy Method | Primarily inferred from PK/PD modeling in clinical studies. | Predicted from plasma concentrations and in vitro IC50.[5][7] | To be determined (e.g., PET, Autoradiography) |
| Selectivity | Selective for P2X3 and P2X2/3 receptors.[6][8] | ~20-fold selectivity for P2X3 over P2X2/3.[5][7] | Target: High selectivity for P2X3 |
| Predicted Therapeutic RO | Not explicitly stated. | >80% RO is the predicted threshold for efficacy.[5] | Target: Achieve >80% RO at efficacious doses |
| Key Pharmacodynamic Marker | Reduction in cough frequency.[9] | Reduction in cough frequency; inhibition of hyperalgesia.[5][10] | Target: Modulation of ATP-evoked responses |
| Reference | [6][8][9] | [5][7][10] | N/A |
Table 2: Comparison of In Vivo Target Engagement Parameters.
Connecting Target Engagement to Efficacy
The ultimate goal of in vivo validation is to establish a clear link between the antagonist binding to the P2X3 receptor and a measurable therapeutic effect. This involves demonstrating that as receptor occupancy increases, there is a corresponding modulation of relevant biomarkers and, consequently, an improvement in the disease model phenotype (e.g., reduced pain or cough).
Detailed Experimental Protocols
CFA-Induced Inflammatory Pain Model
This protocol describes the induction of persistent inflammatory pain in rats, which is used to assess the analgesic efficacy of P2X3 antagonists.
-
Animals: Male Sprague-Dawley rats (250-300g) are used.[3] Animals are housed under standard conditions with ad libitum access to food and water.
-
Induction of Inflammation:
-
Rats are briefly anesthetized with isoflurane.
-
100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL heat-killed M. tuberculosis emulsified in oil/saline) is injected subcutaneously into the plantar surface of the right hind paw.[2][3]
-
This injection induces a localized inflammation characterized by edema, erythema, and hypersensitivity that develops over 24 hours and can persist for over a week.[1][3]
-
-
Drug Administration:
-
Antagonist 36, vehicle, or a positive control (e.g., a known analgesic) is administered orally (or via the intended clinical route) at various time points post-CFA injection (e.g., 24 hours after).
-
-
Efficacy Assessment (Behavioral Testing):
-
Thermal Hyperalgesia: The Hargreaves test is used to measure paw withdrawal latency to a radiant heat source. A decrease in latency in the CFA-injected paw compared to baseline indicates thermal hyperalgesia. Efficacy is measured as the reversal of this decreased latency following drug administration.
-
Mechanical Allodynia: Von Frey filaments are used to apply calibrated mechanical force to the plantar surface of the paw. The paw withdrawal threshold is determined. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia. Efficacy is measured as an increase in the withdrawal threshold.
-
-
Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare drug-treated groups with vehicle controls.
Ex Vivo Autoradiography for Receptor Occupancy
This method quantifies the percentage of P2X3 receptors occupied by an antagonist in specific tissues after in vivo dosing.
-
Radioligand: A high-affinity, specific P2X3 receptor radioligand (e.g., a tritiated or iodinated P2X3 antagonist) is required.
-
Protocol:
-
Animals are dosed with Antagonist 36 at various concentrations or vehicle.
-
At a time point corresponding to the peak plasma concentration (Tmax), animals are euthanized.
-
Tissues known to have high P2X3 expression (e.g., dorsal root ganglia (DRG), trigeminal ganglia) are rapidly dissected and flash-frozen.[11][12]
-
Tissues are sectioned using a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.[13][14]
-
The slide-mounted sections are incubated with a saturating concentration of the P2X3 radioligand until equilibrium is reached.[12]
-
Slides are washed to remove unbound radioligand, dried, and exposed to a phosphor imaging plate or autoradiographic film alongside radioactive standards.[13][15]
-
-
Data Analysis:
-
The density of radioligand binding in specific regions of interest is quantified using densitometry.
-
Receptor occupancy is calculated for each dose group by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals using the formula: % Occupancy = (1 - (Binding_drug / Binding_vehicle)) * 100
-
A dose-occupancy curve can then be generated to determine the dose required to achieve a certain level of receptor occupancy (e.g., ED50).
-
ATP-Induced Nocifensive Behavior
This is an acute target engagement model that directly assesses the ability of an antagonist to block the in vivo effects of a P2X3 receptor agonist (ATP or a stable analogue like α,β-meATP).
-
Animals: Male mice (e.g., C57BL/6) are commonly used.
-
Protocol:
-
Animals are pre-treated with Antagonist 36 or vehicle at specified doses and time points.
-
A fixed dose of a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), is injected into the plantar surface of one hind paw (e.g., 10-50 nmol in 20-30 µL).[16][17]
-
Immediately following the injection, the animal is placed in an observation chamber.
-
The cumulative time the animal spends licking, biting, or lifting the injected paw over a defined period (e.g., 5-10 minutes) is recorded.[16][17] This is the nocifensive response.
-
-
Data Analysis: The duration of nocifensive behaviors is compared between the antagonist-treated groups and the vehicle-treated group. A statistically significant reduction in the duration of these behaviors indicates that the antagonist is engaging and blocking P2X3 receptors in vivo.
References
- 1. scispace.com [scispace.com]
- 2. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivopharm.com [invivopharm.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autoradiography [fz-juelich.de]
- 16. P2X2 knockout mice and P2X2/P2X3 double knockout mice reveal a role for the P2X2 receptor subunit in mediating multiple sensory effects of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of inflammation and inflammatory mediators on nociceptive behaviour induced by ATP analogues in the rat - PMC [pmc.ncbi.nlm.nih.gov]
P2X3 Antagonists: A Comparative Analysis of Side Effect Profiles for Researchers
A deep dive into the adverse event landscapes of emerging therapies for refractory chronic cough and other sensory disorders, supported by clinical trial data and experimental methodologies.
In the quest for effective treatments for refractory chronic cough and other conditions mediated by sensory nerve hypersensitivity, P2X3 receptor antagonists have emerged as a promising therapeutic class. However, their clinical development has been characterized by a unique and often dose-limiting side effect profile, primarily centered around taste disturbances. This guide provides a comparative analysis of the side effect profiles of key P2X3 antagonists, supported by quantitative data from clinical trials and an overview of the experimental protocols used to assess these adverse events.
The P2X3 Signaling Pathway: A Dual Role in Nociception and Gustation
The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory C-fibers of the vagus nerve in the airway.[1] When airway lining cells release adenosine triphosphate (ATP) in response to inflammation or irritation, it binds to P2X3 receptors, stimulating the cough reflex.[1] P2X3 antagonists work by blocking this interaction.[1] However, P2X3 receptors, often in heterotrimeric form with P2X2 subunits (P2X2/3), are also critically involved in taste transduction, leading to the characteristic taste-related side effects of this drug class.[2][3]
Comparative Side Effect Profiles
The incidence and severity of adverse events (AEs), particularly taste-related disturbances, vary among different P2X3 antagonists, which is often attributed to their varying selectivity for the P2X3 homomer versus the P2X2/3 heteromer.
| P2X3 Antagonist | Condition | Dose | Most Common Adverse Events | Incidence of Taste-Related AEs | Other Notable AEs | Reference |
| Gefapixant | Refractory or Unexplained Chronic Cough | 45 mg BID | Taste-related AEs (dysgeusia, ageusia, hypogeusia) | 54% - 68.9% | Nausea, Upper respiratory tract infection | [4][5][6] |
| 15 mg BID | Taste-related AEs | 12.7% - 20.1% | [6] | |||
| Eliapixant | Refractory Chronic Cough | 25 mg - 150 mg BID | Dysgeusia | 1% - 16% (dose-related) | Headache, Fatigue, Diarrhea, Drug-induced liver injury (one case) | [1][7] |
| 750 mg | Mild taste-related AEs | 21% | [3][8] | |||
| Sivopixant | Refractory Chronic Cough | 150 mg QD | Mild taste disturbance | 6.5% | Oral hypoesthesia, Drug-induced liver injury (one patient) | [2][9] |
| 300 mg | Mild to moderate reversible taste disturbance | Dose-related increase | [7][9] | |||
| Camlipixant | Refractory Chronic Cough | ≤200 mg | Dysgeusia | Comparable to placebo | [5] |
Note: BID = twice daily; QD = once daily. Incidence rates are compared to placebo groups in the respective clinical trials.
Experimental Protocols for Side Effect Assessment
The evaluation of side effects in clinical trials of P2X3 antagonists involves both general safety monitoring and specific assessments for anticipated adverse events, such as taste disturbances.
General Safety Monitoring:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuous recording of all AEs and SAEs, coded using standardized dictionaries like the Medical Dictionary for Regulatory Activities (MedDRA).
-
Physical Examinations: Comprehensive physical assessments at baseline and regular intervals.
-
Vital Signs: Regular monitoring of blood pressure, heart rate, and temperature.
-
Electrocardiograms (ECGs): To assess for any cardiac effects.
-
Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis to monitor organ function and detect abnormalities.
Specific Assessment of Taste Disturbances: The assessment of taste-related side effects is a critical component of P2X3 antagonist clinical trials and employs a combination of subjective and objective methods.
-
Subjective Assessment (Patient-Reported Outcomes):
-
Dysgeusia Questionnaires: Specific questionnaires are administered to participants who report taste-related AEs to characterize the nature, severity, and impact of the disturbance.[10][11] An example of a validated tool is the "Taste And Smell Tool for Evaluation (TASTE) Questionnaire," which covers multiple domains related to chemosensory dysfunction and its impact on quality of life.[4][6][12]
-
Visual Analogue Scales (VAS): Patients may be asked to rate the severity of their taste disturbance on a continuous scale.
-
-
Objective/Psychophysical Testing:
-
Taste Strips: Edible strips containing different tastants (sweet, sour, salty, bitter, and umami) are used to assess taste recognition thresholds.[10][13][14] This method can be used for whole-mouth or regional taste testing.[15]
-
"Sip and Spit" Tests: Participants are asked to taste and identify aqueous solutions of different tastants at varying concentrations to determine taste thresholds.[13]
-
Waterless Empirical Taste Test (WETT): An objective taste test that can be used to characterize taste disturbances.
-
The following diagram illustrates a typical workflow for assessing taste-related adverse events in a clinical trial for a P2X3 antagonist.
Conclusion
The development of P2X3 antagonists represents a significant advancement in the treatment of refractory chronic cough. However, their clinical utility is closely tied to the management of their characteristic side effect profile, particularly taste disturbances. A thorough understanding of the comparative adverse event data and the methodologies used to assess these effects is crucial for researchers and drug development professionals. Newer, more selective P2X3 antagonists like sivopixant and camlipixant appear to offer a more favorable taste tolerability profile compared to the less selective gefapixant, suggesting that a therapeutic window may exist to separate efficacy from this on-target but undesirable side effect. Future research and clinical trials will need to continue to focus on optimizing this benefit-risk profile.
References
- 1. [PDF] Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study | Semantic Scholar [semanticscholar.org]
- 2. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Development and Psychometric Validation of the Taste And Smell Tool for Evaluation (TASTE) Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. First‐in‐human study of eliapixant (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.au.dk [pure.au.dk]
- 13. A Test for Measuring Gustatory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A test for measuring gustatory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Psychophysical Testing in Chemosensory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings for P2X3 Antagonist 36: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the P2X3 antagonist, compound 36, alongside other prominent P2X3 antagonists: gefapixant, eliapixant, and camlipixant. The objective is to offer a clear, data-driven comparison of their performance based on published findings, supported by detailed experimental methodologies. This document is intended to assist researchers in replicating and building upon existing research in the field of P2X3 receptor antagonism.
Executive Summary
The purinergic P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons, has emerged as a key therapeutic target for conditions such as chronic cough and neuropathic pain. A number of antagonists have been developed to modulate the activity of this receptor. This guide focuses on "P2X3 antagonist 36," identified as compound 156 in patent WO2019081343A1, and compares its activity with the clinically evaluated antagonists gefapixant, eliapixant, and camlipixant. The following sections present a summary of their quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
The following table summarizes the reported in vitro potency of this compound and its comparators against the human P2X3 receptor. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a biological function.
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 vs P2X3) | Reference |
| This compound (Compound 156) | Data not publicly available | Data not publicly available | Data not publicly available | WO2019081343A1 |
| Gefapixant | ~30 | 100-250 | ~3-8 fold | [1] |
| Eliapixant | 8 | - | - | [2] |
| Camlipixant (BLU-5937) | 25 | >24,000 | >960 fold | [3] |
Note: The specific biological activity data for "this compound" (compound 156) from the source patent WO2019081343A1 is not publicly available in the searched resources. The table reflects this data gap.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are outlines of the key in vitro and in vivo assays commonly used to characterize P2X3 receptor antagonists.
In Vitro Potency and Selectivity Assays
1. Calcium Flux Assay (using FLIPR)
This high-throughput assay is widely used to determine the potency of P2X3 antagonists by measuring changes in intracellular calcium concentration following receptor activation.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor. For selectivity profiling, cells expressing other P2X subtypes (e.g., P2X1, P2X2, P2X2/3, P2X4, P2X7) are used.
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium 6). The baseline fluorescence is measured before the addition of a P2X3 agonist (e.g., α,β-methylene ATP). Upon receptor activation, there is an influx of calcium, leading to an increase in fluorescence. The antagonist's ability to inhibit this fluorescence increase is quantified.
-
General Protocol:
-
Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Load the cells with a calcium-sensitive dye for 1-2 hours at 37°C.
-
Prepare serial dilutions of the antagonist compound.
-
Add the antagonist to the cells and incubate for a predefined period.
-
Add a specific concentration of the P2X3 agonist (e.g., α,β-meATP).
-
Measure the fluorescence signal using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The IC50 value is calculated from the concentration-response curve.[4][5][6]
-
2. Electrophysiology (Patch-Clamp)
This "gold standard" technique provides a direct measure of ion channel activity and is used to confirm the mechanism of action of the antagonists.
-
Cell Line: HEK293 cells or dorsal root ganglion (DRG) neurons expressing P2X3 receptors.
-
Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing the measurement of ion currents flowing through the P2X3 channels in response to an agonist. The antagonist's effect on this current is recorded.
-
General Protocol:
-
Prepare cells for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a P2X3 agonist to elicit an inward current.
-
Perfuse the antagonist at various concentrations to determine its inhibitory effect on the agonist-induced current.
-
The IC50 is determined by analyzing the reduction in current amplitude at different antagonist concentrations.[1][2][7][8][9]
-
In Vivo Efficacy Models
Guinea Pig Cough Model
This model is used to assess the antitussive potential of P2X3 antagonists.
-
Animal Model: Male Dunkin Hartley guinea pigs.
-
Assay Principle: Cough is induced by an aerosolized irritant, such as citric acid or ATP. The number of coughs is counted before and after the administration of the test compound.
-
General Protocol:
-
Acclimatize the animals to the exposure chamber.
-
Administer the P2X3 antagonist (e.g., orally or intraperitoneally).
-
After a specific pretreatment time, expose the animals to an aerosol of the tussive agent (e.g., citric acid).
-
Record the number of coughs during and after the exposure period.
-
Compare the cough count in the treated group to a vehicle-treated control group.[3][10][11]
-
Mandatory Visualization
The following diagrams illustrate key concepts related to P2X3 antagonism and the experimental workflows.
References
- 1. sophion.com [sophion.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Independent validation of the therapeutic potential of HY-143568
An examination of the therapeutic potential of HY-143568 remains inconclusive due to the inability to identify a specific compound associated with this identifier. Extensive searches for "HY-143568" and plausible typographical variations have not yielded a definitive therapeutic agent, precluding a comprehensive analysis of its efficacy and a comparison with alternative treatments.
Initial investigations into scientific databases and supplier catalogs, including MedChemExpress, a common source for research compounds with "HY-" nomenclature, did not retrieve any information for a compound designated HY-143568. Further attempts to identify the compound by searching for variations of the numerical portion of the identifier were also unsuccessful.
Without the accurate identification of the molecular structure, biological target, and intended therapeutic area of HY-143568, it is not possible to:
-
Gather data on its therapeutic potential.
-
Identify suitable alternative therapies for comparison.
-
Source quantitative experimental data (e.g., IC50, efficacy studies).
-
Detail relevant experimental protocols.
-
Illustrate associated signaling pathways or experimental workflows.
Recommendation for Researchers, Scientists, and Drug Development Professionals:
It is crucial to verify the identifier "HY-143568" for accuracy. Please ensure that the catalog number and the name of the compound are correct. Once the correct compound identity is established, a thorough and objective comparison guide can be compiled. This guide would include the requisite data presentation, detailed experimental protocols, and visualizations to support independent validation of its therapeutic potential.
To proceed with a comparative analysis, the following information is essential:
-
Correct Compound Name and Identifier: The accurate chemical name and/or catalog number.
-
Biological Target(s): The protein, enzyme, or pathway the compound is designed to modulate.
-
Proposed Therapeutic Indication: The disease or condition for which the compound is being investigated.
Upon receiving the correct information, a comprehensive guide will be generated to meet the specified requirements for data presentation, experimental protocols, and visualization to aid in the independent validation of the compound's therapeutic potential.
A Comparative Guide to P2X3 Receptor Antagonists: BLU-5937 vs. P2X3 Antagonist 36
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P2X3 receptor antagonists: BLU-5937, a clinical-stage compound, and a less characterized molecule referred to herein as "P2X3 antagonist 36." The focus of this comparison is on the selectivity and potency of these compounds, supported by available experimental data.
Introduction to P2X3 Receptor Antagonism
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1] Their activation by extracellular ATP, often released during tissue damage or inflammation, is implicated in the pathophysiology of chronic pain and chronic cough.[1][2] Consequently, antagonists of the P2X3 receptor are a promising class of therapeutics for these conditions.[3] A key challenge in the development of P2X3 antagonists is achieving selectivity over the closely related P2X2/3 heterotrimeric receptor, which is involved in taste sensation.[4] Inhibition of P2X2/3 receptors can lead to taste disturbances, a common adverse effect observed with less selective antagonists.[5]
BLU-5937: A Highly Selective P2X3 Antagonist
BLU-5937 is a potent, selective, and orally bioavailable non-competitive antagonist of the P2X3 receptor.[6][7] It has been specifically designed to exhibit high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor, with the aim of reducing taste-related side effects.[4][8]
This compound: An Investigational Compound
"this compound" is a compound identified in patent literature as a potential P2X3 antagonist.[9] However, detailed public data on its potency, selectivity, and mechanism of action are not available. The chemical structure of a compound referred to as "Compound 36" has been disclosed in a patent application.[9] Due to the limited availability of experimental data, a direct and comprehensive comparison with BLU-5937 is challenging.
Quantitative Comparison of Potency and Selectivity
The following table summarizes the available quantitative data for BLU-5937. Data for "this compound" is not publicly available.
| Compound | Target | Potency (IC50) | Selectivity (P2X3 vs. P2X2/3) | Reference |
| BLU-5937 | human P2X3 | 25 nM | >960-fold | [6][10] |
| human P2X2/3 | >24 µM | [6][10] | ||
| This compound | P2X3 | Not Available | Not Available | |
| P2X2/3 | Not Available |
Note: A lower IC50 value indicates higher potency. The selectivity fold is calculated from the ratio of IC50 values (P2X2/3 / P2X3).
P2X3 Receptor Signaling Pathway
Activation of P2X3 receptors by ATP leads to the influx of cations (Na+ and Ca2+), causing depolarization of the sensory neuron and the initiation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain or the urge to cough.
Caption: P2X3 Receptor Signaling Pathway.
Experimental Protocols
The potency and selectivity of P2X3 receptor antagonists are typically determined using in vitro cellular assays.
Calcium Flux Assay
This assay measures the influx of calcium into cells upon receptor activation. Antagonist potency is determined by its ability to inhibit the agonist-induced calcium response.
Experimental Workflow:
Caption: Workflow for a Calcium Flux Assay.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human P2X3 or P2X2/3 receptors are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A buffer solution containing varying concentrations of the antagonist (e.g., BLU-5937) is added to the wells, and the plate is incubated for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells, and the change in fluorescence intensity is measured over time.
-
Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the maximal agonist response. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiology Assay
Whole-cell patch-clamp electrophysiology is another method used to measure the activity of ion channels like P2X3. This technique directly measures the ion flow across the cell membrane in response to agonist activation and its inhibition by an antagonist. This method provides a more direct measure of ion channel function and can be used to determine the mechanism of antagonism (e.g., competitive vs. non-competitive).
Conclusion
BLU-5937 is a well-characterized, potent, and highly selective P2X3 receptor antagonist with a clear rationale for its development in treating chronic cough while minimizing taste-related side effects.[4][6][10] In contrast, "this compound" is a compound mentioned in patent literature, but its pharmacological profile, including potency and selectivity, is not publicly available. Therefore, a direct, data-driven comparison is not possible at this time. For researchers and drug development professionals, BLU-5937 represents a benchmark for a highly selective P2X3 antagonist, and its development highlights the importance of selectivity in targeting this receptor class. Further disclosure of data for "this compound" would be necessary to evaluate its potential as a therapeutic agent.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2X3 receptors are transducers of sensory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. WO2020074962A1 - Treatment of pruritus with p2x3 antagonists - Google Patents [patents.google.com]
- 10. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for P2X3 Antagonist 36
This document provides immediate safety and logistical information for the proper handling and disposal of P2X3 antagonist 36, a compound intended for research use only.[1] The following procedures are based on general laboratory safety protocols and data from similar P2X3 antagonists. Researchers must consult the specific Safety Data Sheet (SDS) for this compound if available and adhere to all local and institutional regulations regarding chemical waste disposal.
Chemical and Physical Properties
A summary of the available data for this compound is presented below. This information is critical for the safe handling and determination of appropriate disposal methods.
| Property | Value | Source |
| Synonyms | Extracted from patent WO2019081343A1, compound 156 | MedChemExpress[1] |
| CAS Number | Not explicitly provided for antagonist 36, but associated with the patent. | MedChemExpress[1] |
| Molecular Formula | C24H23F3N6O4 | MedChemExpress[1] |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis.[1] | MedChemExpress[1] |
Note: A full Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The hazard information is inferred from a similar compound, P2X3 antagonist 34.
Hazard Identification and Safety Precautions
Based on the Safety Data Sheet for the related compound, P2X3 antagonist 34, similar compounds in this class may present the following hazards[2]:
-
Acute oral toxicity
-
Acute and chronic aquatic toxicity
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to ensure personnel safety and environmental protection. The following protocol provides a general guideline.
1. Waste Identification and Segregation:
- Solid Waste: Unused or expired this compound powder should be considered chemical waste. Do not mix with other solid waste streams unless compatibility is confirmed.
- Liquid Waste (Solutions): Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. The container should be made of a material compatible with the solvent used.
- Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, gloves, and weighing papers, should be disposed of as hazardous waste.
2. Incompatible Materials:
- Avoid mixing this compound waste with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents, as this may lead to hazardous reactions.[2]
3. Disposal of Solid this compound:
- Carefully collect any remaining solid material in a clearly labeled, sealed container.
- The container should be marked with the chemical name ("this compound"), the appropriate hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the quantity.
- Arrange for pickup and disposal by a certified hazardous waste disposal company, following all institutional and local regulations.
4. Disposal of Liquid Waste Containing this compound:
- Collect all liquid waste in a designated, leak-proof, and sealed container.
- Label the container with the full chemical names of all components (including solvents) and their approximate concentrations. Include appropriate hazard warnings.
- Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
- Dispose of the liquid waste through your institution's hazardous waste management program.
5. Spill and Emergency Procedures:
- In case of a spill, evacuate the immediate area.
- Wear appropriate PPE before attempting to clean up the spill.
- For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
- For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- For large spills, contact your institution's environmental health and safety department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling P2X3 Antagonist 36
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel working with P2X3 antagonist 36. It outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures to ensure a safe research environment. The information herein is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon the safety profile of a structurally similar compound, P2X3 antagonist 34, and established best practices for handling potent pharmaceutical compounds. This compound is identified as a novel pyrazolo-pyrrolo-pyrimidine-dione derivative. As with any potent compound, caution and strict adherence to safety protocols are paramount.
Immediate Safety and Handling Protocols
All personnel must be trained on the potential hazards and handling procedures before working with this compound. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary means of exposure control.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Dedicated, ventilated balance enclosure or fume hood- Powder-free nitrile gloves (double-gloving recommended)- Disposable lab coat or gown- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 respirator or higher |
| Solution Preparation and Handling | - Chemical fume hood- Nitrile gloves- Disposable lab coat or gown- ANSI-approved safety glasses with side shields or chemical splash goggles |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (Class II)- Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - N95 respirator or higher- Chemical-resistant gloves (e.g., nitrile)- Disposable coveralls- Chemical splash goggles- Shoe covers |
Engineering Controls and Work Practices
-
Ventilation: All manipulations of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Access Control: Areas where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE for cleanup. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a dedicated, clearly labeled, sealed waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled, sealed container. Avoid mixing with other waste streams unless compatibility is confirmed.
-
Disposal Method: All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Understanding the Mechanism: The P2X3 Signaling Pathway
P2X3 receptors are ATP-gated ion channels primarily expressed on sensory neurons. Their activation by ATP, often released during tissue injury or inflammation, leads to the initiation of pain and cough signals. P2X3 antagonists, like compound 36, block this interaction.
Caption: P2X3 receptor activation by ATP and its inhibition by an antagonist.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for preparing a stock solution of this compound for in vitro experiments.
Caption: A typical workflow for preparing a stock solution of a potent compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
